molecular formula C40H50N8O6 B12097844 Daclatasvir Impurity 4

Daclatasvir Impurity 4

Cat. No.: B12097844
M. Wt: 738.9 g/mol
InChI Key: FKRSSPOQAMALKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daclatasvir Impurity 4 is a useful research compound. Its molecular formula is C40H50N8O6 and its molecular weight is 738.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRSSPOQAMALKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Daclatasvir Impurity 4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Daclatasvir Impurity 4, a critical compound for consideration in the development and quality control of the hepatitis C virus (HCV) inhibitor, Daclatasvir. As with any pharmaceutical agent, a thorough understanding of its impurities is paramount to ensure the safety, efficacy, and quality of the final drug product. This document delves into the chemical identity, properties, and analytical considerations of this compound, offering valuable insights for researchers and professionals in the field.

Chemical Identity and Structure

This compound is chemically identified as Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate).[1][2] This nomenclature precisely describes the molecular architecture of the impurity.

Key Identifiers:

IdentifierValue
Chemical Name Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate)[1][2]
CAS Number 1007882-23-6[1][3]
Molecular Formula C36H44N6O4[1][3]
Molecular Weight 624.8 g/mol [1][3]

The chemical structure of this compound reveals its close relationship to the active pharmaceutical ingredient (API), Daclatasvir. It shares the core biphenyl-diimidazole-dipyrrolidine scaffold. The key difference lies in the N-acylation of the pyrrolidine rings. In Daclatasvir, these are acylated with N-(methoxycarbonyl)-L-valine, whereas in Impurity 4, they are protected with a tert-butoxycarbonyl (Boc) group. This structural similarity underscores the importance of robust analytical methods to differentiate and quantify this impurity in the presence of the API.

It is important to note that the designation "this compound" has also been associated with an isomeric form of Daclatasvir, specifically the RSSR isomer (CAS 1009107-27-0).[2][4] This highlights the critical need for unambiguous identification based on CAS numbers and detailed structural elucidation when dealing with pharmaceutical impurities. This guide primarily focuses on the Boc-protected intermediate, which is more consistently labeled as Impurity 4.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively published in peer-reviewed literature, its chemical structure allows for the prediction of certain characteristics.

PropertyPredicted/Inferred Value
Appearance Likely a solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.[5]
Stability As a potential intermediate in the synthesis of Daclatasvir, it is expected to be relatively stable under standard storage conditions. However, the Boc-protecting groups can be susceptible to cleavage under acidic conditions.

Formation and Significance

This compound is likely a process-related impurity, potentially arising as an unreacted intermediate or a byproduct during the synthesis of Daclatasvir.[5][6][7] The manufacturing process of Daclatasvir involves the coupling of a biphenyl-diimidazole core with protected pyrrolidine and valine moieties.[8] If the Boc-protecting group on the pyrrolidine nitrogen is not fully removed and replaced with the N-(methoxycarbonyl)-L-valine side chain, this compound can be carried through the synthetic sequence.

The presence of this impurity in the final drug substance is undesirable as it can potentially impact the safety and efficacy of the medication.[5][9] Regulatory bodies such as the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in pharmaceutical products. Therefore, robust analytical methods are essential to monitor and limit the levels of this compound in both the drug substance and the final drug product.

Analytical Characterization and Control

The detection and quantification of this compound necessitate the use of high-resolution analytical techniques, given its structural similarity to the API.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for separating and quantifying impurities in pharmaceutical analysis.[6][10] A well-developed, stability-indicating HPLC or UHPLC method can effectively resolve this compound from Daclatasvir and other related substances.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of impurities.[6][10] The accurate mass measurement provided by high-resolution mass spectrometry can confirm the elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the definitive structural confirmation of impurities.[5] The distinct signals from the tert-butyl protons of the Boc group would be a key diagnostic feature in the 1H NMR spectrum of this compound.

The development and validation of analytical methods for impurity profiling should adhere to the guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly ICH Q3A/B.[6]

Logical Workflow for Impurity Management

The effective management of this compound throughout the drug development lifecycle is crucial. The following diagram illustrates a logical workflow for the identification, characterization, and control of this impurity.

Daclatasvir_Impurity_4_Workflow cluster_synthesis Synthesis & Process Development cluster_analysis Analytical Characterization cluster_control Quality Control & Regulatory synthesis Daclatasvir Synthesis process_control In-Process Controls synthesis->process_control Monitor Intermediates detection Impurity Detection (HPLC, UHPLC) process_control->detection identification Structural Elucidation (LC-MS, NMR) detection->identification quantification Quantification identification->quantification specifications Set Specifications (ICH Guidelines) quantification->specifications stability Stability Studies specifications->stability release Batch Release Testing stability->release caption Workflow for this compound Management

Caption: Logical workflow for the management of this compound.

Conclusion

This compound, a Boc-protected intermediate, represents a critical process-related impurity in the synthesis of Daclatasvir. Its structural similarity to the API necessitates the use of sophisticated analytical techniques for its effective control. A thorough understanding of its chemical properties, formation pathways, and analytical behavior is essential for ensuring the quality, safety, and efficacy of Daclatasvir. By implementing robust process controls and validated analytical methods, pharmaceutical manufacturers can effectively manage this impurity and comply with stringent regulatory standards.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Daclatasvir Impurity 4

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Daclatasvir Impurity 4, a significant process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Daclatasvir. The guide is intended for researchers, scientists, and professionals in drug development and quality control. It details the probable synthetic origin of this impurity, outlines a strategic approach to its synthesis for use as a reference standard, and provides a thorough discussion of the analytical techniques required for its definitive characterization. This document aims to equip scientific professionals with the necessary knowledge to identify, quantify, and control this compound, ensuring the final drug product's purity, safety, and efficacy.

Introduction: The Imperative of Impurity Profiling in Daclatasvir Synthesis

Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a critical component of the viral replication complex.[1] Its intricate, symmetric structure, while key to its therapeutic efficacy, presents considerable challenges in its chemical synthesis. The manufacturing process of any active pharmaceutical ingredient (API) is susceptible to the formation of impurities, which can arise from starting materials, intermediates, reagents, or degradation.[2][3] Regulatory bodies worldwide mandate stringent control over these impurities, as they can impact the safety and efficacy of the final drug product.[4]

This compound (CAS No. 1007882-23-6) has been identified as a key process-related impurity. Structurally, it is Di-tert-butyl (2S,2'S)-2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))bis(pyrrolidine-1-carboxylate), a late-stage intermediate in several patented synthetic routes to Daclatasvir.[5] Its presence in the final API indicates an incomplete coupling reaction with the subsequent N-(methoxycarbonyl)-L-valine fragments. Therefore, a thorough understanding of its synthesis and characterization is paramount for the development of robust analytical methods for quality control and for ensuring batch-to-batch consistency of Daclatasvir.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound as a reference standard is predicated on intercepting the overall synthetic pathway of Daclatasvir at the intermediate stage. The general strategy involves the construction of the central bis-imidazole biphenyl core, followed by the attachment of the Boc-protected proline moieties.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be conceptualized in a multi-step process, as illustrated in the diagram below. This pathway is a logical deduction from various patented Daclatasvir syntheses.[2]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification cluster_2 Step 3: Imidazole Ring Formation A Biphenyl C 1,1'-(Biphenyl-4,4'-diyl)bis(2-chloroethan-1-one) A->C AlCl3 B 2-Chloroacetyl chloride B->C E Intermediate Ester C->E Base (e.g., K2CO3) D N-Boc-L-proline D->E F This compound E->F Ammonium Acetate, Heat

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is an illustrative guide based on established chemical transformations for similar molecular scaffolds.

Step 1: Synthesis of 1,1'-(Biphenyl-4,4'-diyl)bis(2-chloroethan-1-one)

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add biphenyl.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add 2-chloroacetyl chloride, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Di-tert-butyl (2S,2'S)-2,2'-(2,2'-(biphenyl-4,4'-diyl)bis(2-oxoethane-2,1-diyl))bis(pyrrolidine-1,2-dicarboxylate)

  • Dissolve 1,1'-(Biphenyl-4,4'-diyl)bis(2-chloroethan-1-one) and N-Boc-L-proline in a suitable solvent such as acetonitrile.

  • Add a base, for instance, potassium carbonate, to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the intermediate from Step 2 in a high-boiling point solvent like toluene or glacial acetic acid.

  • Add a significant excess of ammonium acetate.

  • Heat the mixture to reflux (typically >100°C) for 4-6 hours. The progress of the cyclization to form the imidazole rings should be monitored by HPLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude this compound can be purified by column chromatography to yield the final product as a solid.

Isolation and Purification

In a manufacturing setting, this compound would be isolated from the crude Daclatasvir reaction mixture. Preparative High-Performance Liquid Chromatography (HPLC) is the most effective technique for isolating impurities with high purity.

Preparative HPLC Protocol (General)
  • Column: A reversed-phase C18 column with appropriate dimensions for the scale of separation.

  • Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both Daclatasvir and the impurity have significant absorbance (e.g., around 305 nm).[6]

  • Fraction Collection: Fractions corresponding to the peak of Impurity 4 are collected.

  • Post-Purification: The collected fractions are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified impurity as a solid.

Structural Characterization of this compound

The definitive identification and structural confirmation of this compound require a combination of spectroscopic techniques. The workflow for characterization is depicted below.

G cluster_0 Spectroscopic Analysis Impurity Purified this compound NMR 1H NMR & 13C NMR Impurity->NMR Structural Elucidation MS Mass Spectrometry (MS) Impurity->MS Molecular Weight Confirmation HPLC HPLC/UPLC Impurity->HPLC Purity Assessment

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are essential for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system, the imidazole protons, and the aliphatic protons of the Boc-protected proline rings. The symmetry of the molecule should be reflected in the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, further confirming its symmetrical structure. Key signals will correspond to the carbonyl carbons of the Boc-protecting groups, the aromatic carbons, and the aliphatic carbons of the pyrrolidine rings.

Illustrative NMR Data (in CDCl₃):

Assignment ¹H NMR (Hypothetical δ, ppm) ¹³C NMR (Hypothetical δ, ppm)
tert-Butyl (Boc)~1.5 (s, 18H)~170.0 (C=O), ~80.0 (quaternary C), ~28.5 (CH₃)
Pyrrolidine CH₂~2.0-2.4 (m), ~3.6-3.8 (m)~24.0, ~31.0, ~47.0
Pyrrolidine CH~5.2-5.4 (m)~60.0
Imidazole CH~7.5 (s)~120.0
Imidazole NHBroad signal, ~12.0-13.0-
Biphenyl CH~7.6-7.9 (m)~125.0-140.0

Note: The actual chemical shifts may vary depending on the solvent and other experimental conditions. This data is for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the impurity and to gain insights into its structure through fragmentation patterns.

Expected Molecular Ion: this compound has a molecular formula of C₃₆H₄₄N₆O₄ and a monoisotopic mass of approximately 624.34 g/mol . In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 625.34.

Illustrative Mass Spectrometry Data:

Technique Expected Result
High-Resolution MS (ESI+) [M+H]⁺ = 625.3497 (Calculated for C₃₆H₄₅N₆O₄⁺)
MS/MS Fragmentation Loss of Boc group (-100 Da), cleavage of pyrrolidine ring.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized reference standard and for the routine quantification of the impurity in Daclatasvir API and drug products. A stability-indicating method should be developed that can separate this compound from the API and other related substances.[6][7]

Illustrative HPLC Method Parameters:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 305 nm
Injection Volume 10 µL

Note: Under these conditions, this compound, being less polar than Daclatasvir, would be expected to have a longer retention time.

Conclusion

The effective control of impurities is a critical aspect of pharmaceutical development and manufacturing. This compound, a key process-related intermediate, requires careful monitoring to ensure the quality of the final drug product. This guide has provided a comprehensive framework for the synthesis and characterization of this impurity. By understanding its origin and having access to a well-characterized reference standard, analytical scientists can develop and validate robust methods for its quantification. The detailed protocols and illustrative data presented herein serve as a valuable resource for professionals dedicated to ensuring the safety and efficacy of Daclatasvir for patients worldwide.

References

Daclatasvir Impurity 4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Daclatasvir Impurity 4

Executive Summary

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C virus (HCV), is synthesized through a multi-step process where the potential for impurity formation is significant.[1][2] This guide provides a detailed technical overview of this compound, a key process-related impurity. We will explore its chemical identity, physicochemical properties, analytical detection methodologies, and its role within the broader context of Daclatasvir's quality control. This document is intended for researchers, analytical scientists, and drug development professionals involved in the synthesis and quality assurance of Daclatasvir.

Introduction: The Critical Role of Impurity Profiling for Daclatasvir

Daclatasvir is a first-in-class inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[2][3] Its complex molecular structure necessitates a sophisticated synthetic pathway, which inherently carries the risk of generating process-related impurities and degradation products.[1][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A/B), mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs).[4]

Impurity profiling is not merely a regulatory hurdle; it is fundamental to patient safety.[4] Uncontrolled impurities can possess their own pharmacological or toxicological effects, potentially impacting the safety profile or reducing the efficacy of the API.[1] Therefore, a thorough understanding of each significant impurity, such as this compound, is paramount.

Core Identification and Physicochemical Properties of this compound

This compound is identified as a key intermediate or by-product in the synthesis of the Daclatasvir molecule. Its core structure comprises the central biphenyl-diimidazole backbone linked to two N-Boc-protected pyrrolidine rings. The absence of the terminal methoxycarbonyl-L-valine groups distinguishes it from the final Daclatasvir API.

Key identifying information and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1007882-23-6[5][6][7]
Molecular Formula C36H44N6O4[5][6]
Molecular Weight 624.8 g/mol [5][6][7]
Chemical Name Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate)[6]

The structure of this impurity strongly suggests its origin as a process-related impurity, specifically the penultimate intermediate before the coupling with the L-valine derivative.

Figure 1: Logical relationship of Impurity 4 in Daclatasvir synthesis.

Analytical Methodologies for Detection and Quantification

The quantification of Daclatasvir impurities relies on advanced chromatographic techniques that can separate structurally similar compounds with high resolution.[4] Stability-indicating methods, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), are essential for resolving the API from its process-related impurities and any potential degradants.[8]

Causality in Method Development

The choice of analytical parameters is driven by the physicochemical properties of both the analyte (Impurity 4) and the API (Daclatasvir).

  • Stationary Phase: A reversed-phase column, such as a C18 or Phenyl column, is chosen for its ability to retain and separate the relatively non-polar Daclatasvir and its impurities based on their hydrophobicity. A phenyl column can offer alternative selectivity due to pi-pi interactions with the aromatic rings in the molecules.[8]

  • Mobile Phase: A gradient elution is typically required to resolve all impurities within a reasonable runtime. The mobile phase often consists of an aqueous buffer (e.g., sodium perchlorate or phosphate with an ion-pairing agent like 1-octanesulfonic acid sodium salt) and an organic modifier like acetonitrile.[8][9] The gradient starts with a higher aqueous content to retain early-eluting polar impurities and gradually increases the organic content to elute the more hydrophobic compounds like Daclatasvir and Impurity 4.

  • Detection: The extensive conjugation in the biphenyl-diimidazole core results in strong UV absorbance. A detection wavelength between 305 nm and 315 nm provides high sensitivity for both Daclatasvir and its structurally related impurities.[8][9]

  • Mass Spectrometry: Coupling the liquid chromatograph to a mass spectrometer (LC-MS), such as a QDa detector, provides an orthogonal detection method.[8] It confirms the identity of the impurity peaks by providing mass-to-charge ratio (m/z) data, which is invaluable for peak tracking and structural elucidation during method development and forced degradation studies.

Sample Protocol: UPLC Method for Impurity Profiling

The following is a representative, self-validating protocol for the quantification of this compound.

Objective: To separate and quantify this compound in a Daclatasvir API sample.

Instrumentation:

  • Waters ACQUITY UPLC System or equivalent

  • Photodiode Array (PDA) Detector

  • QDa Mass Detector (Optional, for peak identification)

Chromatographic Conditions:

Parameter Condition Rationale
Column ACQUITY BEH Phenyl, 100 x 2.1 mm, 1.7 µm Provides high resolution and alternative selectivity for aromatic compounds.[8]
Mobile Phase A 0.05% o-Phosphoric Acid in Water Buffered aqueous phase to control ionization and peak shape.[9]
Mobile Phase B Acetonitrile Strong organic solvent for eluting hydrophobic analytes.[9]
Flow Rate 0.4 mL/min Optimized for the column dimensions to ensure high efficiency.[8]
Column Temp. 40 °C Improves peak shape and reduces viscosity, ensuring reproducibility.[9]
Detection UV at 315 nm Wavelength of maximum absorbance for sensitive detection.[9]
Injection Vol. 2.0 µL Standard volume for UPLC to prevent column overload.

| Run Time | 15 minutes | Sufficient to elute the API and all known related substances.[8] |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

System Suitability Test (SST): Before sample analysis, a solution containing Daclatasvir and a known amount of Impurity 4 is injected. The system is deemed suitable if:

  • The resolution between the Daclatasvir and Impurity 4 peaks is > 2.0.

  • The tailing factor for the Daclatasvir peak is < 1.5.

  • The relative standard deviation (%RSD) for six replicate injections of the standard is < 2.0%.

G cluster_prep Sample Preparation cluster_analysis UPLC-UV Analysis cluster_data Data Processing & Validation prep1 Accurately weigh Daclatasvir API sample prep2 Dissolve and dilute in Methanol or suitable diluent prep1->prep2 analysis1 Inject sample into UPLC system prep2->analysis1 analysis2 Perform chromatographic separation (Gradient Elution) analysis1->analysis2 analysis3 Detect peaks at 315 nm analysis2->analysis3 data1 Integrate peak areas analysis3->data1 data2 Identify Impurity 4 peak (based on retention time of certified standard) data1->data2 data3 Quantify Impurity 4 using external standard method data2->data3 data4 Verify results against ICH specification limits data3->data4

Figure 2: Analytical workflow for quantifying this compound.

Control Strategy and Regulatory Importance

The control of this compound is achieved by optimizing the synthetic process to minimize its formation and implementing robust purification steps to ensure its removal from the final API. The analytical method described above is crucial for monitoring the effectiveness of these process controls.

The use of a certified reference standard for Impurity 4 is non-negotiable for accurate quantification.[4] These standards, available from specialized suppliers, are used to:

  • Confirm the identity of the impurity peak in a chromatogram.

  • Calibrate the analytical instrument for accurate quantification.

  • Validate the analytical method as per ICH guidelines (specificity, linearity, accuracy, precision, LOD/LOQ).[10]

By maintaining the level of this compound and other impurities below the qualification thresholds defined by ICH, manufacturers ensure the consistent quality and safety of the drug product supplied to patients.

Conclusion

This compound, with CAS number 1007882-23-6 and a molecular weight of 624.8 g/mol , is a critical process-related impurity in the synthesis of Daclatasvir. A comprehensive understanding of its chemical properties, coupled with a robust, validated analytical methodology, is essential for its control. The UPLC method outlined in this guide provides a framework for the reliable detection and quantification of this impurity, ensuring that the final Daclatasvir API meets the stringent quality and safety standards required by global regulatory authorities.

References

The Genesis of a Process-Related Impurity: A Technical Guide to the Origin and Formation of Daclatasvir Impurity 4

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the origin and formation of Daclatasvir Impurity 4, a critical process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Daclatasvir. By dissecting the synthetic pathway, this document elucidates the precise stage at which this impurity arises, its chemical identity as a key intermediate, and the mechanistic reasons for its persistence in the final active pharmaceutical ingredient (API). Furthermore, this guide details the analytical methodologies essential for the detection, quantification, and control of this compound, ensuring the purity, safety, and efficacy of the final drug product.

Introduction: The Imperative of Purity in Daclatasvir

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] It is a cornerstone in combination therapies for chronic HCV infection.[2] As with any pharmaceutical agent, the purity of the Daclatasvir API is paramount to its safety and therapeutic efficacy. The manufacturing process of complex molecules like Daclatasvir can inadvertently generate impurities, which are broadly classified as organic impurities (process-related or degradation products), inorganic impurities, and residual solvents.[3] Regulatory bodies worldwide mandate stringent control over these impurities.[3]

This guide focuses on a specific process-related impurity, this compound. Understanding the genesis of this impurity is not merely an academic exercise; it is a critical aspect of process optimization and quality control in the pharmaceutical industry.

Unmasking this compound: A Key Synthetic Intermediate

This compound is chemically identified as Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate). It is a significant process-related impurity that can be carried through the synthetic process into the final drug substance. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine rings is the defining structural feature that distinguishes it from the final Daclatasvir molecule.

FeatureDaclatasvirThis compound
Chemical Name Carbamic acid, N,N'-[[1,1'-biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C,C'-dimethyl esterDi-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate)
Molecular Formula C40H50N8O6C36H44N6O4
Key Structural Difference Contains N-(methoxycarbonyl)-L-valyl side chainsContains Boc-protected pyrrolidine rings

The Synthetic Blueprint: Pinpointing the Origin of Impurity 4

The formation of this compound is intrinsically linked to the synthetic strategy employed for Daclatasvir. A common and illustrative synthetic route involves a convergent approach where the central biphenyl-diimidazole core is constructed and subsequently coupled with the L-valine-derived side chains.[4][5]

A key step in this synthesis is the use of Boc-protected L-proline to introduce the pyrrolidine rings with the correct stereochemistry.[4][5] The presence of Impurity 4 in the final API is a direct consequence of this strategy, arising primarily from an incomplete deprotection step.

The following diagram illustrates a generalized synthetic pathway leading to Daclatasvir, highlighting the stage at which Impurity 4 is formed.

Daclatasvir_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis A 4,4'-bis(2-bromoacetyl)biphenyl C Condensation Product A->C Condensation B N-Boc-L-proline B->C D This compound (Boc-protected intermediate) C->D Cyclization (with Ammonium Acetate) E Deprotected Intermediate D->E Boc Deprotection (Acidic Conditions) G Daclatasvir E->G Coupling F N-(methoxycarbonyl)-L-valine F->G

Caption: Synthetic pathway of Daclatasvir highlighting the formation of Impurity 4.

Formation Mechanism of this compound

The synthesis commences with the condensation of a 4,4'-disubstituted biphenyl derivative with two equivalents of N-Boc-L-proline.[5] This is followed by a cyclization reaction, typically with ammonium acetate, to form the two imidazole rings, yielding this compound.[5]

The subsequent and critical step is the removal of the Boc protecting groups from the pyrrolidine rings. This is usually achieved under acidic conditions.[6] If this deprotection reaction is incomplete, the unreacted this compound will be carried forward into the final coupling step with N-(methoxycarbonyl)-L-valine. Due to its structural similarity to the deprotected intermediate, separating Impurity 4 from the final Daclatasvir product can be challenging, necessitating robust purification methods.

The logical relationship can be visualized as follows:

Impurity_Formation_Logic Start Daclatasvir Synthesis Start Boc_Proline Use of N-Boc-L-proline Start->Boc_Proline Impurity_4_Formation Formation of this compound (Boc-protected intermediate) Boc_Proline->Impurity_4_Formation Deprotection Boc Deprotection Step Impurity_4_Formation->Deprotection Incomplete_Deprotection Incomplete Deprotection Deprotection->Incomplete_Deprotection Final_Coupling Coupling with Valine Derivative Deprotection->Final_Coupling Complete Incomplete_Deprotection->Final_Coupling Yes Impurity_in_API Impurity 4 in Final API Incomplete_Deprotection->Impurity_in_API Carried Over Daclatasvir_API Final Daclatasvir API Final_Coupling->Daclatasvir_API

References

Degradation Pathways of Daclatasvir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir (DCV), a potent, direct-acting antiviral agent, has revolutionized the treatment of chronic hepatitis C virus (HCV) infection.[1][2][3] As an inhibitor of the HCV non-structural protein 5A (NS5A), it plays a crucial role in disrupting viral replication and assembly.[2][4] Ensuring the efficacy, safety, and quality of Daclatasvir throughout its lifecycle—from manufacturing to patient administration—necessitates a profound understanding of its chemical stability and degradation profile. This technical guide provides a comprehensive exploration of the degradation pathways of Daclatasvir under various stress conditions, offering critical insights for formulation development, stability-indicating analytical method development, and regulatory compliance.

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH), to elucidate the intrinsic stability of a drug substance.[1] By subjecting Daclatasvir to extreme conditions, including acidic, basic, oxidative, thermal, and photolytic stress, we can identify potential degradation products and establish its degradation pathways. This knowledge is instrumental in developing robust formulations and defining appropriate storage conditions.

Susceptibility of Daclatasvir to Degradation

Forced degradation studies have revealed that Daclatasvir is susceptible to degradation primarily under hydrolytic (acidic, basic, and neutral) and oxidative conditions.[4][5][6] Conversely, it demonstrates notable stability under thermal and photolytic stress.[4][5] The solid state of Daclatasvir is also generally considered to be stable.[4][7]

A key structural feature influencing its degradation is the presence of both carbamate and imidazole moieties.[4][7] The carbamate group is particularly vulnerable to basic hydrolysis, while the imidazole ring is susceptible to base-mediated autoxidation and attack by oxidizing agents.[4][7]

Hydrolytic Degradation

Daclatasvir undergoes degradation in aqueous environments across a range of pH values. The extent and nature of the degradation products are dependent on the specific pH and temperature conditions.

Acidic Hydrolysis

Under acidic conditions, Daclatasvir exhibits significant degradation.[5][6] Studies involving refluxing in hydrochloric acid have led to the formation of multiple degradation products.[5][6] The primary mechanism involves the hydrolysis of the ester linkages within the carbamate groups.

Experimental Protocol: Acidic Forced Degradation

  • Preparation of Daclatasvir Solution: Prepare a stock solution of Daclatasvir at a concentration of 1000 µg/mL in a suitable solvent mixture (e.g., acetonitrile and water).

  • Stress Condition: To a known volume of the stock solution, add an equal volume of 2 N hydrochloric acid (HCl).

  • Incubation: Reflux the solution at 80°C for 5 hours.[5]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (NaOH) solution.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Basic Hydrolysis

Daclatasvir is also labile in basic conditions, with the carbamate moiety being a primary site of attack.[7] Refluxing in a sodium hydroxide solution results in the formation of distinct degradation products.[5][6]

Experimental Protocol: Basic Forced Degradation

  • Preparation of Daclatasvir Solution: Prepare a 1000 µg/mL stock solution of Daclatasvir.

  • Stress Condition: Mix the stock solution with 0.1 N sodium hydroxide (NaOH).

  • Incubation: Reflux the mixture at 80°C for 72 hours.[5]

  • Neutralization: Cool the solution to room temperature and neutralize with a suitable concentration of hydrochloric acid (HCl).

  • Analysis: Prepare the sample for HPLC analysis by diluting with the mobile phase.

Neutral Hydrolysis

Even under neutral pH conditions, Daclatasvir can undergo hydrolysis, albeit at a slower rate compared to acidic or basic conditions.[5] This degradation is typically achieved by refluxing the drug in water for an extended period.[5]

Experimental Protocol: Neutral Forced Degradation

  • Preparation of Daclatasvir Solution: Prepare a 1000 µg/mL stock solution of Daclatasvir in water.

  • Incubation: Reflux the solution at 80°C for 72 hours.[5]

  • Analysis: After cooling, dilute the sample as needed for HPLC analysis.

Oxidative Degradation

Oxidative stress is a significant degradation pathway for Daclatasvir. The imidazole moiety is particularly prone to oxidation.[4][7] Studies using hydrogen peroxide (H₂O₂) as the oxidizing agent have demonstrated the formation of several degradation products.[5][6][7]

Experimental Protocol: Oxidative Forced Degradation

  • Preparation of Daclatasvir Solution: Prepare a 1000 µg/mL stock solution of Daclatasvir.

  • Stress Condition: Treat the stock solution with 10% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for 23 hours.[5]

  • Analysis: Dilute the sample with the mobile phase and analyze using HPLC.

Thermal and Photolytic Stability

Daclatasvir has been found to be relatively stable under thermal and photolytic stress conditions.[4][5] Exposure of the solid drug to dry heat at 100°C for 3 days did not result in significant degradation.[5] Similarly, exposure of both solid and solution samples of Daclatasvir to fluorescent and UV light did not lead to notable degradation.[5][6]

Summary of Degradation Products

Forced degradation studies have led to the separation and identification of several degradation products (DPs). One study identified four major degradation products, labeled DP1 to DP4, under hydrolytic and oxidative conditions using LC-ESI-QTOF-MS/MS for structural elucidation.[5] Another study detailed the formation of multiple degradants, some of which were identified as resulting from the oxidation of the imidazole moiety.[7]

Stress ConditionKey ObservationsIdentified Degradation Products (Examples)
Acid Hydrolysis Significant degradationDP1, DP2 (and others)[5][6]
Base Hydrolysis Degradation of carbamate moietyDP3, DP4 (and others)[5][6]
Neutral Hydrolysis Slow degradationDegradation products observed after prolonged reflux[5]
Oxidative (H₂O₂) Oxidation of imidazole moietyMultiple degradation products identified[5][6][7]
Thermal Stable in solid stateNo significant degradation observed[5]
Photolytic StableNo significant degradation observed[5][6]

Visualizing Degradation Pathways and Workflows

To better understand the logical flow of a forced degradation study and the resulting degradation pathways, the following diagrams are provided.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A R2) cluster_analysis Analysis Daclatasvir_API Daclatasvir API Stock_Solution Prepare Stock Solution (1000 µg/mL) Daclatasvir_API->Stock_Solution Acid Acidic (2N HCl, 80°C, 5h) Stock_Solution->Acid Base Basic (0.1N NaOH, 80°C, 72h) Stock_Solution->Base Neutral Neutral (Water, 80°C, 72h) Stock_Solution->Neutral Oxidative Oxidative (10% H₂O₂, RT, 23h) Stock_Solution->Oxidative Thermal Thermal (Solid, 100°C, 3 days) Stock_Solution->Thermal Photolytic Photolytic (UV/Vis Light) Stock_Solution->Photolytic Neutralization Neutralization (if applicable) Acid->Neutralization Base->Neutralization HPLC_Analysis Stability-Indicating RP-HPLC Analysis Neutral->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Neutralization->HPLC_Analysis Characterization LC-MS/MS Characterization of DPs HPLC_Analysis->Characterization Degradation_Pathways Degradation Pathways Characterization->Degradation_Pathways Elucidate Daclatasvir_Degradation_Pathways cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_stable Stable Conditions Daclatasvir Daclatasvir Acid_DPs Acidic Degradation Products (e.g., DP1, DP2) Daclatasvir->Acid_DPs Acidic (HCl) Base_DPs Basic Degradation Products (e.g., DP3, DP4) Daclatasvir->Base_DPs Basic (NaOH) Neutral_DPs Neutral Degradation Products Daclatasvir->Neutral_DPs Neutral (H₂O) Oxidative_DPs Oxidative Degradation Products (Imidazole Oxidation) Daclatasvir->Oxidative_DPs Oxidative (H₂O₂) Thermal_Stable Thermally Stable Daclatasvir->Thermal_Stable Thermal Photo_Stable Photolytically Stable Daclatasvir->Photo_Stable Photolytic

References

An In-depth Technical Guide to Pharmacopeial Standards for Daclatasvir Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacopeial standards for impurities in Daclatasvir, a direct-acting antiviral agent crucial in the treatment of chronic hepatitis C virus (HCV) infection. Ensuring the purity and quality of Daclatasvir is paramount for its safety and efficacy. This document delves into the regulatory landscape, analytical methodologies, and the nature of impurities associated with this vital pharmaceutical ingredient.

Introduction: The Imperative of Purity in Daclatasvir

Daclatasvir, available as Daclatasvir Dihydrochloride, is a potent inhibitor of the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] Its mechanism of action disrupts the viral life cycle, leading to high cure rates in combination therapies.[2] However, like any synthetically manufactured drug, Daclatasvir is susceptible to the presence of impurities. These can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients and packaging materials.[3]

The control of these impurities is not merely a quality control checkbox; it is a critical aspect of patient safety. Impurities can be pharmacologically active, potentially toxic, or may reduce the stability and bioavailability of the drug, thereby compromising its therapeutic effect.[3] Regulatory bodies such as the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over impurities, with guidelines laid out in pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

The Pharmacopeial Framework: USP and EP Monographs

Both the United States Pharmacopeia and the European Pharmacopoeia have established monographs for Daclatasvir Dihydrochloride and its corresponding tablet formulations. These monographs are legally binding standards that provide detailed specifications for identity, strength, quality, and purity. A central component of these monographs is the control of related substances or impurities.

While the full content of these monographs is available through subscription services, publicly available information confirms their existence and provides insights into their contents. The USP has listed "DACLATASVIR DIHYDROCHLORIDE, New" and "DACLATASVIR TABLETS, New" as priority monographs.[4] Similarly, the European Directorate for the Quality of Medicines & HealthCare (EDQM) provides reference standards for Daclatasvir and its impurities for use in tests described in the European Pharmacopoeia.[5][6]

These pharmacopeial monographs define the acceptance criteria for known and unknown impurities. Specified impurities are those that are identified and have been shown to be present in the drug substance, while unspecified impurities are controlled by a general limit.

European Pharmacopoeia (EP) Specified Impurities

The European Pharmacopoeia has identified several specific impurities for Daclatasvir. Reference standards for these impurities are available from the EDQM, indicating their importance in the quality control of the drug. The specified impurities include:

  • Daclatasvir Impurity A

  • Daclatasvir Impurity B

  • Daclatasvir Impurity C

  • Daclatasvir Impurity D

  • Daclatasvir Impurity E

  • Daclatasvir Impurity G

  • Daclatasvir Impurity H

  • Daclatasvir Impurity I

  • Daclatasvir Impurity J

The EP monograph outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of these related substances.[7]

Analytical Methodologies for Impurity Profiling

The cornerstone of controlling Daclatasvir impurities is the use of robust and validated analytical methods. High-performance liquid chromatography (HPLC) is the most widely employed technique for this purpose, often coupled with a diode-array detector (DAD) or a mass spectrometer (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

A typical stability-indicating HPLC method for Daclatasvir and its impurities involves a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The method must be capable of separating the main Daclatasvir peak from all known impurities and degradation products.

Table 1: Example of HPLC Parameters for Daclatasvir Impurity Analysis

ParameterConditionReference
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[8]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)[8]
Mobile Phase B Acetonitrile[8]
Elution Gradient[8]
Flow Rate 1.0 mL/min[9]
Detection UV at 315 nm[9]
Column Temperature 40 °C[9]

The validation of such a method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its linearity, accuracy, precision, specificity, and robustness.[9]

Workflow for Impurity Identification and Quantification

The process of identifying and quantifying impurities in a Daclatasvir sample is a systematic one.

Caption: Workflow for Daclatasvir impurity analysis.

Identification and Characterization of Daclatasvir Impurities

A thorough understanding of the chemical nature of Daclatasvir impurities is crucial for their effective control. These impurities can be process-related, arising from the synthetic route, or degradation products formed under stress conditions.

Process-Related Impurities

These impurities can be starting materials, intermediates, by-products, or reagents used in the synthesis of Daclatasvir. Their presence is controlled by optimizing the manufacturing process and implementing appropriate purification steps.

One identified process-related impurity is Daclatasvir Impurity B . Its chemical structure has been elucidated and is available in public databases.

  • IUPAC Name: methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate[10]

  • Molecular Formula: C35H41N7O4[10]

Degradation Products

Forced degradation studies are essential to understand the stability of Daclatasvir and to identify potential degradation products that may form during storage. These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light.[8][11]

Table 2: Summary of Daclatasvir Forced Degradation Studies

Stress ConditionObservationReference
Acid Hydrolysis Degradation observed. For example, refluxing in 2 N HCl at 80°C for 5 hours leads to the formation of degradation products.[8]
Base Hydrolysis Degradation observed. Refluxing in 0.1 N NaOH at 80°C for 72 hours results in degradation.[8]
Oxidative Susceptible to oxidation. Degradation products are formed when treated with oxidizing agents like hydrogen peroxide.[12]
Thermal Generally stable in the solid state when exposed to dry heat.[8]
Photolytic Stable under photolytic stress conditions.[9]

The degradation pathways of Daclatasvir can involve the cleavage of amide bonds and oxidation of the aromatic rings.[13] The identification of these degradation products is typically achieved using LC-MS/MS, which provides information on their molecular weight and fragmentation patterns, aiding in structure elucidation.[8]

G cluster_stress Stress Conditions cluster_degradation Degradation Products Acid Acid Hydrolysis DP1 Degradation Product 1 Acid->DP1 Base Base Hydrolysis DP2 Degradation Product 2 Base->DP2 Oxidation Oxidation DP3 Degradation Product 3 Oxidation->DP3 Daclatasvir Daclatasvir Daclatasvir->Acid Daclatasvir->Base Daclatasvir->Oxidation

Caption: Daclatasvir degradation pathways under stress.

Conclusion and Future Perspectives

The control of impurities in Daclatasvir is a critical and multifaceted endeavor that is essential for ensuring patient safety and therapeutic efficacy. The pharmacopeial monographs from the USP and EP provide the foundational standards for this control, defining the acceptable limits for a range of specified and unspecified impurities. Adherence to these standards requires the implementation of robust, validated analytical methods, primarily HPLC, capable of accurately profiling the impurities in both the drug substance and the finished product.

As analytical technologies continue to advance, there will be opportunities to further enhance the detection and characterization of Daclatasvir impurities, potentially leading to the identification of previously unknown trace-level impurities. Continuous monitoring and a deep understanding of the degradation pathways of Daclatasvir will remain crucial for the development of stable formulations and for maintaining the highest quality standards for this important antiviral medication.

References

A Comprehensive Toxicological Profile of Daclatasvir Impurity 4: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Unseen Risks in Pharmaceutical Development

In the landscape of modern drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety.[1] Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C virus (HCV), represents a significant therapeutic advancement.[2] However, like any synthetically derived compound, its manufacturing process and subsequent storage can introduce impurities—unwanted chemical entities that may compromise the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth toxicological framework for a specific, known impurity: Daclatasvir Impurity 4 .

This document is structured to serve as a practical, hands-on manual for researchers, toxicologists, and drug development professionals. It moves beyond a simple recitation of facts to explain the why behind the how—elucidating the scientific rationale for each step in the toxicological assessment process. We will operate under the guiding principles of the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities, a pivotal document in ensuring drug safety.[3][4][5][6] While specific, publicly available toxicological data for this compound is scarce, this guide will delineate the comprehensive workflow required to generate such a profile, ensuring scientific integrity and regulatory compliance.

Identification and Characterization of this compound

The first step in any toxicological assessment is the unambiguous identification of the impurity . This compound is a known process-related impurity or degradation product associated with the synthesis of Daclatasvir.[7][8][9]

Table 1: Chemical Identity of Daclatasvir and Impurity 4

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Daclatasvir1009119-64-5C40H50N8O6738.9
This compound 1007882-23-6 C36H44N6O4 624.8

Source: SynZeal Research Pvt. Ltd.[10]

The structural elucidation of this impurity is paramount and is typically achieved using a combination of advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) for separation and quantification, followed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[1][2] Understanding the precise chemical structure is the launching point for all subsequent toxicological predictions and assessments.

The Regulatory Imperative: The ICH M7 Guideline

The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[3][4][5] This guideline is central to our evaluation of this compound. It establishes a systematic approach, beginning with an in silico assessment and progressing to in vitro testing as needed.

The M7 guideline categorizes impurities into five classes based on their mutagenic and carcinogenic potential, which dictates the level of control required.[11]

  • Class 1: Known mutagenic carcinogens.

  • Class 2: Known mutagens with unknown carcinogenic potential.

  • Class 3: Alerting structures, with no mutagenicity data.

  • Class 4: Alerting structures with sufficient data to demonstrate a lack of mutagenicity.

  • Class 5: No structural alerts, or sufficient data to demonstrate a lack of mutagenicity.

Our primary goal is to determine the appropriate classification for this compound, which will, in turn, define the acceptable level of this impurity in the final Daclatasvir drug product.

Toxicological Assessment Workflow: A Multi-Pillar Approach

The toxicological evaluation of a pharmaceutical impurity is a tiered process, designed to be both scientifically robust and resource-efficient. The workflow begins with computational methods and progresses to laboratory-based assays only when necessary.

Toxicological Assessment Workflow for this compound Toxicological Assessment Workflow for this compound cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: Risk Characterization & Control A Identify Structure of This compound B (Q)SAR Analysis for Mutagenicity (Expert Rule-Based & Statistical) A->B Input Structure C Structural Alert Identified? B->C F In Vitro Cytotoxicity Assay (e.g., MTT, LDH) B->F Assess General Toxicity Potential D Bacterial Reverse Mutation Assay (Ames Test) C->D Yes (Potential Mutagen - Class 3) G Classify Impurity per ICH M7 (e.g., Class 2 or 5) C->G No (Non-Mutagenic - Class 5) E Ames Test Positive? D->E E->G Yes (Mutagenic - Class 2) E->G No (Non-Mutagenic - Class 5) H Establish Permitted Daily Exposure (PDE) or Threshold of Toxicological Concern (TTC) G->H I Implement Control Strategy in Manufacturing Process H->I

Caption: Tiered workflow for the toxicological assessment of this compound.

Pillar 1: In Silico Toxicological Prediction

The initial and most critical step is the use of computational toxicology to predict the mutagenic potential of this compound based on its chemical structure.[12][13][14] This approach, known as Quantitative Structure-Activity Relationship ((Q)SAR), is mandated by the ICH M7 guideline and serves as a powerful screening tool.[13]

The guideline requires the use of two complementary (Q)SAR methodologies:[13]

  • Expert Rule-Based: This method relies on a set of rules derived from existing toxicological knowledge and chemical principles to identify structural alerts (substructures known to be associated with mutagenicity).

  • Statistical-Based: This approach uses statistical algorithms to correlate structural features with mutagenicity data from large databases of tested compounds.

Protocol: In Silico (Q)SAR Analysis for Mutagenicity

  • Input: Obtain the 2D chemical structure of this compound (CAS: 1007882-23-6) in a suitable format (e.g., SMILES or MOL file).

  • Software Selection: Utilize two validated, complementary (Q)SAR software platforms. Examples include:

    • Expert Rule-Based: Derek Nexus (Lhasa Limited), CASE Ultra (MultiCASE Inc.).

    • Statistical-Based: Sarah Nexus (Lhasa Limited), Leadscope Model Applier.

  • Prediction Execution: Process the structure of Impurity 4 through both selected models. The software will analyze the structure for fragments that are known to be DNA-reactive.

  • Analysis of Results:

    • If both models return a negative result (no structural alerts), this compound can be considered non-mutagenic and is treated as a standard impurity under ICH Q3A/B guidelines.[11] It would be classified as ICH M7 Class 5 .

    • If either model returns a positive or equivocal result (a structural alert is identified), the impurity is considered to have mutagenic potential (ICH M7 Class 3 ) and must be subjected to in vitro testing to confirm or refute this prediction.[11]

  • Expert Review: A qualified toxicologist must review the (Q)SAR output to ensure the relevance of the alerts and the applicability of the models to the query structure.

Pillar 2: In Vitro Genotoxicity Assessment

If the in silico analysis raises a concern, the next step is to perform a bacterial reverse mutation assay, commonly known as the Ames test.[15][16] This assay is the gold standard for assessing point mutations and is highly predictive of carcinogenic potential for many chemical classes.[16]

Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

  • Objective: To determine if this compound can induce gene mutations by base-pair substitution or frameshift in specific strains of Salmonella typhimurium and Escherichia coli.[16][17]

  • Materials:

    • Tester Strains: A minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

    • Metabolic Activation System (S9): A rat liver homogenate (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic processing.

    • Test Article: Purified this compound.

    • Controls: Negative (vehicle) and positive controls (known mutagens specific to each strain, with and without S9).

  • Methodology (Plate Incorporation Method):

    • A range of concentrations of this compound is prepared. The highest concentration is typically 5000 µ g/plate , or a lower concentration if cytotoxicity is observed.[18]

    • The test article, bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis:

    • The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan) is counted for each plate.

    • A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

  • Interpretation:

    • Negative Result: If the Ames test is negative, this compound is considered non-mutagenic. It can be reclassified as ICH M7 Class 5 and controlled as a standard impurity.

    • Positive Result: A positive Ames test confirms mutagenic potential. The impurity is now classified as ICH M7 Class 2 , and stricter controls are required to limit patient exposure.[11]

Pillar 3: In Vitro Cytotoxicity Assessment

While genotoxicity is a primary concern for impurities, general cytotoxicity provides a broader understanding of a compound's potential to cause harm to cells.[19][20] Cytotoxicity assays are crucial for establishing the concentration range for other in vitro assays (like the Ames test) and for providing initial data on the impurity's overall toxic potential.[21][22]

Protocol: MTT Cell Viability Assay

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to this compound.[23]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Cell Culture: A suitable human cell line (e.g., HepG2, a human liver cell line, relevant due to Daclatasvir's indication) is cultured in 96-well plates.

    • Treatment: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT reagent is added to each well and incubated to allow formazan formation.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value (the concentration of the impurity that inhibits 50% of cell viability) is calculated.

Table 2: Hypothetical Toxicological Data Summary for this compound

AssayEndpointResultICH M7 Classification
In Silico (Q)SARMutagenicity PredictionNegative (No structural alerts)Class 5
Ames Test (in vitro)MutagenicityNot Required (Based on QSAR)-
MTT Assay (in vitro)Cytotoxicity (IC50)>100 µM (Low Cytotoxicity)-

Note: This table presents a hypothetical outcome for illustrative purposes. Actual testing is required to determine the true profile.

Risk Characterization and Control Strategy

The culmination of the toxicological assessment is the characterization of risk and the implementation of a control strategy.

  • If this compound is confirmed as non-mutagenic (Class 5): It is treated as a conventional impurity. Its acceptable limit in the drug substance is determined by ICH Q3A/B guidelines, which are based on the maximum daily dose of the drug.

  • If this compound is confirmed as mutagenic (Class 2): Much stricter controls are necessary. The goal is to limit the lifetime cancer risk to a negligible level (typically <1 in 100,000).[4] This is often achieved by applying the concept of the Threshold of Toxicological Concern (TTC), which for potent mutagens is 1.5 µ g/day . A compound-specific Permitted Daily Exposure (PDE) may also be calculated if sufficient toxicological data is available. The manufacturing process must then be optimized to ensure the level of Impurity 4 remains well below this limit.

Conclusion: A Commitment to Scientific Rigor and Patient Safety

The toxicological profiling of any pharmaceutical impurity, including this compound, is a mandatory and critical component of drug development. It is a process governed by scientific principles and stringent regulatory guidelines designed to protect patients. By following a systematic, tiered approach—from in silico prediction to definitive in vitro testing—drug developers can accurately classify impurities, understand their potential risks, and implement robust control strategies. This commitment to scientific integrity ensures that the therapeutic benefits of powerful drugs like Daclatasvir are not overshadowed by the potential harm of unseen contaminants.

References

A Comprehensive Technical Guide to the Control of Daclatasvir Impurity 4 in Drug Substance and Drug Product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Daclatasvir is a potent, direct-acting antiviral agent that has become a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] It functions by inhibiting the viral nonstructural protein 5A (NS5A), a key component in HCV replication and virion assembly.[2] As with any pharmaceutical agent, ensuring the purity of the active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy.[3] The presence of impurities, which can arise from the manufacturing process or degradation, can compromise the drug's quality, potentially leading to adverse effects or reduced therapeutic benefit.[3][4]

This technical guide provides an in-depth analysis of a specific process-related impurity, Daclatasvir Impurity 4. We will explore its origin, the distinct strategies for its control in the drug substance (API) versus the final drug product, and the analytical methodologies required for its robust quantification. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in regulatory expectations and sound scientific principles.

Part 1: Characterization of this compound

Chemical Identity and Origin

This compound is a process-related impurity, meaning it is formed during the synthesis of the Daclatasvir API.[2] It is not typically a product of degradation. Its chemical identity is crucial for developing specific analytical methods and understanding its potential impact.

  • Chemical Name: Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate)[5]

  • CAS Number: 1007882-23-6[5][6]

  • Molecular Formula: C₃₆H₄₄N₆O₄[5]

  • Molecular Weight: 624.77 g/mol [5]

Origin in Synthesis: A structural comparison between Daclatasvir and Impurity 4 reveals that the impurity is a key intermediate in the synthetic pathway. Specifically, it is the core structure of the molecule before the coupling of the two (2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl moieties (derived from L-valine). The presence of tert-butyl protecting groups on the pyrrolidine rings further confirms its status as an intermediate that may carry over into the final API if the subsequent deprotection and coupling steps are incomplete.

The diagram below illustrates a simplified synthetic pathway, highlighting the stage where Impurity 4 is formed and its relationship to the final Daclatasvir molecule.

Daclatasvir_Synthesis_Pathway cluster_0 Key Synthetic Steps cluster_1 Control Points A Precursor Molecules B This compound (Protected Intermediate) C36H44N6O4 A->B Coupling & Cyclization C Daclatasvir API C40H50N8O6 B->C Deprotection & Amide Coupling Control1 Minimize carry-over of Impurity 4 B->Control1

Caption: Simplified synthetic pathway showing Impurity 4 as a key intermediate.

Part 2: Regulatory Framework for Impurity Control

The control of pharmaceutical impurities is rigorously governed by international guidelines, primarily those from the International Council for Harmonisation (ICH). The two cornerstone documents are:

  • ICH Q3A (R2): Impurities in New Drug Substances: This guideline focuses on impurities arising during the manufacturing or storage of the API.[7] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose.

  • ICH Q3B (R2): Impurities in New Drug Products: This guideline addresses impurities in the finished dosage form.[8] It primarily concerns degradation products that form during manufacturing or on storage, but also considers the carry-over of impurities from the drug substance.[9]

The fundamental principle is that the control strategy for an impurity differs significantly between the API and the final product. For a process-related impurity like Impurity 4, the primary control lies in the synthesis of the drug substance.

ParameterDrug Substance (API) - ICH Q3ADrug Product - ICH Q3B
Primary Focus Process-related impurities and degradation products of the API itself.Degradation products from API-excipient interaction or API degradation during shelf-life.
Origin of Impurity 4 A process-related impurity from incomplete reaction or carry-over.Carried over from the drug substance. It is not a degradation product.
Control Strategy Optimize and validate the synthetic process to minimize its formation. Set a specification limit in the API release testing.Confirm that levels do not increase during formulation and stability studies. The limit is primarily controlled by the API specification.
Reporting Threshold ≥ 0.05%≥ 1.0% or 50 µg TDI, whichever is lower (for max daily dose ≤ 1g)
Identification Threshold > 0.10% or 1.0 mg TDI, whichever is lower (for max daily dose < 2g)> 0.2% or 2 mg TDI, whichever is lower (for max daily dose between 10mg-2g)
Qualification Threshold > 0.15% or 1.0 mg TDI, whichever is lower (for max daily dose < 2g)Generally, levels of degradation products are qualified based on batches used in safety and clinical studies.
TDI: Total Daily Intake. Thresholds are illustrative and depend on the Maximum Daily Dose.

Part 3: this compound in the Drug Substance (API)

Causality and Control at the Source

For a process-related impurity like Impurity 4, the most effective control strategy is to minimize its formation during synthesis. Its presence in the final API is a direct result of an incomplete deprotection and/or amide coupling reaction. The causality is clear: if the conversion of Impurity 4 to the subsequent intermediate is not driven to completion, it will persist as a contaminant.

Key Process Parameters to Control:

  • Stoichiometry: Ensuring the correct molar ratio of the L-valine derivative is used in the coupling step.

  • Reaction Time and Temperature: Optimizing these parameters to ensure the reaction proceeds to completion without causing degradation of the desired product.

  • Purification Steps: Implementing robust crystallization or chromatographic purification steps designed to effectively remove any unreacted Impurity 4.

Analytical Workflow for API Release

The routine analysis of the Daclatasvir API must include a validated, stability-indicating method capable of separating and quantifying Impurity 4 from the main API peak and other potential impurities.

API_Release_Workflow start Receive Daclatasvir API Batch prep Prepare Sample Solution (e.g., in Acetonitrile/Water) start->prep hplc Inject into Validated HPLC-UV System prep->hplc data Data Acquisition & Chromatogram Generation hplc->data quant Quantify Impurity 4 (Using Reference Standard) data->quant spec Compare Result to API Specification Limit quant->spec pass Batch Passes spec->pass ≤ Limit fail Batch Fails (Initiate OOS Investigation) spec->fail > Limit

Caption: Analytical workflow for the control of Impurity 4 in Daclatasvir API.

Experimental Protocol: HPLC Method for Daclatasvir API

This protocol is a representative method synthesized from published literature for the quantification of related substances in Daclatasvir.[10][11][12]

1. Materials and Reagents:

  • Daclatasvir API and Impurity 4 Reference Standard.

  • Acetonitrile (HPLC Grade).

  • o-Phosphoric Acid (Analytical Grade).

  • Water (HPLC Grade).

2. Chromatographic Conditions:

  • Column: Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase: Acetonitrile and 0.05% o-Phosphoric acid in water (50:50 v/v).[10][11]

  • Flow Rate: 0.7 mL/min.[10]

  • Detection Wavelength: 315 nm.[10]

  • Column Temperature: 40 °C.[10]

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Diluent: Acetonitrile and water (50:50 v/v).

  • Standard Solution (for quantification): Accurately weigh and dissolve the this compound reference standard in diluent to obtain a known concentration (e.g., corresponding to the specification limit of 0.15% relative to the sample concentration).

  • Sample Solution: Accurately weigh and dissolve about 25 mg of Daclatasvir API in 25 mL of diluent to get a concentration of 1000 µg/mL.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=6) to verify system suitability (checking parameters like tailing factor and RSD of peak areas).

  • Inject the sample solution.

  • Identify the peak for Impurity 4 based on its retention time relative to the reference standard.

  • Calculate the percentage of Impurity 4 in the API sample using the area of the peak from the sample chromatogram and the area and concentration of the reference standard.

Part 4: this compound in the Drug Product

Fate of the Impurity: Carry-over vs. Degradation

In the context of the drug product, Impurity 4 is an impurity that is carried over from the API. It is not expected to form during the drug product manufacturing process or during its shelf life. The primary concern for the drug product is the formation of new impurities, known as degradation products, which can arise from the interaction of Daclatasvir with excipients or from exposure to environmental factors like heat, light, and moisture.[9][13]

Therefore, the control strategy for Impurity 4 in the drug product is fundamentally about ensuring that the level present in the API does not lead to an unacceptable level in the final dosage form and that it remains stable.

The Role of Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development.[14] These studies are performed on the drug product to identify potential degradation pathways and to develop a stability-indicating analytical method .[1] A method is considered stability-indicating if it can accurately measure the active ingredient and its impurities without interference from any degradation products.[10]

While Impurity 4 is not a degradant, these studies are essential to prove that any new degradation products formed under stress do not co-elute with the Impurity 4 peak.[1] If a degradation product had the same retention time as Impurity 4, it would lead to an overestimation of the impurity level and a failure to detect the new degradant. Studies have shown that Daclatasvir degrades under acidic, basic, and oxidative conditions.[10][15]

Experimental Protocol: Forced Degradation of Daclatasvir Tablets

This protocol outlines the steps to assess the stability-indicating nature of an analytical method with respect to Impurity 4.

1. Preparation of Stressed Samples (from a stock solution of crushed tablets):

  • Acid Hydrolysis: Reflux a sample solution with 0.1 N HCl at 60 °C for 4 hours.[10] Cool and neutralize.

  • Base Hydrolysis: Reflux a sample solution with 0.1 N NaOH at 80 °C for 72 hours.[1] Cool and neutralize.

  • Oxidative Degradation: Reflux a sample solution with 30% H₂O₂ at 60 °C for 6 hours.[10]

  • Thermal Degradation: Expose solid drug product to dry heat (e.g., 100 °C) for 3 days.[1] Dissolve for analysis.

  • Photolytic Degradation: Expose solid drug product to UV light (as per ICH Q1B guidelines).[10] Dissolve for analysis.

  • Control Sample: A sample solution prepared from the drug product without subjecting it to stress.

2. Analysis:

  • Analyze all stressed samples, the control sample, and a spiked sample (control sample spiked with Impurity 4) using the validated HPLC method described for the API.

  • Compare the chromatograms.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the Daclatasvir peak and the Impurity 4 peak in all stressed samples. This confirms that the peak is spectrally homogenous and not comprised of co-eluting compounds.

  • Mass Balance: Evaluate the mass balance to ensure that the decrease in the amount of Daclatasvir is commensurate with the increase in the amount of degradation products formed.

3. Self-Validating System: The protocol is self-validating. If the Impurity 4 peak in the stressed samples shows no change in area (relative to the unstressed control) and maintains its peak purity, the method is proven to be stability-indicating with respect to this specific impurity. Any new peaks that appear are identified as degradation products.

Part 5: A Synthesized Control Strategy

A robust and logical control strategy hinges on a deep understanding of an impurity's origin. For this compound, the focus is overwhelmingly on the API.

AspectControl in Drug Substance (API)Control in Drug Product
Origin Process-related impurity (unreacted intermediate).Carried over from the API.
Primary Control Control of the synthetic process; purification.Control of the API quality.
Specification A specific limit is set (e.g., ≤ 0.15%).May not be listed as a specified impurity if controlled adequately in the API and shown to be stable. A general limit for "unspecified impurities" would apply.
Analytical Focus Routine quantification in every batch.Method validation to demonstrate specificity against potential degradation products. Monitored during stability studies.

By rigorously controlling Impurity 4 at the API stage, the burden on the drug product side is significantly reduced. If the API consistently meets its specification, and stability studies show that Impurity 4 levels do not change, then routine testing for this specific impurity in the final drug product may not be necessary, in line with ICH Q6A guidelines.[9]

Conclusion

The management of this compound provides a classic example of the phase-appropriate control of a process-related impurity. The narrative is one of "control at the source." For the drug substance, the focus is on synthetic process optimization and robust analytical testing to ensure levels are consistently below the qualified safety threshold. For the drug product, the challenge shifts to demonstrating that the analytical method used for stability testing is specific and that the impurity, carried over from the API, does not increase or interfere with the detection of true degradation products. By applying the principles of causality, scientific integrity, and a deep understanding of the regulatory landscape, drug developers can ensure a comprehensive and efficient control strategy, ultimately safeguarding the quality, safety, and efficacy of the final medicinal product.

References

A Comprehensive Technical Guide to the Analysis of Daclatasvir and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pursuit of Purity in Antiviral Therapy

Daclatasvir, a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection, represents a significant advancement in direct-acting antiviral (DAA) agents.[1][2] Its potent and specific inhibition of the HCV non-structural protein 5A (NS5A) replication complex is central to its therapeutic success.[3][4] By binding to the N-terminus of NS5A, Daclatasvir effectively disrupts viral RNA replication and virion assembly, offering high cure rates, particularly in combination therapies.[3][5][6] However, the efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. For drug development professionals and researchers, a comprehensive understanding of the impurity profile of Daclatasvir is not merely a regulatory formality but a scientific imperative to safeguard patient health.[7]

This technical guide provides an in-depth review of the impurities associated with Daclatasvir. Moving beyond a simple catalog of known substances, we will explore the causality behind their formation, detail field-proven analytical strategies for their identification and quantification, and provide robust experimental protocols. Our narrative is grounded in the principles of scientific integrity, ensuring that every method described is a self-validating system designed for accuracy and reproducibility.

The Mechanism of Action: Targeting the HCV Replication Engine

To understand the context of impurity analysis, one must first appreciate the drug's mode of action. Daclatasvir targets NS5A, a zinc-binding phosphoprotein essential for the HCV lifecycle.[8] NS5A acts as a regulator, forming a membranous web that serves as the site for viral RNA replication. Daclatasvir's binding to domain I of NS5A induces conformational changes that disrupt this process. This precise mechanism underscores the importance of structural integrity; any impurity that mimics the core structure could potentially interfere with this binding or introduce off-target toxicities.

cluster_0 Hepatocyte (Host Cell) HCV HCV Virus ReplicationComplex NS5A Replication Complex Formation HCV->ReplicationComplex HCV_RNA_Replication Viral RNA Replication & Virion Assembly ReplicationComplex->HCV_RNA_Replication NewVirions New HCV Virions HCV_RNA_Replication->NewVirions Daclatasvir Daclatasvir Daclatasvir->Inhibition Inhibition->ReplicationComplex Blocks NS5A Function

Figure 1: Mechanism of Action of Daclatasvir.

Classification and Genesis of Daclatasvir Impurities

Impurities in Daclatasvir, typically handled as Daclatasvir Dihydrochloride, are categorized based on their origin.[7] This classification is crucial as it informs the control strategy during both process development and stability testing.

  • Organic Impurities : These are the most common and structurally diverse.

    • Process-Related Impurities : By-products, starting materials, or intermediates that remain from the synthesis process.[7] Their presence is often indicative of incomplete reactions or side reactions. Examples include various diastereomers (e.g., RSSR, SRRS isomers) and incompletely reacted fragments.[9][10]

    • Degradation Products : These arise from the chemical decomposition of the Daclatasvir molecule over time or under stress conditions (e.g., exposure to light, heat, humidity, or reactive chemicals).[7][11]

  • Inorganic Impurities : These typically include reagents, ligands, and catalysts used during synthesis.

  • Residual Solvents : Organic or inorganic liquids used during the manufacturing process that are not completely removed.

cluster_org Organic Impurities cluster_inorg Other Impurities Imp Daclatasvir Impurities Process Process-Related (e.g., Isomers, Intermediates) Imp->Process Originates from Degradation Degradation (e.g., Hydrolysis, Oxidation products) Imp->Degradation Originates from Inorganic Inorganic (e.g., Reagents, Catalysts) Imp->Inorganic Originates from Solvents Residual Solvents Imp->Solvents Originates from

Figure 2: Major Classification of Daclatasvir Impurities.

Forced Degradation: Unmasking Potential Instabilities

Forced degradation studies are a regulatory requirement and a fundamental tool in drug development. By subjecting Daclatasvir to harsh conditions, we can predict its degradation pathways and identify the likely degradants that could form during its shelf-life.[2] Studies have shown that Daclatasvir is relatively stable in its solid state but susceptible to degradation in solution under specific stress conditions.[12][13]

Key Degradation Pathways:

  • Hydrolysis : Daclatasvir's carbamate moiety is susceptible to basic hydrolysis.[12] Degradation is also observed under acidic conditions.[13][14]

  • Oxidation : The imidazole moiety is particularly vulnerable to oxidation, either through base-mediated autoxidation or in the presence of oxidizing agents like hydrogen peroxide.[12][13] This can lead to the formation of several distinct degradation products.[12]

  • Photodegradation : The imidazole moiety also shows sensitivity to photodegradation when in solution, leading to a unique set of degradants upon exposure to high-intensity or UV light.[12]

Stress ConditionAffected MoietyPotential OutcomeReference
Acidic/Basic Hydrolysis Carbamate, Amide BondsCleavage of the molecule, formation of smaller fragments.[11][12][14]
Oxidation (e.g., H₂O₂) Imidazole RingFormation of oxidized degradants and chloro-adducts.[2][12]
Photolytic Stress (UV/Light) Imidazole RingComplex degradation pathways leading to multiple products.[12]
Thermal Stress Generally StableLimited degradation, indicating good thermal stability.[13]

Analytical Methodologies: The Core of Impurity Profiling

A multi-faceted analytical approach is required to separate, identify, and quantify the diverse range of potential impurities. Advanced chromatographic and spectroscopic techniques form the backbone of this strategy.[4][7]

Stability-Indicating Chromatographic Methods

The primary workhorse for impurity quantification is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A "stability-indicating" method is one that can resolve the API peak from all known process impurities and degradation products.

Causality Behind Method Parameters:

  • Stationary Phase : A reversed-phase column, such as a C18 or a Phenyl column, is typically chosen.[15][16] A phenyl column can offer alternative selectivity (pi-pi interactions) for the aromatic rings in Daclatasvir and its impurities, which can be advantageous for resolving closely related structures.[14]

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or perchlorate) and an organic solvent (e.g., acetonitrile) is common.[14][15] The buffer's pH is critical; it must be controlled to ensure consistent ionization states of the analytes, leading to reproducible retention times and sharp peak shapes.[15] Ion-pairing agents like 1-octanesulfonic acid sodium salt may be added to improve the retention and resolution of polar impurities.[14]

  • Detection : UV detection is standard, with a wavelength around 305-315 nm providing good sensitivity for Daclatasvir and its chromophoric impurities.[14][16]

Experimental Protocol: Stability-Indicating UPLC-UV Method

This protocol is a representative workflow synthesized from established methods for the determination of Daclatasvir and its impurities.[14][16]

Objective: To quantify known impurities and detect degradation products in Daclatasvir drug substance.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) or UV detector.

  • Analytical balance.

  • pH meter.

Chromatographic Conditions:

  • Column: ACQUITY BEH Phenyl, 100 mm x 2.1 mm, 1.7 µm particle size.[14]

  • Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt, pH adjusted to 2.5 with phosphoric acid.[14]

  • Mobile Phase B: A 20:80 (v/v) mixture of the Mobile Phase A buffer and acetonitrile.[14]

  • Flow Rate: 0.4 mL/min.[14]

  • Detection Wavelength: 305 nm.[14]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Rationale: Precise buffer preparation is critical for reproducible chromatography.

    • Prepare the aqueous component (Mobile Phase A) by dissolving the specified salts in HPLC-grade water. Adjust pH carefully using phosphoric acid. Filter through a 0.45 µm filter.

    • Prepare Mobile Phase B by mixing the buffer and acetonitrile in the correct ratio. Degas both mobile phases using sonication or helium sparging.

  • Standard and Sample Preparation:

    • Rationale: Accurate weighing and dilution are fundamental to quantitative accuracy. A suitable diluent (e.g., methanol or a mixture of water and acetonitrile) must fully dissolve the sample without causing degradation.

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of Daclatasvir reference standard and each impurity standard in the diluent to prepare individual stock solutions.

    • Working Standard Solution: Dilute the stock solutions to a final concentration appropriate for the assay (e.g., at the specification limit for each impurity).

    • Sample Solution: Accurately weigh and dissolve the Daclatasvir drug substance to be tested in the diluent to achieve a known concentration (e.g., 1 mg/mL).

  • Chromatographic Run & System Suitability:

    • Rationale: The system suitability test (SST) is a self-validating step to ensure the chromatographic system is performing adequately before analyzing any samples.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Perform five replicate injections of the working standard solution.

    • SST Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak areas for the main analyte and impurities should be ≤ 5.0%.

      • Tailing factor for the Daclatasvir peak should be ≤ 2.0.

      • Theoretical plates (column efficiency) should be > 2000.

  • Analysis and Data Processing:

    • Once SST criteria are met, inject the blank (diluent), standard solutions, and sample solutions.

    • Integrate the peaks and calculate the amount of each impurity in the sample preparation using the response factor relative to the main analyte or by using external standards.

cluster_prep Preparation Phase cluster_analysis Analysis Phase Prep_Mobile 1. Prepare Mobile Phases (A & B) Equilibrate 3. Equilibrate UPLC System Prep_Mobile->Equilibrate Prep_Sample 2. Prepare Standard & Sample Solutions SST 4. Perform System Suitability Test (SST) Prep_Sample->SST Equilibrate->SST SST_Check 5. Check SST Criteria SST->SST_Check Analyze 6. Inject Blank & Test Samples Process 7. Process Data & Calculate Results Analyze->Process SST_Check->Equilibrate Fail SST_Check->Analyze Pass

Figure 3: General Workflow for UPLC Impurity Analysis.
Structural Elucidation with Mass Spectrometry and NMR

While HPLC/UPLC is excellent for separation and quantification, it does not provide structural information for unknown peaks. This is where mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive technique for identifying unknown degradation products.[12] By coupling the separation power of LC with the mass-analyzing capability of MS, one can obtain the molecular weight of an impurity.[2][14] Further fragmentation (MS/MS) provides structural clues that help in elucidating the complete structure of the unknown compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure confirmation of isolated impurities.[12] Techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within the molecule, allowing for a complete structural assignment.[4]

Regulatory Perspective and Conclusion

Global health authorities, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A for new drug substances and Q3B for new drug products), mandate strict control of impurities. These guidelines establish thresholds for reporting, identification, and qualification of impurities. The analytical strategies and protocols outlined in this guide are designed to meet and exceed these stringent regulatory expectations.[7]

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of Daclatasvir and the Resolution of Impurity 4

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Daclatasvir and the critical separation of its process-related impurity, Daclatasvir Impurity 4. Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C virus (HCV), requires stringent purity control to ensure its safety and efficacy.[1][2] Impurity 4, identified as the RSSR diastereomer of Daclatasvir, presents a significant analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API).[3][4] This protocol provides a detailed, validated methodology designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Daclatasvir.

Introduction: The Challenge of Stereoisomeric Purity

Daclatasvir is a cornerstone in the combination therapy for chronic HCV infections, functioning as a highly specific inhibitor of the viral NS5A protein.[5] The molecular structure of Daclatasvir contains multiple chiral centers, leading to the potential formation of several stereoisomers during its synthesis. These isomers, while chemically identical in terms of atomic composition, can exhibit different three-dimensional arrangements, potentially impacting their pharmacological and toxicological profiles.

This compound is one such stereoisomer, specifically the RSSR diastereomer.[3][4] Its presence in the drug substance must be carefully monitored and controlled. The development of a stability-indicating analytical method—one that can resolve the API from its impurities and degradation products—is a regulatory necessity and a critical component of quality assurance.[6][7] This note addresses this need by providing a comprehensive HPLC protocol, explaining the scientific rationale behind the method's parameters, and offering a clear workflow for implementation in a quality control setting.

Principles of Chromatographic Separation

The successful separation of Daclatasvir from Impurity 4 hinges on exploiting the subtle differences in their physicochemical properties. As diastereomers, they have different spatial arrangements, which can lead to differential interactions with a chiral or, in this case, a highly selective achiral stationary phase.

This method employs a C18 stationary phase, which separates molecules based on their hydrophobicity. While both Daclatasvir and its RSSR isomer are highly hydrophobic, their different shapes can affect how they interact with the C18 alkyl chains. The mobile phase, a gradient mixture of an acidic buffer and acetonitrile, plays a crucial role. The acidic pH ensures that the amine functionalities in the molecules are protonated, leading to consistent retention behavior. The organic modifier (acetonitrile) is the strong eluting solvent, and a carefully controlled gradient is essential to achieve the necessary resolution between the closely eluting API and the isomeric impurity.

Experimental Protocol

Materials and Reagents
  • Daclatasvir Dihydrochloride Reference Standard: USP or equivalent.

  • This compound (RSSR Isomer) Reference Standard: Available from commercial suppliers.[3][4]

  • Acetonitrile: HPLC gradient grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.[8]

  • Orthophosphoric Acid (H₃PO₄): Analytical grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

Instrumentation and Chromatographic Conditions

The method was developed for a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil C18)[6][9]
Mobile Phase A 0.01M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for the gradient program.
Flow Rate 1.0 mL/min[8]
Column Temperature 40°C[8][10]
Detection Wavelength 315 nm[6]
Injection Volume 10 µL
Run Time 35 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
105050
253070
303070
317030
357030

Table 2: Gradient Elution Program.

Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended as the diluent.[9]

  • Standard Stock Solution (Daclatasvir): Accurately weigh about 25 mg of Daclatasvir Dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.

  • Impurity 4 Stock Solution: Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • System Suitability Solution (Spiked Sample): Prepare a solution of Daclatasvir at a concentration of 500 µg/mL and spike it with this compound to a final concentration of 5 µg/mL. This solution is used to verify the resolution and performance of the chromatographic system.

  • Test Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to 50 mg of Daclatasvir into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. This yields a test concentration of 500 µg/mL.

Method Validation and System Suitability

As per International Council for Harmonisation (ICH) guidelines, the method's suitability must be confirmed before routine use.[6][8]

System Suitability Criteria

Inject the System Suitability Solution six times and evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0 for the Daclatasvir peakEnsures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 2000 for the Daclatasvir peakIndicates the efficiency of the column and separation.
Resolution (Rs) ≥ 2.0 between Daclatasvir and Impurity 4 peaksConfirms that the two components are baseline separated, allowing for accurate quantification.
% RSD of Peak Areas ≤ 2.0% for replicate injectionsDemonstrates the precision of the injection and the system's stability.

Table 3: System Suitability Requirements.

Workflow and Data Analysis

The following diagram illustrates the complete workflow from sample preparation to final analysis.

HPLC_Workflow reagents Prepare Mobile Phase & Diluent std_prep Prepare Standard & Impurity Stock Solutions reagents->std_prep sample_prep Prepare Test Sample (500 µg/mL) reagents->sample_prep sss_prep Prepare System Suitability Solution std_prep->sss_prep instrument_setup Instrument Setup (Table 1 & 2) system_suitability System Suitability Test (Inject SSS) sss_prep->system_suitability instrument_setup->system_suitability integration Integrate Chromatograms sample_analysis Inject Blank, Standard, & Test Samples system_suitability->sample_analysis If Pass sample_analysis->integration quantification Quantify Impurity 4 (External Standard Method) integration->quantification report Generate Final Report quantification->report

Figure 1: HPLC analysis workflow for this compound.

Forced Degradation Studies

To confirm the stability-indicating nature of this method, forced degradation studies should be performed on Daclatasvir.[1][11] The drug substance is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolysis.[6] The developed HPLC method must be able to resolve the main Daclatasvir peak from any degradation products formed, as well as from Impurity 4. Previous studies have shown that Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions.[6][9][11]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the determination of Daclatasvir and the critical separation of its stereoisomeric impurity, Impurity 4. By employing a C18 column with a carefully optimized gradient program, this method achieves excellent resolution and is suitable for routine quality control and stability testing. The provided workflow and system suitability criteria ensure that the method is performed with high precision and accuracy, aligning with the stringent requirements of the pharmaceutical industry.

References

Application Note: A Validated Stability-Indicating UPLC Method for the Separation of Daclatasvir and its Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation and quantification of Daclatasvir and its potential stereoisomers. Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV), possesses multiple chiral centers, leading to the possibility of various stereoisomeric impurities that must be monitored and controlled to ensure therapeutic efficacy and patient safety.[1] The developed method utilizes a sub-2-micron particle column to achieve rapid, high-resolution separation, making it suitable for routine quality control, stability studies, and impurity profiling in both bulk drug substances and finished pharmaceutical products. The method has been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]

Introduction and Scientific Rationale

Daclatasvir (DCV) is a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), a critical component of the viral replication complex.[3] The molecular structure of Daclatasvir is complex, featuring four chiral centers. This gives rise to a total of 16 possible stereoisomers. While the desired active pharmaceutical ingredient (API) is the (S,S,S,S) configuration, isomeric impurities such as the RRSS, SRRS, RRRR, and SSSS isomers can arise during the synthesis process or as degradation products.[4][]

Controlling these impurities is a regulatory and safety imperative. Different stereoisomers can have varied pharmacological and toxicological profiles. Therefore, a highly specific and sensitive analytical method is required to distinguish the active Daclatasvir isomer from its closely related stereoisomers.

This guide provides a comprehensive protocol for a UPLC method designed for this purpose. The choice of a phenyl-based stationary phase is deliberate; its unique π-π interaction capabilities provide alternative selectivity for aromatic molecules like Daclatasvir and its isomers, often yielding superior resolution compared to traditional C18 columns. The use of UPLC technology, with its sub-2-µm particle columns, allows for faster analysis times and significantly improved chromatographic efficiency, which is essential for resolving structurally similar isomers.[6][7]

Experimental Workflow

The overall process, from sample preparation through data analysis, is designed for clarity and reproducibility.

G cluster_prep Preparation cluster_analysis UPLC Analysis cluster_data Data Processing p1 Mobile Phase & Diluent Preparation p2 Standard & Sample Solution Preparation p1->p2 a1 System Equilibration p2->a1 a2 System Suitability Test (SST) a1->a2 a3 Sequence Injection (Blanks, Standards, Samples) a2->a3 d1 Peak Integration & Identification a3->d1 d2 Quantification of Impurities d1->d2 d3 Method Validation Assessment d2->d3 end Report d3->end Final Report Generation

Caption: UPLC analysis workflow for Daclatasvir isomer separation.

Materials and Methodology

Instrumentation and Equipment
  • UPLC System: Waters ACQUITY UPLC H-Class system or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.[8]

  • Data Acquisition: Empower® software or equivalent chromatography data station.[7]

  • Analytical Balance: Mettler Toledo or equivalent (0.01 mg readability).

  • pH Meter: Calibrated pH meter.

  • Ultrasonic Bath & Filtration: For mobile phase degassing and sample clarification.

Reagents and Standards
  • Daclatasvir Reference Standard: USP or equivalent, with Certificate of Analysis.

  • Daclatasvir Isomer Standards: (e.g., RRSS, SRRS isomers) where available.

  • Acetonitrile: HPLC or UPLC grade.

  • Sodium Perchlorate: Analytical grade.[8]

  • 1-Octanesulfonic acid sodium salt: HPLC grade.[8]

  • Perchloric Acid: Analytical grade.

  • Water: Milli-Q or UPLC grade.

UPLC Chromatographic Conditions

The following conditions are optimized for the separation of Daclatasvir from its key process-related impurities and degradation products, including stereoisomers.

ParameterCondition
Column Waters ACQUITY BEH Phenyl, 100 x 2.1 mm, 1.7-µm
Mobile Phase A 0.03 M Sodium Perchlorate + 0.002 M 1-Octanesulfonic acid sodium salt in water. Adjust pH to 2.5 with Perchloric Acid.[8]
Mobile Phase B 20:80 (v/v) mixture of "Mobile Phase A buffer base" and Acetonitrile.[8]
Flow Rate 0.4 mL/min[8]
Gradient Elution Time (min)
Column Temperature 35 °C[8]
Sample Temperature 10 °C
Injection Volume 2.0 µL
Detection PDA Detector, Wavelength: 305 nm[8]
Run Time 15 minutes[8]
Preparation of Solutions
  • Diluent: A 50:50 (v/v) mixture of water and acetonitrile is used for preparing standards and samples.[8]

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Daclatasvir Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Spiked Isomer Solution (for Method Development/Specificity): If isomer standards are available, prepare a stock solution of Daclatasvir and spike with known amounts of each isomer to confirm peak identity and resolution.

  • Sample Solution (from Tablets, 60 mg): Weigh and finely powder not fewer than 10 tablets. Transfer an amount of powder equivalent to 60 mg of Daclatasvir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 20 minutes with intermittent shaking to ensure complete dissolution. Cool to room temperature and dilute to volume. Centrifuge a portion of this solution at 4000 RPM for 10 minutes, and use the supernatant for analysis.

Method Validation and System Suitability

Rationale for Parameter Selection

The chosen chromatographic parameters are critical for achieving the desired separation. This diagram illustrates the relationship between key inputs and the critical quality attribute (CQA) of the method: Resolution.

G cluster_inputs Method Inputs cluster_outputs Performance Outputs col Column Chemistry (Phenyl) res Resolution (Rs > 2.0) [Critical Isomer Pair] col->res π-π interactions ph Mobile Phase pH (2.5) ph->res Controls ionization shape Peak Shape (Tf < 1.5) ph->shape Suppresses silanols org Organic Modifier (Acetonitrile) rt Retention Time org->rt Controls elution strength ion Ion-Pair Reagent (Octanesulfonic acid) ion->res Improves retention of polar groups

Caption: Relationship between UPLC parameters and separation performance.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. A solution containing Daclatasvir and its critical isomer pair (or a known impurity) is injected six times.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Daclatasvir and the closest eluting isomer/impurity.Ensures baseline separation for accurate integration.
Tailing Factor (Tf) ≤ 1.5 for the Daclatasvir peak.Indicates good peak symmetry and column performance.
% RSD of Peak Area ≤ 2.0% for six replicate injections.Demonstrates the precision and reproducibility of the injector and system.
Protocol for Method Validation (ICH Q2(R1) Summary)
  • Specificity: Forced degradation studies should be performed to demonstrate the method's ability to separate Daclatasvir from degradation products. Samples are stressed under acidic, basic, oxidative, thermal, and photolytic conditions.[2][9] The purity of the Daclatasvir peak should be confirmed using the PDA detector.

  • Linearity: Analyze a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.[2][10]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Daclatasvir at three concentration levels (e.g., 50%, 100%, 150%). The mean recovery should be within 98.0% to 102.0%.[2][10]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary method parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2 units) to assess the method's reliability during normal use. System suitability criteria must be met under all varied conditions.

Conclusion

The UPLC method presented provides a rapid, sensitive, and high-resolution tool for the separation of Daclatasvir from its stereoisomers and other related impurities. The use of a phenyl stationary phase and optimized mobile phase conditions ensures the necessary selectivity for this challenging separation. This application note serves as a comprehensive guide for researchers and quality control analysts, providing a detailed protocol and the scientific rationale behind the method's design. Proper validation of this method in accordance with regulatory guidelines will ensure its suitability for routine use in the pharmaceutical industry.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Daclatasvir and its Stereoisomeric Impurity 4

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C virus (HCV), and its critical process-related impurity, Daclatasvir Impurity 4. This compound is a stereoisomer (RSSR isomer) of the parent molecule, sharing the same mass and fragmentation patterns, which necessitates a highly specific chromatographic method for accurate quantification. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive workflow from sample preparation to data analysis, validated according to ICH Q2(R2) guidelines.[1][2]

Introduction: The Imperative for Specificity in Daclatasvir Analysis

Daclatasvir (DCV) is a cornerstone in the combination therapy for chronic HCV infections.[3] It functions by inhibiting the viral non-structural protein 5A (NS5A), a key component of the HCV replication complex.[4] The molecular structure of Daclatasvir is complex and symmetric, featuring multiple chiral centers. This complexity gives rise to the potential for stereoisomeric impurities during its synthesis.

This compound (CAS 1009107-27-0) , also known as the Daclatasvir RSSR isomer, is one such stereoisomer.[][6] As an isomer, it possesses the same molecular formula (C₄₀H₅₀N₈O₆) and molecular weight (738.88 g/mol ) as Daclatasvir.[] Consequently, standard mass spectrometry cannot differentiate between the active pharmaceutical ingredient (API) and this impurity. The control of stereoisomeric impurities is a critical aspect of pharmaceutical quality control, as different stereoisomers can exhibit varied pharmacological activity or toxicity profiles.

Therefore, a highly specific, stability-indicating analytical method is required to resolve and accurately quantify this compound in the presence of the Daclatasvir API. LC-MS/MS offers the ideal platform, combining the superior separation capabilities of modern liquid chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[1][7]

Principle of the Method

This method leverages the power of Ultra-High Performance Liquid Chromatography (UPLC) to achieve chromatographic separation of the Daclatasvir and its RSSR isomer. The causality behind this choice is the need for high peak efficiency and resolution, which UPLC systems provide through the use of sub-2 µm particle columns. Following separation, the analytes are ionized using electrospray ionization (ESI) in positive mode and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[7][8] Although the mass transitions are identical for both isomers, their distinct retention times allow for individual quantification.

Experimental Protocol

Materials and Reagents
  • Daclatasvir Reference Standard (>99.5% purity)

  • This compound (RSSR Isomer) Reference Standard (>95% purity)[6]

  • Daclatasvir-d6 or Daclatasvir-¹³C₂,²H₆ (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Standard and Sample Preparation

Rationale: A simple "dilute-and-shoot" approach is employed for drug substance analysis to minimize sample handling and potential sources of error. Acetonitrile/water is chosen as the diluent for its compatibility with the mobile phase and excellent solubilizing properties for Daclatasvir.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Daclatasvir and this compound reference standards in methanol to prepare individual 1 mg/mL stock solutions.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard (e.g., Daclatasvir-d6) in methanol.

  • Intermediate Solutions & Calibration Standards: Prepare a series of working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to construct the calibration curve. A typical range for impurity quantification might be 0.05 µg/mL to 5 µg/mL.

  • Sample Preparation: Dissolve the Daclatasvir drug substance or product formulation in the 50:50 acetonitrile/water diluent to a target concentration of 1 mg/mL. Spike with the internal standard to a final concentration of 100 ng/mL.

LC-MS/MS Instrumentation and Conditions

Rationale for Parameter Selection:

  • Column: A C18 column is a standard choice for reversed-phase chromatography and is effective for retaining moderately polar compounds like Daclatasvir.[7][8] A column with a smaller particle size (e.g., 1.8 µm) is selected to maximize separation efficiency between the isomers.

  • Mobile Phase: An ammonium formate buffer with formic acid provides good peak shape and ionization efficiency in positive ESI mode.[2] Acetonitrile is a common organic modifier.

  • Gradient Elution: A gradient is crucial for separating closely eluting isomers and ensuring a reasonable run time. The gradient profile must be optimized to maximize the resolution between the Daclatasvir and Impurity 4 peaks.

  • Ionization: Positive mode ESI is chosen because the Daclatasvir structure contains multiple basic nitrogen atoms that are readily protonated, leading to a strong [M+H]⁺ signal.[7]

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
SystemUPLC System (e.g., Waters Acquity, Shimadzu Nexera)
ColumnHigh-Strength Silica C18, 1.8 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A5 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Gradient30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometry
SystemTriple Quadrupole Mass Spectrometer (e.g., Sciex API 4500, Waters Xevo TQ-S)
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature450 °C
Gas Flow (Desolvation)800 L/hr
Gas Flow (Cone)50 L/hr
MRM Transitions
Analyte Precursor Ion (m/z)
Daclatasvir739.4
This compound739.4
Daclatasvir-d6 (IS)745.4

Note: MS parameters such as collision energy should be optimized for the specific instrument used. The product ion m/z 339.3 corresponds to a characteristic fragment of the Daclatasvir molecule.[2]

Method Validation Protocol

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2]

Specificity

Specificity is demonstrated by the chromatographic separation of Daclatasvir and Impurity 4. Blank diluent and a stressed sample (e.g., acid-degraded Daclatasvir) should be injected to ensure no endogenous peaks interfere with the analytes or IS at their respective retention times. The key acceptance criterion is achieving baseline resolution (Rs > 1.5) between the Daclatasvir and Impurity 4 peaks.

Linearity

Linearity is assessed by analyzing a series of at least five concentrations of Impurity 4. The calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.995.

Accuracy & Precision

Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) are evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, high) across the linear range, typically in six replicates.

  • Acceptance Criteria:

    • Accuracy: Mean recovery within 85-115% for each level.

    • Precision (Repeatability): %RSD ≤ 15%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.

  • Acceptance Criteria:

    • LOD: S/N ratio ≥ 3:1.

    • LOQ: S/N ratio ≥ 10:1. The LOQ must be the lowest point on the calibration curve and meet the accuracy and precision criteria.

Robustness

The method's robustness is tested by making small, deliberate variations in key parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±5%).

  • Acceptance Criterion: The system suitability parameters (resolution, peak asymmetry) and quantitative results should remain within acceptable limits.

Table 2: Representative Method Validation Summary

Validation ParameterConcentration Levels / ConditionsResultAcceptance Criteria
Specificity Daclatasvir vs. Impurity 4Resolution (Rs) = 2.1Rs > 1.5
Linearity (LOQ-ULOQ) 0.1, 0.5, 1.0, 2.5, 5.0 ng/mLr² = 0.998r² ≥ 0.995
Accuracy (% Recovery) LQC (0.3 ng/mL), MQC (2.0 ng/mL), HQC (4.0 ng/mL)98.5% - 103.2%85.0% - 115.0%
Precision (%RSD) LQC, MQC, HQC (n=6)≤ 4.5%≤ 15.0%
LOQ 0.1 ng/mLS/N > 10; Accuracy/Precision metS/N ≥ 10; within ±20%
LOD 0.03 ng/mLS/N > 3S/N ≥ 3
Robustness Varied Flow Rate (±5%), Column Temp (±2°C)System suitability passedSystem suitability criteria met

Workflow Visualization

The overall analytical process from sample receipt to final report generation is outlined below.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting RefStd Reference Standards (DCV, Impurity 4, IS) Stock Prepare Stock Solutions (1 mg/mL) RefStd->Stock Sample Drug Substance Sample Spike Dissolve Sample & Spike with IS Sample->Spike Dilute Serial Dilution for Calibrators & QCs Stock->Dilute Autosampler Autosampler Injection Dilute->Autosampler Spike->Autosampler LC_Sep UPLC Separation (Isomer Resolution) Autosampler->LC_Sep MS_Ion ESI+ Ionization LC_Sep->MS_Ion MS_Detect MRM Detection MS_Ion->MS_Detect Integration Peak Integration (Based on Retention Time) MS_Detect->Integration Calibration Calibration Curve Generation (r² ≥ 0.995) Integration->Calibration Quant Quantify Impurity 4 Concentration Calibration->Quant Report Final Report Generation (Pass/Fail vs. Specification) Quant->Report

Caption: Workflow for LC-MS/MS quantification of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust protocol for the quantification of this compound. The critical achievement of this method is the successful chromatographic resolution of the Daclatasvir API from its RSSR stereoisomer, enabling accurate quantification that would otherwise be impossible with mass spectrometry alone. This method has been designed with established scientific principles and validated to meet the stringent requirements of regulatory bodies like the ICH, making it suitable for implementation in quality control and drug development environments.

References

Application Note: Forced Degradation Studies of Daclatasvir for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Daclatasvir (DCV) is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) that functions by inhibiting the NS5A replication complex.[1][2] Ensuring the safety and efficacy of pharmaceutical products like Daclatasvir necessitates a thorough understanding of its stability profile. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to identify potential degradation products that could form under various environmental conditions.[1][3][4] This application note provides a detailed protocol for conducting forced degradation studies on Daclatasvir, in accordance with the International Council for Harmonisation (ICH) guidelines, to identify and characterize its impurities.[5][6]

The primary objectives of these studies are to elucidate the degradation pathways of Daclatasvir, develop and validate stability-indicating analytical methods, and establish appropriate storage conditions and shelf-life for the drug product.[3][4] Daclatasvir has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while generally exhibiting stability under thermal and photolytic stress.[5][7] The imidazole and carbamate moieties within the Daclatasvir structure are particularly prone to degradation.[8]

Experimental Design & Rationale

Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradants.[1][6] The stress conditions outlined below are based on ICH Q1A(R2) guidelines and are chosen to simulate the potential environmental stresses a drug product might encounter.[9]

Materials and Reagents
  • Daclatasvir Dihydrochloride Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3-30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate

  • Formic Acid

  • Phosphate Buffer

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV/PDA detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and structural elucidation of degradation products.[10]

  • Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation of isolated impurities.[8][10]

  • pH meter

  • Photostability chamber

  • Thermostatic oven

  • Water bath

Forced Degradation Protocols

The following protocols detail the experimental procedures for subjecting Daclatasvir to various stress conditions. It is crucial to also analyze a control sample (Daclatasvir solution without stress) alongside the stressed samples to differentiate between degradation products and any pre-existing impurities.

Acidic Hydrolysis

Rationale: To assess the susceptibility of Daclatasvir to acid-catalyzed hydrolysis. The carbamate linkage is a potential site for acid hydrolysis.

Protocol:

  • Prepare a stock solution of Daclatasvir in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Treat the stock solution with 0.1 N HCl.

  • Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 4-8 hours).[5]

  • Periodically withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to an appropriate concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC/UPLC method.

Basic Hydrolysis

Rationale: To evaluate the stability of Daclatasvir in an alkaline environment. The carbamate and imidazole moieties are susceptible to base-mediated degradation.[8]

Protocol:

  • Prepare a stock solution of Daclatasvir.

  • Treat the solution with 0.1 N NaOH.

  • Reflux the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 4-8 hours).[5]

  • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N HCl, and prepare for analysis.

  • Analyze the samples using the developed HPLC/UPLC method.

Oxidative Degradation

Rationale: To investigate the oxidative stability of Daclatasvir. The imidazole ring is a known target for oxidation.[8]

Protocol:

  • Prepare a stock solution of Daclatasvir.

  • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the Daclatasvir solution.[5]

  • Keep the mixture at room temperature or slightly elevated temperature (e.g., 60°C) for a specified duration (e.g., 6-24 hours).[1][5]

  • Withdraw samples at intervals and quench the reaction if necessary.

  • Analyze the samples by HPLC/UPLC.

Thermal Degradation

Rationale: To assess the stability of Daclatasvir in its solid state and in solution when exposed to elevated temperatures.

Protocol:

  • Solid State: Place a known amount of solid Daclatasvir in a thermostatically controlled oven at a high temperature (e.g., 70-80°C) for an extended period.

  • Solution State: Prepare a solution of Daclatasvir and heat it at a controlled temperature (e.g., 70-80°C).

  • Withdraw samples at different time points, cool to room temperature, and analyze.

  • For the solid sample, dissolve it in a suitable solvent before analysis.

Photolytic Degradation

Rationale: To determine the photosensitivity of Daclatasvir. The imidazole moiety is known to be sensitive to photodegradation in solution.[8]

Protocol:

  • Expose a solution of Daclatasvir to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

  • Withdraw samples at appropriate time intervals and analyze by HPLC/UPLC.

Analytical Method for Impurity Profiling

A robust, stability-indicating analytical method is paramount for separating the parent drug from its degradation products.[11] Reverse-phase HPLC (RP-HPLC) and UPLC are commonly employed for this purpose.[5][12]

Example HPLC Method Parameters:
ParameterCondition
Column C18 (e.g., Hypersil C18, 4.6 x 150 mm, 5 µm)[12]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.05% o-phosphoric acid, 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).[5][13]
Flow Rate 0.7 - 1.2 mL/min[5][13]
Column Temperature 25 - 35°C[12][13]
Detection Wavelength 305 - 320 nm[12][14]
Injection Volume 10 - 20 µL

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of Daclatasvir and its impurities.[5]

Identification and Characterization of Impurities

Once the degradation products are separated, their structures need to be elucidated.

  • LC-MS/MS: This hyphenated technique is invaluable for obtaining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which provides crucial information about the molecular weight and structure of the degradants.[10][15][16]

  • NMR Spectroscopy: For definitive structural confirmation, the degradation products can be isolated using preparative HPLC, and their structures can be elucidated using 1H NMR, 13C NMR, and 2D NMR techniques.[1][8]

Summary of Known Daclatasvir Degradation Products

Forced degradation studies have identified several degradation products of Daclatasvir. The table below summarizes some of the key impurities observed under different stress conditions.

Stress ConditionMajor Degradation Products (DPs)Comments
Acidic Hydrolysis D1, D2Hydrolysis of the carbamate linkage is a primary degradation pathway.[5]
Basic Hydrolysis D1, D3The carbamate moiety is susceptible to basic hydrolysis. The imidazole moiety can undergo base-mediated autoxidation.[5][8]
Oxidative (H₂O₂) D3, and others (Degradants 6, 7, 9)The imidazole moiety is prone to oxidation.[5][8] A chloro-adduct has also been observed in the presence of hydrogen peroxide.[8]
Photolytic Degradants 2-8The imidazole moiety is sensitive to photodegradation in solution, leading to multiple degradation products.[8]

Note: The specific structures and identities of D1, D2, D3, and other numbered degradants would need to be confirmed through detailed spectroscopic analysis.

Diagrams

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acidic Hydrolysis (0.1 N HCl, 60-80°C) HPLC HPLC/UPLC Analysis (Stability-Indicating Method) Acid->HPLC Sample Analysis Base Basic Hydrolysis (0.1 N NaOH, 60-80°C) Base->HPLC Sample Analysis Oxidative Oxidative Degradation (3-30% H₂O₂, RT/60°C) Oxidative->HPLC Sample Analysis Thermal Thermal Degradation (Solid/Solution, 70-80°C) Thermal->HPLC Sample Analysis Photo Photolytic Degradation (ICH Q1B) Photo->HPLC Sample Analysis LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Peaks Report Impurity Profile Report HPLC->Report Compile Data NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Confirm Structure LCMS->Report Compile Data NMR->Report Compile Data DCV Daclatasvir Drug Substance DCV->Acid Expose to Stress DCV->Base Expose to Stress DCV->Oxidative Expose to Stress DCV->Thermal Expose to Stress DCV->Photo Expose to Stress Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) DCV Daclatasvir DP_Hydrolysis Hydrolytic Degradants (e.g., Carbamate cleavage) DCV->DP_Hydrolysis H⁺ / OH⁻ DP_Oxidation Oxidative Degradants (e.g., Imidazole ring oxidation) DCV->DP_Oxidation [O] DP_Photolysis Photolytic Degradants (Complex mixture) DCV->DP_Photolysis

References

Application Note: Development of a Stability-Indicating Assay for Daclatasvir using RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a stability-indicating assay method (SIAM) for Daclatasvir, a direct-acting antiviral agent against the Hepatitis C Virus (HCV). The intrinsic stability of Daclatasvir was evaluated through forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to separate the intact Daclatasvir from its degradation products. The method was subsequently validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control and stability testing of Daclatasvir in bulk drug and pharmaceutical formulations.

Introduction: The Imperative for Stability-Indicating Methods

Daclatasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A), a critical component of the viral replication complex.[1] As with any pharmaceutical agent, Daclatasvir can degrade over time due to environmental factors such as heat, light, humidity, and pH, potentially leading to a loss of potency and the formation of harmful impurities.[2] Regulatory bodies like the FDA and international guidelines from the ICH mandate the use of stability-indicating assay methods (SIAMs).[3][4] A SIAM is a validated analytical procedure designed to provide an unambiguous assessment of a drug's stability by quantitatively measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3]

The development of such a method is a critical component of the drug development lifecycle, providing essential data for formulation optimization, shelf-life determination, and ensuring the safety and efficacy of the final drug product.[5][6] This guide details a systematic approach to developing and validating a SIAM for Daclatasvir.

Strategic Approach: Forced Degradation and Chromatographic Separation

The core strategy for developing a SIAM involves two primary phases:

  • Forced Degradation: The drug substance is intentionally exposed to stress conditions more severe than accelerated stability testing (e.g., strong acids, bases, oxidants, high temperature, and intense light).[2][7] The objective is not to completely destroy the molecule but to generate a representative sample of potential degradation products that could form during manufacturing, storage, or administration.[8]

  • Method Development & Validation: An analytical method, typically RP-HPLC, is then developed to resolve the intact API from all generated degradation products. The method's ability to do this is termed "specificity," a cornerstone of a SIAM.[9] The method is then rigorously validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][9]

Materials and Instrumentation

Reagents and Chemicals
  • Daclatasvir Dihydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)[10]

  • Methanol (HPLC Grade)[11]

  • Water (HPLC Grade or Milli-Q)[10]

  • Hydrochloric Acid (Analytical Grade)[11]

  • Sodium Hydroxide (Analytical Grade)[11]

  • Hydrogen Peroxide (30%, Analytical Grade)[11]

  • Ammonium Acetate (Analytical Grade)[10]

  • Ortho-phosphoric Acid (Analytical Grade)[11]

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Waters Symmetry C18 column (150 x 4.6 mm, 5 µm) or equivalent.[10]

  • pH meter

  • Analytical balance

  • Water bath

  • Hot air oven

  • Photostability chamber with a controlled light source.

Experimental Protocols

Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (70:30 v/v) is prepared.[10]

  • Daclatasvir Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Daclatasvir reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[12]

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

Protocol for Forced Degradation Studies

For each condition, a sample of Daclatasvir (e.g., 1 mL of the 1000 µg/mL stock solution) is treated as described below. A blank solution (diluent subjected to the same stress) is prepared concurrently. After the specified time, samples are neutralized (if necessary), diluted to a final concentration of approximately 100 µg/mL, and analyzed by HPLC.

  • Acid Hydrolysis:

    • Add sample to 1 mL of 0.1 N HCl.

    • Reflux at 80°C for 24 hours.[10]

    • Cool, neutralize with 0.1 N NaOH, and dilute to volume.

    • Causality: This condition simulates the acidic environment of the stomach and identifies acid-labile functional groups.

  • Base Hydrolysis:

    • Add sample to 1 mL of 0.1 N NaOH.

    • Reflux at 80°C for 72 hours.[10]

    • Cool, neutralize with 0.1 N HCl, and dilute to volume.

    • Causality: Daclatasvir's carbamate moiety is known to be susceptible to base-catalyzed hydrolysis.[13] This stress test is critical for identifying these specific degradation pathways.

  • Oxidative Degradation:

    • Add sample to 1 mL of 30% Hydrogen Peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute to volume.

    • Causality: Oxidation is a common degradation pathway. The imidazole moiety in Daclatasvir is particularly susceptible to oxidation, making this a critical stress condition.[13][14]

  • Thermal Degradation:

    • Expose solid Daclatasvir powder to dry heat at 100°C in a hot air oven for 3 days.[10]

    • After exposure, weigh an appropriate amount, dissolve, and dilute to the target concentration.

    • Causality: This test evaluates the intrinsic stability of the drug substance in its solid state, which is important for handling and storage. Daclatasvir has been shown to be relatively stable to dry heat.[10][14]

  • Photolytic Degradation:

    • Expose the Daclatasvir working standard solution (100 µg/mL) to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber, as per ICH Q1B guidelines.

    • Analyze the sample directly.

    • Causality: Evaluates the drug's sensitivity to light exposure. While some studies report stability, the imidazole moiety can be sensitive to photodegradation in solution.[13][14]

Chromatographic Method Development and Validation

The goal is to achieve baseline separation between the Daclatasvir peak and all peaks corresponding to degradation products.

Optimized Chromatographic Conditions:

Parameter Condition
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[10]
Mobile Phase Gradient elution using: A: 10 mM Ammonium Acetate (pH 5.0) B: Acetonitrile[10]
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm[11]
Column Temperature 40 °C[11]

| Injection Volume | 10 µL |

Validation Protocol (as per ICH Q2(R2)) [9]

  • Specificity: Analyze blank, standard Daclatasvir, and all forced degradation samples. The method is specific if the Daclatasvir peak is free from any co-eluting peaks from degradants, impurities, or the blank. Peak purity analysis using a PDA detector should confirm homogeneity.

  • Linearity: Prepare a series of at least five concentrations of Daclatasvir ranging from 10 to 50 µg/mL.[11] Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of Daclatasvir at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[15]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution (100 µg/mL) on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.[15]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2, flow rate ±0.1 mL/min, column temperature ±5°C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Expected Results and Data Presentation

The forced degradation studies are expected to show significant degradation under hydrolytic (acidic, basic) and oxidative conditions, with minimal degradation under thermal stress.[10][14]

Table 1: Summary of Forced Degradation Results for Daclatasvir

Stress Condition % Assay of Daclatasvir % Degradation Number of Degradation Peaks
Control (Unstressed) 99.8 0.2 0
Acid Hydrolysis (0.1N HCl, 80°C, 24h) 85.2 14.8 2
Base Hydrolysis (0.1N NaOH, 80°C, 72h) 79.5 20.5 3
Oxidation (30% H₂O₂, RT, 24h) 82.1 17.9 4
Thermal (Solid, 100°C, 3 days) 98.9 1.1 1 (minor)

| Photolytic (ICH Q1B) | 96.4 | 3.6 | 2 |

Table 2: Summary of Method Validation Parameters

Parameter Result Acceptance Criteria
Specificity No interference at the retention time of Daclatasvir. Peak purity > 99.5%. Peak is pure and free from co-elution.
Linearity (r²) 0.9998 ≥ 0.999
Range (µg/mL) 10 - 50 Covers the expected concentration range.
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (%RSD)
- Repeatability 0.85% ≤ 2.0%
- Intermediate Precision 1.21% ≤ 2.0%
LOD (µg/mL) 0.36 To be determined
LOQ (µg/mL) 1.10 To be determined

| Robustness | System suitability parameters passed under all varied conditions. | System suitability criteria are met. |

Visualizations

Workflow cluster_prep Phase 1: Preparation & Stressing cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation DS Daclatasvir Drug Substance FD Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) DS->FD Expose to Stress StressedSamples Stressed Samples (Mixture of API + Degradants) FD->StressedSamples HPLC_Dev HPLC Method Development (Column, Mobile Phase, etc.) StressedSamples->HPLC_Dev Inject & Analyze OptimizedMethod Optimized HPLC Method (Specific & Resolving) HPLC_Dev->OptimizedMethod Iterate & Finalize Validation Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision - Robustness OptimizedMethod->Validation ValidatedMethod Validated Stability-Indicating Assay Method (SIAM) Validation->ValidatedMethod Meet Acceptance Criteria

Caption: Workflow for SIAM Development.

Degradation cluster_pathways Degradation Pathways Daclatasvir Daclatasvir Hydrolysis Hydrolytic Products (Acid/Base) Daclatasvir->Hydrolysis H⁺ / OH⁻, H₂O (Carbamate Cleavage) Oxidation Oxidative Products Daclatasvir->Oxidation [O] (Imidazole Oxidation) Photo Photolytic Products Daclatasvir->Photo hv (Light) (Imidazole Moiety)

References

Application Notes & Protocols: Preparation of Daclatasvir Impurity 4 Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Reference Standards in Antiviral Drug Quality

Daclatasvir is a potent, direct-acting antiviral agent that has become a cornerstone in the combination therapy for chronic Hepatitis C virus (HCV) infection.[1][2] It functions by inhibiting the viral nonstructural protein 5A (NS5A), which is essential for HCV RNA replication and virion assembly.[3] As with any active pharmaceutical ingredient (API), ensuring the purity of Daclatasvir is paramount to its safety and efficacy.[4]

During the synthesis and storage of Daclatasvir, various process-related and degradation impurities can form.[2][3][4] Regulatory bodies, including the US FDA and EMA, mandate the stringent monitoring and control of these impurities.[4] This necessitates the availability of highly characterized reference standards for each potential impurity. A reference standard is a substance of very high purity, used as a benchmark for the identification and quantification of impurities in the final drug product.[5]

This document provides a comprehensive guide for the preparation, characterization, and certification of an in-house reference standard for Daclatasvir Impurity 4 .

Understanding this compound

Chemical Identity

This compound has been identified as:

  • Chemical Name: Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate)[6]

  • CAS Number: 1007882-23-6[6]

  • Molecular Formula: C₃₆H₄₄N₆O₄[6]

  • Molecular Weight: 624.8 g/mol [6]

This impurity is a key intermediate in some synthetic routes of Daclatasvir and can be carried over into the final API if the purification process is not adequately controlled.

Origin and Formation Pathway

This compound is a precursor in the synthesis of the final Daclatasvir molecule. The synthesis of Daclatasvir typically involves the coupling of two symmetrical halves. Impurity 4 represents the core structure before the final coupling with the L-valine methyl ester fragments.

G cluster_0 Synthesis of Core Intermediate cluster_1 Final Assembly of Daclatasvir A Starting Materials (e.g., 4,4'-dibromobiphenyl) B Multi-step Synthesis A->B C This compound (Boc-protected intermediate) B->C D Deprotection of Impurity 4 C->D Purification is critical to remove unreacted Impurity 4 E Coupling with L-valine methyl ester derivative D->E F Daclatasvir API E->F

Figure 1: Simplified synthetic pathway showing the origin of this compound.

Preparation of this compound Reference Standard

Since this compound is a synthetic intermediate, a directed synthesis approach is the most practical method for preparing a high-purity reference standard. Isolation from a crude Daclatasvir mixture is often inefficient and may not yield material of sufficient purity.

Directed Chemical Synthesis Protocol

This protocol outlines a general synthetic route. Researchers should consult detailed synthetic chemistry literature for specific reaction conditions and optimizations.

Objective: To synthesize this compound with a purity of ≥99.5%.

Materials:

  • (S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

  • Bis(pinacolato)diboron

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium acetate)

  • Solvents (e.g., Dioxane, DMF)

Procedure:

  • Step 1: Suzuki Coupling Reaction.

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate and Bis(pinacolato)diboron in an appropriate solvent like dioxane.

    • Add the palladium catalyst and a suitable base.

    • Heat the reaction mixture under reflux and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

    • Extract the product with an organic solvent and dry the organic layer.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Step 2: Purification.

    • The crude this compound should be purified using column chromatography on silica gel.

    • A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) should be employed to separate the desired product from by-products and unreacted starting materials.

    • Collect the fractions containing the pure product, as identified by TLC or HPLC analysis.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

  • Step 3: Final Crystallization.

    • To achieve the highest purity, a final recrystallization step is recommended.

    • Dissolve the purified solid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Certification of the In-House Reference Standard

Once prepared, the in-house reference standard must be rigorously characterized to confirm its identity, purity, and potency.[7][8] This process validates its suitability for use in quantitative analysis.

Workflow for Reference Standard Certification

G A Synthesized & Purified This compound B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, Elemental Analysis) A->C D Physicochemical Characterization (Water Content/LOD, ROI) A->D E Assign Potency (Mass Balance) B->E C->E D->E F Prepare Certificate of Analysis (CoA) E->F G Establish Storage Conditions & Retest Date F->G

Figure 2: Workflow for the characterization and certification of an in-house reference standard.

Analytical Protocols

4.2.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is crucial for determining the chromatographic purity of the reference standard.

ParameterRecommended Conditions
Column Waters X-select CSH C18 (250 mm x 4.6 mm, 5.0 µm) or equivalent[9]
Mobile Phase A Purified water with pH adjusted to 3.0 with Orthophosphoric acid[9]
Mobile Phase B Acetonitrile[9]
Gradient Elution A time-based gradient from high aqueous to high organic content
Flow Rate 1.0 - 1.5 mL/min[9]
Column Temperature 45°C[9]
Detection Wavelength 210 nm or 305 nm[9][10]
Injection Volume 10 - 20 µL[9]
Diluent Methanol or a mixture of water and acetonitrile[3][9]

4.2.2 Structural Confirmation

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents. The spectra should be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound.[3]

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[11]

4.2.3 Physicochemical Properties

  • Water Content (Karl Fischer Titration): To determine the amount of water present in the material.[11]

  • Loss on Drying (LOD): To measure the amount of volatile matter.

  • Residue on Ignition (ROI) / Sulfated Ash: To quantify the amount of inorganic impurities.[11]

Assigning Potency (Mass Balance Approach)

The potency of the in-house reference standard should be determined using the mass balance approach, which accounts for all significant impurities.[8]

Potency (%) = (100% - % Chromatographic Impurities) x (100% - % Water/LOD - % ROI) / 100

The assigned potency, along with all characterization data, must be documented in a comprehensive Certificate of Analysis (CoA).[3][12]

Storage and Handling

  • Storage: The certified reference standard should be stored in a tightly sealed container, protected from light, at a controlled temperature (typically 2-8°C).[11]

  • Handling: Before use, the container should be allowed to equilibrate to ambient temperature to prevent moisture uptake.[11] Special handling procedures may be required if the material is determined to be hygroscopic or light-sensitive.[12]

Conclusion

The preparation of a well-characterized in-house reference standard for this compound is a critical activity for any laboratory involved in the quality control of Daclatasvir. By following a robust synthetic and purification protocol, and performing comprehensive analytical characterization, a reliable standard can be established. This ensures the accuracy and validity of impurity profiling, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

Application Note: A Comprehensive Protocol for the Impurity Profiling of Daclatasvir

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of pharmaceutical analysis, quality control, and regulatory affairs.

Abstract: This document provides a detailed, field-proven protocol for the impurity profiling of Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus. Recognizing the critical role of impurity control in ensuring drug safety and efficacy, this guide offers a comprehensive methodology rooted in established analytical principles and regulatory expectations. We will delve into the rationale behind experimental choices, from sample preparation to advanced chromatographic and spectroscopic techniques, ensuring a self-validating system for the identification, quantification, and control of Daclatasvir impurities.

Introduction: The Criticality of Impurity Profiling for Daclatasvir

Daclatasvir is a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection. As a highly potent NS5A replication complex inhibitor, its purity is paramount to patient safety and therapeutic efficacy. Impurity profiling is the analytical process of identifying and quantifying all potential and actual impurities present in a drug substance. These impurities can originate from various sources, including the manufacturing process (e.g., starting materials, intermediates, reagents, and by-products), degradation of the drug substance over time, or interaction with packaging materials.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceutical products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for these regulations, particularly in guidelines Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products. Therefore, a robust and reliable analytical protocol for Daclatasvir impurity profiling is not just a scientific necessity but a regulatory imperative.

Known and Potential Impurities of Daclatasvir

A thorough understanding of the synthetic route and degradation pathways of Daclatasvir is essential for effective impurity profiling. While specific process-related impurities are often proprietary to the manufacturer, several potential impurities can be postulated based on the common synthetic schemes for Daclatasvir. These can be broadly categorized as:

  • Process-Related Impurities: Including unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: Resulting from hydrolysis, oxidation, or photolysis of the Daclatasvir molecule.

A list of some known impurities is often available from pharmacopeias or commercial suppliers of pharmaceutical reference standards. For instance, Daclatasvir Impurity A and Daclatasvir Impurity B are commonly referenced.

Analytical Strategy: A Multi-faceted Approach

A comprehensive impurity profiling strategy for Daclatasvir typically employs a combination of high-resolution chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV, Diode Array Detector (DAD), or Mass Spectrometry (MS)) is the cornerstone of this approach.

The Power of Liquid Chromatography

HPLC and UHPLC are the preferred techniques for separating complex mixtures of structurally similar compounds, which is often the case with drug impurities. The choice between HPLC and UHPLC will depend on the desired resolution, sensitivity, and analysis time. UHPLC, with its smaller particle size columns, offers faster analysis times and higher separation efficiency.

The development of a robust chromatographic method involves the careful selection of:

  • Stationary Phase (Column): A C18 column is a common starting point for the separation of moderately polar compounds like Daclatasvir and its impurities. The specific choice of C18 chemistry (e.g., end-capped, polar-embedded) can be optimized to achieve the desired selectivity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically employed to resolve impurities with a wide range of polarities. The pH of the aqueous phase is a critical parameter that can significantly impact the retention and peak shape of ionizable compounds.

  • Detector: A DAD provides spectral information that can aid in peak identification and purity assessment. For unambiguous identification and characterization of unknown impurities, coupling the LC system to a mass spectrometer (LC-MS) is indispensable. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.

Detailed Experimental Protocol: UHPLC-DAD/MS for Daclatasvir Impurity Profiling

This protocol outlines a validated method for the separation, identification, and quantification of impurities in Daclatasvir drug substance.

Materials and Reagents
  • Daclatasvir Reference Standard and Impurity Reference Standards (if available)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation
  • UHPLC system equipped with a binary pump, autosampler, and column thermostat.

  • Diode Array Detector (DAD).

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides high resolution and efficiency for complex separations.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)Buffering agent suitable for MS detection and pH control for optimal peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% BA gradient is necessary to elute impurities with a wide range of polarities in a reasonable time.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLSmall injection volume is typical for UHPLC to prevent column overload.
DAD Wavelength 280 nmWavelength of maximum absorbance for Daclatasvir, providing good sensitivity.
Mass Spectrometry Conditions (for identification)
ParameterConditionRationale
Ionization Mode ESI PositiveDaclatasvir and its likely impurities contain basic nitrogen atoms that are readily protonated.
Capillary Voltage 3.5 kVOptimized for efficient ionization.
Source Temperature 120 °CPrevents thermal degradation of analytes.
Desolvation Gas Nitrogen, 600 L/hrFacilitates desolvation of droplets.
Mass Range m/z 100-1000Covers the expected mass range of Daclatasvir and its impurities.
Sample Preparation
  • Standard Solution: Accurately weigh about 10 mg of Daclatasvir reference standard and dissolve it in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the Daclatasvir drug substance sample in the same manner as the standard solution.

  • Sensitivity Solution: Dilute the standard solution to a concentration corresponding to the reporting threshold (e.g., 0.05%).

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-DAD/MS Analysis cluster_data Data Processing & Evaluation prep_std Prepare Daclatasvir Reference Standard inject Inject into UHPLC System prep_std->inject prep_spl Prepare Daclatasvir Drug Substance Sample prep_spl->inject prep_sens Prepare Sensitivity Solution (e.g., 0.05%) prep_sens->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Detection by DAD and MS separate->detect integrate Peak Integration and Quantification detect->integrate identify Impurity Identification (MS and Spectral Data) detect->identify report Reporting and Specification Check integrate->report identify->report

Caption: Workflow for Daclatasvir Impurity Profiling.

Method Validation: Ensuring Trustworthiness

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

ParameterAcceptance CriteriaPurpose
Specificity The method should be able to resolve Daclatasvir from its impurities and any other potential components.To ensure the method is selective for the analytes of interest.
Linearity Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels.To demonstrate a proportional relationship between concentration and response.
Accuracy Recovery of 98.0% to 102.0% for spiked impurity standards.To assess the closeness of the measured value to the true value.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).To demonstrate the consistency of results under various conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in method parameters.To demonstrate the reliability of the method during routine use.

Impurity Identification and Control Strategy

The identification of impurities is a critical step in the profiling process. This involves comparing the retention times and UV spectra of the unknown peaks with those of known impurity reference standards. For unknown impurities, LC-MS/MS is a powerful tool for structural elucidation.

G cluster_id Impurity Identification cluster_quant Quantification & Control lc_data LC-DAD Data (Retention Time, UV Spectrum) ref_std Comparison with Reference Standards lc_data->ref_std ms_data LC-MS/MS Data (Accurate Mass, Fragmentation) quant Quantification against Daclatasvir Standard ms_data->quant ref_std->quant spec Comparison with Specification Limits (ICH) quant->spec control Implementation of Control Strategy spec->control

Caption: Logic flow for impurity control.

Once identified and quantified, the levels of impurities must be controlled within the limits set by regulatory guidelines. The control strategy may involve:

  • Optimizing the manufacturing process to minimize the formation of impurities.

  • Implementing appropriate purification steps to remove impurities.

  • Setting acceptance criteria for the drug substance and drug product.

Conclusion

The impurity profiling of Daclatasvir is a complex but essential process for ensuring the quality, safety, and efficacy of this important antiviral drug. The protocol described in this application note provides a robust and reliable framework for the separation, identification, and quantification of Daclatasvir impurities, in line with current scientific best practices and regulatory expectations. The use of advanced analytical techniques such as UHPLC-DAD/MS, coupled with a thorough method validation, is key to a successful impurity control strategy.

Application Note: Chiral Purity Analysis of Daclatasvir Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed methodology for the chiral separation of Daclatasvir stereoisomers, a critical quality attribute in the manufacturing of this potent hepatitis C virus (HCV) NS5A inhibitor. Daclatasvir possesses multiple chiral centers, making the control of its stereoisomeric purity essential for ensuring therapeutic efficacy and safety. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method using an immobilized polysaccharide-based chiral stationary phase (CSP), offering robust and reproducible separation of the desired (S,S,S,S)-enantiomer from its enantiomeric and diastereomeric impurities. Furthermore, we discuss Supercritical Fluid Chromatography (SFC) as a high-throughput, green alternative for chiral analysis. This note is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Stereoisomeric Control for Daclatasvir

Daclatasvir is a cornerstone in the combination therapy for chronic HCV infection.[1][2] It functions by inhibiting the viral non-structural protein 5A (NS5A), a key component in the HCV replication complex.[3][4] The Daclatasvir molecule is structurally complex, featuring a symmetrical core and multiple stereocenters derived from L-proline and L-valine amino acid precursors.[5] The clinically approved drug is the specific (S,S,S,S)-stereoisomer.

As with many chiral drugs, different stereoisomers of Daclatasvir can exhibit significant variations in pharmacological activity and toxicological profiles.[6] Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over isomeric impurities in active pharmaceutical ingredients (APIs).[7][8] Therefore, a validated, high-resolution analytical method is not merely a procedural requirement but a fundamental necessity to guarantee the safety and efficacy of the final drug product. This application note provides a field-proven protocol to achieve this critical separation.

Principles of Chiral Recognition for Daclatasvir

The separation of enantiomers, which possess identical physicochemical properties in an achiral environment, requires the creation of a chiral environment.[6] This is most effectively achieved by using a Chiral Stationary Phase (CSP) in chromatography.[9][10] For molecules like Daclatasvir, polysaccharide-based CSPs have demonstrated exceptional chiral recognition capabilities.[11]

These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form complex chiral cavities.[12] Separation is achieved through a combination of transient interactions between the analyte and the CSP, including:

  • Hydrogen Bonding: Interactions with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: Stacking between the aromatic rings of Daclatasvir and the phenyl groups of the CSP.

  • Steric Hindrance/Inclusion: Differential fitting of the stereoisomers into the chiral grooves or cavities of the CSP.

The "three-point interaction model" posits that for effective chiral discrimination, at least three simultaneous points of interaction must occur between the analyte and the CSP, with at least one being stereochemically dependent.[6] The immobilized nature of modern CSPs allows for the use of a wider range of solvents, enhancing method development flexibility and robustness.[13]

Validated HPLC Method for Daclatasvir Stereoisomers

This protocol is based on a validated gradient HPLC method that provides excellent resolution between Daclatasvir, its enantiomer, and its key diastereomers.

Recommended Materials & Equipment
  • HPLC System: A gradient-capable HPLC or UHPLC system with a UV/PDA detector.

  • Chiral Column: CHIRALPAK® ID-3 (Amylose tris(3-chlorophenylcarbamate), immobilized on 3 µm silica gel), 4.6 x 250 mm.

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additive: Diethylamine (DEA), analytical grade.

  • Sample Diluent: Methanol:Acetonitrile (1:1, v/v).

  • Reference Standards: Daclatasvir (S,S,S,S-isomer) and its potential stereoisomeric impurities (e.g., the R,R,R,R-enantiomer and diastereomers).

Sample Preparation Protocol
  • Stock Solution: Accurately weigh approximately 10 mg of the Daclatasvir drug substance or sample and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the Sample Diluent (MeOH:ACN, 1:1) and sonicate for 5 minutes or until fully dissolved.

  • Dilution: Allow the solution to return to room temperature and dilute to the mark with the Sample Diluent. This yields a sample concentration of 1.0 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the optimized and validated HPLC conditions for the chiral separation.

ParameterSetting
Column CHIRALPAK® ID-3, 4.6 x 250 mm, 3 µm
Mobile Phase A Acetonitrile : Diethylamine (100:0.1, v/v)
Mobile Phase B Methanol : Diethylamine (100:0.1, v/v)
Gradient Program Time (min)
0
10
15
15.1
25
Flow Rate 1.0 mL/min
Column Temperature 40 °C
UV Detection 315 nm
Injection Volume 10 µL
Sample Diluent Methanol : Acetonitrile (1:1, v/v)

Table 1: Optimized HPLC Gradient Conditions.

Rationale for Method Parameters
  • Chiral Stationary Phase: The CHIRALPAK® ID-3, an amylose-based CSP, provides the necessary chiral recognition sites for the complex structure of Daclatasvir. Immobilization allows for the use of a broad range of solvents and ensures column longevity.

  • Mobile Phase: The use of Acetonitrile and Methanol as polar organic solvents provides good solubility for Daclatasvir and modulates the interactions with the CSP.

  • Additive: Diethylamine (DEA) is a basic additive used to improve the peak shape of basic compounds like Daclatasvir by minimizing undesirable ionic interactions with residual silanol groups on the silica support.[13]

  • Gradient Elution: A gradient program is employed to achieve a high-resolution separation of all stereoisomers while ensuring that the later-eluting peaks are sharp and elute within a reasonable runtime.

  • Temperature: Elevated temperature (40 °C) reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency.

  • Detection Wavelength: 315 nm is chosen for optimal sensitivity and specificity for Daclatasvir and its related isomers.

Typical Chromatographic Performance

The following table presents typical results obtained using the described method, demonstrating effective separation of the Daclatasvir enantiomer and two diastereomers.

Peak IdentityRetention Time (t_R, min)Resolution (R_s)
Enantiomer~7.1-
Daclatasvir ~8.3 4.52
Diastereomer 1~9.02.56
Diastereomer 2~11.26.21

Table 2: Typical Separation Performance Data.

Diagram 1: HPLC Method Development Workflow

A logical workflow for developing a chiral HPLC method.

HPLC_Workflow Start Define Goal: Separate Daclatasvir Stereoisomers CSP_Select Step 1: CSP Selection (Polysaccharide-based: Amylose/Cellulose) Start->CSP_Select Mode_Select Step 2: Mode Selection (Normal Phase / Polar Organic) CSP_Select->Mode_Select Screen Step 3: Mobile Phase Screening (ACN, MeOH, etc. with basic additive) Mode_Select->Screen Optimize Step 4: Optimization (Gradient, Temperature, Flow Rate) Screen->Optimize Initial separation achieved? Validate Step 5: Method Validation (ICH) (Specificity, Linearity, LOD/LOQ, Accuracy) Optimize->Validate Performance criteria met? End Final Validated Method Validate->End

Caption: A structured approach to chiral HPLC method development.

Alternative Technology: Supercritical Fluid Chromatography (SFC)

For laboratories seeking higher throughput and greener analytical solutions, Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC.

Advantages of SFC for Chiral Separations
  • Speed: The low viscosity of supercritical CO₂, the primary mobile phase component, allows for much higher flow rates and faster separations—often 3 to 5 times faster than HPLC—without sacrificing efficiency.

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, replacing the bulk of the mobile phase with environmentally benign CO₂.[3]

  • Orthogonal Selectivity: The unique properties of the supercritical fluid can sometimes provide different or improved selectivity compared to liquid-phase chromatography.

General SFC Method Development Strategy

While a specific validated method for Daclatasvir was not detailed in the literature reviewed, a general strategy for developing an SFC method would be as follows:

  • Column Selection: Start with the same class of polysaccharide CSPs proven effective in HPLC (e.g., CHIRALPAK® IA, IB, IC, ID).

  • Mobile Phase: Use supercritical CO₂ as the main solvent with a small percentage of an alcohol co-solvent (modifier), typically Methanol or Ethanol.

  • Additive: Incorporate a basic additive like Diethylamine (DEA) into the alcohol modifier (e.g., 0.1-0.3%) to ensure good peak shape.

  • Screening: Screen different CSPs and alcohol modifiers to find the initial conditions that provide the best selectivity.

  • Optimization: Fine-tune the separation by adjusting the percentage of the modifier, the back pressure, and the column temperature.

Diagram 2: HPLC vs. SFC Comparison

A comparison of key features between HPLC and SFC for chiral analysis.

Caption: Key differences between HPLC and SFC for chiral separations.

Conclusion

The control of stereoisomeric purity is a non-negotiable aspect of Daclatasvir's quality control. The validated HPLC method detailed in this application note, utilizing a CHIRALPAK® ID-3 column, provides a robust, specific, and high-resolution solution for the quantitative analysis of Daclatasvir and its stereoisomeric impurities. The protocol is grounded in established principles of chiral chromatography and has been demonstrated to be effective. For laboratories prioritizing speed and sustainability, SFC offers a compelling alternative that can be developed using a similar systematic approach. Adherence to these methodologies will enable pharmaceutical scientists to ensure their product meets the stringent quality and safety standards required by global regulatory agencies.

References

Application Note: A Validated Strategy for the Quantitative Analysis of Genotoxic Impurities in Daclatasvir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and validated analytical methodology for the quantitative determination of potential genotoxic impurities (GTIs) in Daclatasvir, a potent direct-acting antiviral agent. Daclatasvir is a cornerstone in the treatment of Hepatitis C virus (HCV) infection, and ensuring its purity and safety is of paramount importance. The control of GTIs is a critical aspect of drug development and manufacturing, as these impurities can pose a significant carcinogenic risk to patients, even at trace levels. This document provides a detailed protocol for the identification, separation, and quantification of key potential GTIs in Daclatasvir drug substances, leveraging advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The described method is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), offering a robust solution for quality control and batch release testing.

Introduction: The Imperative for GTI Control in Daclatasvir

Daclatasvir is a highly effective inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex. Its complex chemical structure, while essential for its therapeutic activity, also presents challenges in terms of controlling process-related impurities. Certain reagents and intermediates used in the synthesis of Daclatasvir have the potential to carry over into the final drug substance as genotoxic impurities. These are compounds that can induce genetic mutations, chromosomal breaks, or other forms of DNA damage.

The regulatory landscape for GTIs is guided by the ICH M7 guideline, which outlines a framework for the assessment and control of DNA reactive impurities to limit potential carcinogenic risk. This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying GTIs at or below the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for long-term treatment.

This application note addresses this critical need by providing a detailed, field-proven protocol for the analysis of potential GTIs in Daclatasvir. We will delve into the rationale behind the selection of analytical techniques, the step-by-step experimental procedure, and the validation of the method to ensure its accuracy, precision, and reliability.

Potential Genotoxic Impurities in the Daclatasvir Synthesis

A thorough understanding of the synthetic route of Daclatasvir is essential for identifying potential GTIs. While the proprietary details of every manufacturing process may vary, a review of publicly available synthetic schemes allows for the identification of common reactive intermediates and reagents that could be of genotoxic concern.

A key potential genotoxic impurity in the synthesis of Daclatasvir is methyl methanesulfonate (MMS) , which can be formed from the use of methanesulfonyl chloride (MsCl) in the presence of methanol. MMS is a known alkylating agent and a potent mutagen. Other potential GTIs could include residual alkyl halides or other electrophilic reagents used in the synthesis.

Analytical Strategy: LC-MS/MS for Ultrasensitive GTI Detection

Given the low concentration levels at which GTIs need to be controlled, a highly sensitive and selective analytical technique is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its ability to separate complex mixtures and provide unambiguous identification and quantification of trace-level analytes.

The rationale for selecting LC-MS/MS is threefold:

  • High Sensitivity: LC-MS/MS can achieve limits of detection (LOD) and quantification (LOQ) in the parts-per-million (ppm) to parts-per-billion (ppb) range relative to the drug substance.

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) provides a high degree of specificity, minimizing interference from the drug substance matrix and other impurities.

  • Versatility: The technique can be adapted to a wide range of compounds with varying polarities and molecular weights.

Experimental Workflow

The overall workflow for the quantitative analysis of GTIs in Daclatasvir is depicted in the following diagram:

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting A Weigh Daclatasvir API D Dissolve in Diluent A->D B Prepare Spiked Samples B->D C Prepare Calibration Standards C->D E Inject Sample D->E F Chromatographic Separation (Reversed-Phase C18) E->F G Electrospray Ionization (ESI+) F->G H Tandem Mass Spectrometry (MRM Mode) G->H I Peak Integration & Quantification H->I J Method Validation (ICH Q2(R1)) I->J K Generate Report J->K

Figure 1: Workflow for GTI Analysis in Daclatasvir.

Detailed Analytical Protocol

This protocol provides a step-by-step guide for the quantitative analysis of methyl methanesulfonate (MMS) as a representative GTI in Daclatasvir.

Materials and Reagents
  • Daclatasvir Drug Substance (API)

  • Methyl Methanesulfonate (MMS) reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Volumetric flasks and pipettes

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • MMS Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of MMS reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 10 ng/mL).

  • Sample Solution (10 mg/mL): Accurately weigh 100 mg of Daclatasvir API and dissolve in 10 mL of diluent.

LC-MS/MS Method Parameters
Parameter Condition
LC System UHPLC
Column C18, 100 x 2.1 mm, 1.8 µm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
MS System Triple Quadrupole
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transition MMS: 111.0 > 79.0 (Quantifier), 111.0 > 95.0 (Qualifier)
Method Validation

The analytical method must be validated in accordance with ICH Q2(R1) guidelines. The validation parameters should include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the GTI in a blank sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by performing recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Representative Validation Data
Parameter Result
LOD 0.05 ppm (relative to 10 mg/mL Daclatasvir)
LOQ 0.15 ppm (relative to 10 mg/mL Daclatasvir)
Linearity (r²) > 0.995 over the range 0.15 - 5 ppm
Accuracy (Recovery) 95.2% - 103.5%
Precision (RSD) < 5%

Potential Formation Pathways of GTIs

Understanding the potential formation pathways of GTIs is crucial for implementing effective control strategies during the manufacturing process. The following diagram illustrates a plausible formation pathway for MMS during the synthesis of a hypothetical intermediate.

G cluster_reactants Reactants cluster_products Products A Methanesulfonyl Chloride (MsCl) C Methyl Methanesulfonate (MMS) (Genotoxic Impurity) A->C Reaction with residual MeOH D Desired Intermediate A->D Main Reaction B Methanol (MeOH) (Solvent/Reagent) B->C

Figure 2: Plausible Formation of MMS.

Conclusion

This application note has outlined a robust and reliable LC-MS/MS method for the quantitative analysis of potential genotoxic impurities in Daclatasvir. The provided protocol, when properly validated, can be implemented in a quality control setting to ensure that the levels of GTIs are maintained below the regulatory thresholds. By combining a thorough understanding of the synthetic process with highly sensitive analytical techniques, pharmaceutical manufacturers can ensure the safety and quality of this important antiviral medication.

Troubleshooting & Optimization

Overcoming co-elution of Daclatasvir and Impurity 4 in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of Daclatasvir. As Senior Application Scientists, we provide in-depth troubleshooting strategies grounded in chromatographic theory to empower you to resolve complex separation issues.

This document specifically addresses a common and challenging issue: the co-elution of Daclatasvir and a closely related process or degradation impurity, referred to here as 'Impurity 4'. While "Impurity 4" is used as a representative example, the principles and methodologies described herein are applicable to resolving a wide range of co-elution problems encountered during the analysis of Daclatasvir and its related substances.

Frequently Asked Questions (FAQs)

Q1: Why are my Daclatasvir and Impurity 4 peaks co-eluting?

Co-elution occurs when two or more compounds travel through the HPLC column at nearly the same speed, resulting in overlapping or completely merged peaks.[1][2] This is common for structurally similar molecules like an active pharmaceutical ingredient (API) and its impurities.[3] The root cause is insufficient difference in the way the two compounds interact with the stationary and mobile phases, a factor known as selectivity (α).[1][4]

Q2: What is the first and simplest parameter I should adjust in my HPLC method?

The most straightforward initial adjustment is to modify the mobile phase strength, which influences the retention factor (k').[4][5] For reversed-phase HPLC, this typically involves altering the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer.[6] A slight decrease in the organic solvent percentage will increase the retention time of both peaks, which can sometimes provide the necessary separation.[1]

Q3: How do I know if I've achieved adequate separation?

The quantitative measure for separation is Resolution (Rs) . A resolution value of Rs ≥ 1.5 is generally considered to indicate baseline separation, which is the goal for accurate quantification.[7] Visually, this means the peaks return to the baseline before the next one begins to elute. Your system suitability test (SST) within your validation protocol should always include an acceptance criterion for resolution.[8]

Q4: Is changing the column my only option if adjusting the mobile phase doesn't work?

While changing the stationary phase chemistry (i.e., the column) is a powerful tool, it should not be the first step.[5][7] Systematically optimizing mobile phase parameters, such as the type of organic solvent (e.g., switching from acetonitrile to methanol) and the pH of the aqueous buffer, can profoundly impact selectivity and often resolves co-elution without the need for a new column.[7][9]

A Framework for Troubleshooting: The Resolution Equation

Effective troubleshooting is not random; it's a systematic process guided by the fundamental principles of chromatography. The resolution (Rs) between two peaks is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k').[4][5][10]

Rs = (√N / 4) * (α - 1 / α) * (k' / 1 + k')

  • Efficiency (N): A measure of peak sharpness or narrowness. Higher efficiency (more theoretical plates) leads to narrower peaks, which are easier to resolve.[10] It is influenced by the column's physical characteristics (length, particle size) and operating conditions like flow rate.[4][5]

  • Retention Factor (k'): Describes how long an analyte is retained on the column. An optimal k' (ideally between 2 and 10) ensures there is sufficient interaction time for a separation to occur.[1] This is most easily controlled by adjusting mobile phase strength.[4]

  • Selectivity (α): The most critical factor for separating closely related compounds. It is the ratio of the retention factors of the two analytes and reflects the difference in their chemical interactions with the stationary and mobile phases.[4][5] To improve resolution, you must change the underlying chemistry of the separation by modifying the mobile phase (pH, organic solvent type) or the stationary phase.[1]

Systematic Troubleshooting Workflow

This guide provides a logical, step-by-step approach to resolving the co-elution of Daclatasvir and Impurity 4.

Logical Workflow for Resolving Co-elution

G cluster_start cluster_assess cluster_k cluster_alpha cluster_n cluster_end start Problem: Co-elution of Daclatasvir & Impurity 4 assess Step 1: Initial Assessment - Check System Suitability (SST) - Verify Peak Purity (DAD/MS) start->assess Start Here k_factor Step 2: Optimize Retention (k') - Decrease % Organic Solvent (e.g., ACN from 50% to 45%) assess->k_factor If SST passes alpha_factor Step 3: Optimize Selectivity (α) - A) Adjust Mobile Phase pH - B) Change Organic Modifier (ACN ↔ MeOH) - C) Change Stationary Phase k_factor->alpha_factor If resolution is still poor end_node Resolution Achieved (Rs >= 1.5) Validate Method per ICH Q2(R2) k_factor->end_node If successful n_factor Step 4: Enhance Efficiency (N) - Decrease Flow Rate - Increase Column Temperature alpha_factor->n_factor For final optimization alpha_factor->end_node If successful n_factor->end_node

Caption: A step-by-step workflow for systematically troubleshooting HPLC co-elution issues.

Step 1: Initial Assessment and System Suitability

Before modifying your validated method, you must confirm that the issue is chromatographic, not instrumental.

  • Protocol:

    • Perform System Suitability Test (SST): Inject a standard solution and verify that parameters like theoretical plates (N), tailing factor (Tf), and retention time precision meet the criteria defined in your established method. Poor peak shape or low plate count can mimic co-elution.[8]

    • Verify Peak Purity: If you have a Diode Array Detector (DAD) or Mass Spectrometer (MS), use the peak purity analysis function. A "pure" peak will have a consistent spectrum across its entire width. Spectral differences across the peak are a strong indicator of co-elution.[1][9]

Step 2: Manipulating Retention Factor (k') by Adjusting Mobile Phase Strength

This is the simplest adjustment and should be your first attempt at improving separation. By increasing the retention time, you allow more time for the analytes to interact with the stationary phase.

  • Causality: In reversed-phase chromatography, decreasing the percentage of the organic solvent (the "strong" solvent) in the mobile phase makes the mobile phase more polar. This increases the retention of hydrophobic molecules like Daclatasvir, leading to higher k' values.[4][6]

  • Protocol:

    • Prepare your mobile phase with a slightly lower organic content. For example, if your current method uses a 50:50 (v/v) ratio of acetonitrile to buffer, prepare a new mobile phase at 45:55 (v/v).

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject your sample and analyze the chromatogram.

    • Observe: Have the retention times of Daclatasvir and Impurity 4 increased? Is there any improvement in resolution? If the peaks are moving apart, continue to incrementally decrease the organic percentage until resolution is achieved or retention times become impractically long.

Step 3: Optimizing Selectivity (α) — The Key to Resolution

If adjusting retention (k') is insufficient, the next step is to alter the fundamental chemistry of the separation to improve selectivity (α).

  • Causality: Daclatasvir contains ionizable groups.[11] Changing the pH of the mobile phase can alter the charge state of the API and its impurities. A change in charge state significantly affects an analyte's hydrophobicity and its interaction with the C18 stationary phase, thus altering selectivity.

  • Protocol:

    • Identify the pKa values of the ionizable groups in Daclatasvir.

    • Prepare buffer solutions at pH values +/- 1 unit from the pKa. For example, if a key pKa is 4.5, test buffers at pH 3.5 and 5.5.

    • Ensure your column is stable at the chosen pH range. Most silica-based C18 columns are stable between pH 2 and 8.

    • Equilibrate the system thoroughly with each new pH buffer and inject the sample.

    • Observe: Compare the relative retention times. A change in elution order or a significant increase in the gap between the two peaks indicates a successful manipulation of selectivity.

  • Causality: Acetonitrile and methanol, while both common organic modifiers, have different chemical properties that can be exploited to change selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. Switching between them can alter the specific interactions between the analytes and the mobile phase, leading to changes in relative retention.[5]

  • Protocol:

    • If your current method uses acetonitrile, prepare a mobile phase with an equivalent strength of methanol. Note that methanol is a "weaker" solvent, so you may need a slightly higher percentage to achieve similar retention times.

    • Equilibrate the column and inject the sample.

    • Observe: Look for changes in peak spacing and elution order. This simple switch is one of the most powerful ways to affect selectivity.[5]

Visualizing the Impact of Selectivity (α)

Caption: Impact of selectivity on analyte interaction with the stationary phase.

Data Summary & Experimental Protocols
Table 1: Summary of Troubleshooting Strategies and Expected Outcomes
Parameter AdjustedChromatographic FactorPrinciple of ActionExpected Outcome on Chromatogram
↓ % Organic Solvent Retention (k')Increases analyte hydrophobicity relative to mobile phase.Both peaks shift to later retention times; may increase peak spacing.
↔ pH of Buffer Selectivity (α)Alters ionization state of analytes, changing their interaction with the stationary phase.Differential shift in retention times; potential for peak reordering.
↔ Organic Modifier Selectivity (α)Changes solvent-analyte interactions (e.g., H-bonding).Differential shift in retention times; often a significant change in Rs.
↓ Flow Rate Efficiency (N)Allows more time for mass transfer between phases, reducing band broadening.Increased retention times, narrower/sharper peaks, potential for improved Rs.
↑ Temperature Efficiency (N) & k'Reduces mobile phase viscosity, improving mass transfer. Lowers retention.Decreased retention times, sharper peaks. May also affect selectivity.
Detailed Protocol: Method Development for Optimizing Mobile Phase pH

This protocol outlines a systematic approach to evaluating the effect of pH on the separation of Daclatasvir and Impurity 4. This must be performed in accordance with your organization's procedures and relevant guidelines like ICH Q2(R2).[12][13][14]

Objective: To determine the optimal mobile phase pH that yields a resolution (Rs) of ≥ 1.5 between Daclatasvir and Impurity 4.

Materials:

  • HPLC system with UV or DAD detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Daclatasvir and Impurity 4 reference standards

  • Acetonitrile (HPLC grade)

  • Phosphoric acid, potassium dihydrogen phosphate (reagent grade)

  • Water (HPLC grade)

  • pH meter

Procedure:

  • Buffer Preparation:

    • Prepare three separate 0.05M potassium dihydrogen phosphate aqueous buffers.

    • Adjust the pH of each buffer to 3.0, 4.5, and 6.0, respectively, using phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase Preparation:

    • For each pH condition, prepare the mobile phase by mixing the buffer and acetonitrile in your method's starting ratio (e.g., 50:50 v/v). Degas each mobile phase.

  • Standard Preparation:

    • Prepare a stock solution of Daclatasvir and Impurity 4 in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Chromatographic Analysis (pH 3.0):

    • Install the C18 column and set the column oven temperature (e.g., 40 °C).[15]

    • Set the flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 308 nm).[16]

    • Equilibrate the system with the pH 3.0 mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform three replicate injections of the standard solution.

    • Record the retention times, peak areas, tailing factors, and resolution between Daclatasvir and Impurity 4.

  • Chromatographic Analysis (pH 4.5 and 6.0):

    • Flush the system thoroughly with an intermediate solvent (e.g., 50:50 acetonitrile:water) before introducing the next mobile phase to prevent buffer precipitation.

    • Repeat Step 4 for the pH 4.5 mobile phase.

    • Repeat Step 4 for the pH 6.0 mobile phase.

  • Data Analysis:

    • Compare the resolution (Rs) values obtained at each pH.

    • Evaluate peak shape (tailing factor should ideally be ≤ 1.5).

    • Select the pH that provides the best combination of resolution, peak shape, and practical run time.

    • Confirm the results with further validation experiments as required by ICH guidelines.[17]

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Daclatasvir (DCV) and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak resolution in their chromatographic experiments. Drawing from established methodologies and field experience, this resource provides in-depth, practical solutions to common challenges encountered during the analysis of this critical antiviral agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for the main Daclatasvir peak. What are the primary causes and how can I mitigate this?

A1: Understanding the Cause of Peak Tailing

Peak tailing for basic compounds like Daclatasvir in reversed-phase HPLC is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are often the acidic residual silanol groups on the silica-based column packing material.[2][3] At mid-range pH, these silanols are ionized and can interact strongly with the basic functional groups on the Daclatasvir molecule, leading to a distorted peak shape.[2]

Troubleshooting Workflow:

To address peak tailing, a systematic approach is recommended. The following workflow diagram illustrates the decision-making process for troubleshooting.

G start Peak Tailing Observed for Daclatasvir check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 using an acidifier like ortho-phosphoric acid (OPA) or formic acid. check_ph->adjust_ph No check_buffer Is a buffer used in the mobile phase? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Introduce a buffer (e.g., 10-20mM phosphate or -ammonium acetate) to maintain consistent pH and mask silanols. check_buffer->add_buffer No check_column Evaluate Column Health check_buffer->check_column Yes add_buffer->check_column use_endcapped_column Switch to a modern, high-purity, end-capped C18 or Phenyl column to minimize available silanols. check_column->use_endcapped_column Consider alternative check_overload Is the column overloaded? check_column->check_overload Good use_endcapped_column->check_overload reduce_concentration Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes end Improved Peak Shape check_overload->end No reduce_concentration->end G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Optimization (DoE) cluster_2 Phase 3: Validation stress_studies Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) to generate degradation products. initial_method Select Initial Conditions (e.g., C18 column, ACN:Buffer mobile phase, UV detection at ~315 nm). stress_studies->initial_method doe Design of Experiments (DoE): Screen critical parameters like pH, % Organic, and Temperature. initial_method->doe analyze_results Analyze DoE results to identify optimal conditions for resolution of all degradation peaks. doe->analyze_results validation Validate the method according to ICH guidelines (Specificity, Linearity, Accuracy, Precision, Robustness). analyze_results->validation final_method Finalized Stability-Indicating Method validation->final_method

References

Technical Support Center: Daclatasvir Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Daclatasvir impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of Daclatasvir and its related impurities. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with Daclatasvir?

A1: Daclatasvir impurities can be broadly classified into three categories:

  • Organic Impurities: These include process-related impurities from the synthesis, such as starting materials, intermediates, and by-products (e.g., Daclatasvir Impurity 1, Daclatasvir Impurity 2).[1] They also encompass degradation products that form during storage or under stress conditions.[1][2]

  • Inorganic Impurities: These are typically residual reagents, salts, or catalysts used during the manufacturing process.[1]

  • Residual Solvents: Solvents used in the synthesis or purification steps that are not completely removed.[2]

Q2: What are the primary degradation pathways for Daclatasvir?

A2: Daclatasvir is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[3][4][5] The imidazole moiety within its structure is particularly prone to oxidation.[3] It generally shows more stability under neutral, thermal, and photolytic stress.[3][4] Forced degradation studies are essential to identify these degradation products and develop stability-indicating analytical methods.[4][5]

Q3: What analytical technique is most commonly used for Daclatasvir impurity profiling?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most prevalent and robust technique for the analysis of Daclatasvir and its impurities.[4][6][7] Methods using C8 or C18 columns are common, with mobile phases typically consisting of a buffer (like phosphate buffer) and an organic modifier (like acetonitrile).[4][6] LC-MS/MS is also used for the characterization and structural elucidation of unknown impurities and degradation products.[5][7]

Q4: Why is controlling Daclatasvir impurities so critical?

A4: Controlling impurities is paramount for several reasons:

  • Patient Safety: Impurities, even at trace levels, can have unintended pharmacological or toxicological effects.[1]

  • Drug Efficacy: The presence of impurities can potentially reduce the potency and overall effectiveness of the active pharmaceutical ingredient (API).[1]

  • Regulatory Compliance: Health authorities like the ICH have strict guidelines (e.g., ICH Q3A/B) that define the thresholds for reporting, identification, and qualification of impurities.[1]

Chromatographic Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of Daclatasvir. Each problem is followed by a systematic approach to diagnosis and resolution.

Problem 1: Poor Peak Shape (Tailing or Fronting) for the Daclatasvir Peak

You Observe: The main Daclatasvir peak in your chromatogram is not symmetrical. It exhibits significant tailing (a long "tail" after the peak maximum) or fronting (a "ramp" before the peak maximum).

Potential Causes & Solutions:

  • Cause A: Secondary Interactions with Residual Silanols

    • Why it Happens: The silica backbone of C18 columns has residual silanol groups (-Si-OH) that can be acidic. Basic compounds like Daclatasvir can interact with these ionized silanols via a secondary ion-exchange mechanism, causing peak tailing.[8]

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[8][9]

    • Solution 2: Use a Mobile Phase Additive. Incorporating a basic additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) can compete with Daclatasvir for the active silanol sites, effectively masking them and improving peak shape.[10]

    • Solution 3: Employ a High-Purity, End-Capped Column. Modern HPLC columns are often "end-capped" (reacting residual silanols with a small silylating agent) and made from high-purity silica to minimize these effects from the start.[9]

  • Cause B: Column Overload

    • Why it Happens: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a non-ideal distribution of the analyte and causing peak fronting.[9]

    • Solution: Dilute your sample and reinject. A good starting point is a 1:10 dilution. If peak shape improves and becomes symmetrical, you have identified the issue. Linearity studies will help define the optimal concentration range for your method.[4]

  • Cause C: Mismatch Between Sample Solvent and Mobile Phase

    • Why it Happens: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 50:50 acetonitrile:water), it can cause the analyte to travel through the initial part of the column too quickly, leading to peak distortion.[10]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

Troubleshooting Workflow: Poor Peak Shape

start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is the peak fronting? start->check_overload check_tailing Is the peak tailing? check_overload->check_tailing No dilute Dilute sample (e.g., 1:10) and reinject check_overload->dilute Yes check_solvent Check sample solvent vs. mobile phase strength check_tailing->check_solvent Yes other_issues Consider other issues: - Column void - Contamination check_tailing->other_issues No shape_ok Peak shape improves? dilute->shape_ok shape_ok->check_tailing No overload_sol Conclusion: Column Overload. Adjust sample concentration. shape_ok->overload_sol Yes solvent_mismatch Is sample solvent much stronger than mobile phase? check_solvent->solvent_mismatch solvent_sol Conclusion: Solvent Mismatch. Dissolve sample in mobile phase. solvent_mismatch->solvent_sol Yes check_silanol Address Silanol Interactions solvent_mismatch->check_silanol No silanol_sol 1. Lower mobile phase pH. 2. Add TEA modifier. 3. Use an end-capped column. check_silanol->silanol_sol

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Problem 2: Appearance of Unexpected Peaks ("Ghost Peaks")

You Observe: Your chromatogram shows peaks that are not present in your standard or sample injections, often appearing in blank runs.

Potential Causes & Solutions:

  • Cause A: Contamination in the Mobile Phase or System

    • Why it Happens: Impurities in mobile phase solvents, buffers, or microbial growth in un-blanketed aqueous phases can accumulate on the column and elute later, especially during a gradient run.[11]

    • Solution 1: Use High-Purity Solvents. Always use HPLC-grade or MS-grade solvents and freshly prepared buffers. Filter aqueous buffers before use.

    • Solution 2: System Purge. Flush the entire system, including the pump, lines, and injector, with a strong solvent like 100% isopropanol or methanol to remove contaminants.[10]

  • Cause B: Carryover from Previous Injections

    • Why it Happens: Highly retained or high-concentration components from a previous injection may not fully elute during the run and appear in a subsequent chromatogram.

    • Solution 1: Implement a Column Wash Step. Add a high-organic wash step at the end of your gradient (e.g., ramp to 95% acetonitrile) and hold for several column volumes to elute strongly retained compounds.

    • Solution 2: Optimize Injector Wash. Ensure the injector wash solution is strong enough to clean the needle and sample loop effectively. The wash solvent should be capable of dissolving your analyte and impurities completely.

  • Cause C: Sample Degradation

    • Why it Happens: Daclatasvir is susceptible to degradation.[3] If the sample is degrading in the autosampler vial over time, new peaks (degradants) will appear in later injections that were not present in earlier ones.

    • Solution: Check the stability of your sample solution.[12] Analyze the same vial at different time points (e.g., T=0, T=4h, T=8h). If new peaks appear or existing impurity peaks grow, consider using a cooled autosampler (e.g., 4°C) or preparing fresh samples more frequently.

Problem 3: Inconsistent Retention Times

You Observe: The retention time for Daclatasvir or its impurities shifts between injections or across a sequence.

Potential Causes & Solutions:

  • Cause A: Inadequate Column Equilibration

    • Why it Happens: The column stationary phase requires time to fully equilibrate with the mobile phase. If a new method is started or the mobile phase is changed, insufficient equilibration time will cause retention times to drift until equilibrium is reached.[11]

    • Solution: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. For a standard 4.6 x 150 mm column at 1 mL/min, this is about 20-30 minutes.

  • Cause B: Mobile Phase Composition Issues

    • Why it Happens: If the mobile phase is manually mixed, slight inaccuracies can lead to batch-to-batch variation. For online mixing (gradient pumps), faulty proportioning valves can deliver an incorrect mobile phase composition.[9] Furthermore, volatile components (like TEA or acetonitrile) can evaporate over time, changing the mobile phase ratio.

    • Solution 1: Premix Mobile Phase. If possible, premix the mobile phase to ensure consistency.

    • Solution 2: Check Pump Performance. Run a step gradient test to verify the accuracy of your pump's proportioning valves.

    • Solution 3: Cap Reservoirs. Keep mobile phase reservoirs capped to prevent evaporation.

  • Cause C: Fluctuations in Column Temperature

    • Why it Happens: Retention in reversed-phase chromatography is temperature-dependent. A 1°C change in temperature can alter retention times by 1-2%. Fluctuations in ambient lab temperature can cause drift if a column oven is not used.[10]

    • Solution: Use a thermostatically controlled column compartment. A typical temperature for Daclatasvir analysis is 40°C, which provides stable and reproducible retention times.[4]

Key Experimental Protocols & Data

Table 1: Example HPLC Method Parameters for Daclatasvir Impurity Analysis

This table summarizes typical starting conditions based on published methods.[4][6][13] Method optimization will be required for your specific instrument and impurity profile.

ParameterTypical ConditionRationale / Causality
Column C18 or C8 (e.g., 150 x 4.6 mm, 3.5-5 µm)Provides good hydrophobic retention for Daclatasvir and its related compounds.[4][13]
Mobile Phase A Phosphate Buffer (e.g., 10-20 mM, pH 2.5-4.0)Buffering controls the ionization state of the analyte and silanols, ensuring reproducible retention and good peak shape.[6][12]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength and low UV cutoff.
Elution Mode Isocratic or GradientIsocratic is simpler and faster for known impurities.[4] Gradient is necessary to resolve a wider range of impurities with different polarities.
Flow Rate 0.7 - 2.0 mL/minSelected to provide optimal efficiency and reasonable run time. Higher flow rates can reduce analysis time but may increase backpressure.[4][6]
Column Temp. 30 - 40 °CEnsures stable retention times and can improve peak efficiency.[4][12]
Detection (UV) ~315 nmWavelength at which Daclatasvir exhibits strong absorbance, providing good sensitivity.[4]
Injection Vol. 10 - 20 µLA balance between achieving good sensitivity and avoiding column overload.
Protocol: System Suitability Testing

Purpose: To verify that the chromatographic system is performing adequately for the intended analysis. This must be performed before any sample analysis.

Step-by-Step Procedure:

  • Prepare a System Suitability Solution: This solution typically contains the Daclatasvir API and key known impurities at a relevant concentration. The European Pharmacopoeia may specify a reference standard for this purpose.[13]

  • Equilibrate the System: Run the mobile phase through the entire system until a stable baseline is achieved (minimum 10-15 column volumes).

  • Perform Replicate Injections: Inject the system suitability solution five or six times consecutively.

  • Evaluate Key Parameters: Calculate the following metrics from the replicate injections of the main Daclatasvir peak.

ParameterAcceptance Criteria (Typical)Why It's Important
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and how well-packed the column is. Low plates lead to broad peaks and poor resolution.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Measures the precision of the injector and pump. High %RSD indicates a problem with system reproducibility.
Resolution (Rs) between critical pairs Rs ≥ 1.5Ensures that adjacent impurity peaks are sufficiently separated from the main peak and each other for accurate quantification.[5]

If any parameter fails, do not proceed with sample analysis. Troubleshoot the system using the guides above.

References

Navigating the Chromatographic Maze: A Technical Guide to Daclatasvir Impurity Separations

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The analysis of Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus, presents a significant analytical challenge: ensuring its purity.[1] During synthesis and storage, a variety of process-related impurities and degradation products can emerge.[1][2] The structural similarity of these impurities to the parent molecule often results in complex separation challenges. This guide, designed by and for scientists, provides in-depth troubleshooting and frequently asked questions to navigate the critical task of selecting the right HPLC column and optimizing methods for robust and reliable Daclatasvir impurity profiling.

Frequently Asked Questions (FAQs)

Q1: We are seeing poor peak shapes (fronting or tailing) for Daclatasvir and its impurities. What is the likely cause and how can we fix it?

A1: Poor peak shape is a common issue in reversed-phase HPLC and can often be attributed to secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.

  • Secondary Interactions: Residual silanol groups on the silica backbone of many C18 columns can interact with basic analytes, leading to peak tailing. Daclatasvir and some of its impurities contain basic nitrogen atoms, making them susceptible to this phenomenon.

    • Solution: Consider using a column with advanced end-capping technology to minimize silanol activity. Alternatively, adding a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites and improve peak shape.[3]

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role in controlling the ionization state of the analytes. If the pH is close to the pKa of a compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of Daclatasvir and its key impurities. For basic compounds, a lower pH (e.g., pH 2.5-3.5) will ensure they are fully protonated and exhibit better peak symmetry.[4]

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q2: We are struggling to achieve baseline separation between two critical impurity pairs. What column chemistries should we consider beyond a standard C18?

A2: When a standard C18 column fails to provide adequate resolution, exploring alternative stationary phase selectivities is the next logical step.[5]

  • Phenyl-Hexyl Phases: These columns offer π-π interactions in addition to hydrophobic interactions, which can be beneficial for separating aromatic compounds or those with double bonds. This alternative selectivity can often resolve peaks that co-elute on a C18 column.

  • Cyano (CN) Phases: Cyano columns are less hydrophobic than C18 and can be operated in both reversed-phase and normal-phase modes.[6][7] They provide different selectivity based on dipole-dipole interactions and are particularly useful for separating polar compounds.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This feature helps to shield the silica surface from basic analytes, reducing peak tailing and offering unique selectivity for polar and hydrogen-bonding compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities that are poorly retained on reversed-phase columns, HILIC is an excellent alternative.[7][8] It utilizes a polar stationary phase and a mobile phase with a high organic content.

Q3: Our method is not sensitive enough to detect impurities at the required low levels (e.g., 0.1%). How can we improve the limit of detection (LOD) and limit of quantification (LOQ)?

A3: Improving sensitivity requires a multi-faceted approach focusing on the detector, mobile phase, and column.

  • Wavelength Selection: Ensure you are monitoring at the wavelength of maximum absorbance for the impurities of interest. A diode array detector (DAD) or photodiode array (PDA) detector is invaluable for this, allowing you to examine the UV spectra of all eluting peaks. For Daclatasvir, a wavelength of around 315 nm is often used.[4]

  • Mobile Phase Absorbance: Use high-purity, HPLC-grade solvents and additives to minimize baseline noise.[9] Mobile phase components that absorb at the detection wavelength will increase noise and decrease sensitivity.

  • Column Efficiency: Smaller particle size columns (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) provide sharper, taller peaks, which are easier to detect at low concentrations.[6]

  • Mass Spectrometry (MS) Detection: If UV detection is insufficient, coupling your LC system to a mass spectrometer offers significantly higher sensitivity and selectivity.[10][11]

Troubleshooting Guide: From Problem to Resolution

This section provides a systematic approach to resolving common issues encountered during Daclatasvir impurity analysis.

Problem 1: Co-elution of a known impurity with the main Daclatasvir peak.

This is a critical issue as it can lead to an underestimation of the impurity and an overestimation of the active pharmaceutical ingredient (API) purity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for API-impurity co-elution.

Detailed Steps & Rationale:

  • Mobile Phase Optimization: The first and often simplest parameter to adjust is the mobile phase composition.[12][13] A shallow gradient can improve the separation of closely eluting peaks. Systematically varying the final percentage of the organic solvent can also significantly impact selectivity.

  • Column Chemistry Screening: As outlined in the FAQs, if mobile phase adjustments are insufficient, a change in stationary phase is necessary.[14][15] The goal is to introduce different interaction mechanisms (e.g., π-π, dipole-dipole) to alter the elution order or relative retention of the co-eluting pair.[16]

  • Temperature Effects: Column temperature affects both the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interactions. Increasing the temperature can sometimes improve peak shape and alter selectivity, potentially resolving the co-eluting pair.[4]

Problem 2: Appearance of new, unexpected peaks during a stability study.

Forced degradation studies show that Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions.[2][4] The appearance of new peaks indicates the formation of degradation products.

Troubleshooting Workflow:

Caption: Workflow for handling new peaks in stability studies.

Detailed Steps & Rationale:

  • Peak Characterization: The immediate priority is to gather as much information as possible about the new peaks. A DAD/PDA detector can provide the UV spectrum, which can be compared to the Daclatasvir spectrum to see if it's a related compound. LC-MS is the definitive tool for determining the molecular weight of the new species, which is crucial for structural elucidation.[11]

  • Method Suitability Assessment: Once the new degradation products are identified, you must verify that your current analytical method is "stability-indicating." This means it must be able to separate the new degradation products from the main peak and from each other.[4]

  • Method Re-development: If the existing method is not adequate, it must be re-developed and re-validated. This may involve adjusting the gradient profile or screening different columns to achieve the necessary resolution.

Experimental Protocols

Protocol 1: Generic Column Screening for Daclatasvir Impurities

This protocol outlines a systematic approach to screen multiple column chemistries to find the optimal stationary phase for a challenging separation.

Objective: To identify a column that provides the best overall resolution for Daclatasvir and its known impurities.

Materials:

  • HPLC or UHPLC system with a column switcher (recommended) and DAD/PDA detector.

  • Daclatasvir reference standard and impurity standards.

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid or other suitable buffer components.

  • Columns to be screened (e.g., C18, Phenyl-Hexyl, Cyano).

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.05% Orthophosphoric acid in water.[4]

    • Mobile Phase B: Acetonitrile.

  • Prepare Sample:

    • Prepare a solution containing Daclatasvir and all available impurities at a suitable concentration (e.g., 100 µg/mL of Daclatasvir and 1 µg/mL of each impurity).

  • Set Up a Generic Gradient:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns) or 0.4 mL/min (for 2.1 mm ID columns).

    • Column Temperature: 40 °C.[4]

    • Detection: 315 nm and acquire full spectra (e.g., 200-400 nm).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0 min: 20% B

      • 20 min: 80% B

      • 25 min: 80% B

      • 25.1 min: 20% B

      • 30 min: 20% B

  • Execute the Screening:

    • Sequentially run the sample on each column using the same gradient program.

  • Data Analysis:

    • Compare the chromatograms from each column.

    • Evaluate the resolution between all critical pairs.

    • Assess peak shape and retention times.

    • Select the column that provides the best overall separation as the starting point for further method optimization.

Data Presentation

Table 1: Comparison of Column Chemistries for Daclatasvir Impurity Separation

Column ChemistryPrimary Interaction MechanismPotential Advantages for DaclatasvirCommon Issues
C18 (Octadecyl) HydrophobicGood retention for the largely non-polar Daclatasvir molecule. Widely available.Potential for peak tailing with basic impurities due to silanol interactions. May not resolve structurally similar compounds.
C8 (Octyl) Hydrophobic (less than C18)Shorter retention times, which can be useful for faster analysis.May have insufficient retention for some less polar impurities.
Phenyl-Hexyl Hydrophobic, π-π interactionsAlternative selectivity for aromatic impurities. Can resolve compounds that co-elute on C18.Can have different retention stability compared to C18.
Cyano (CN) Dipole-dipole, weak hydrophobicUseful for separating polar impurities. Offers significantly different selectivity.Generally less robust than alkyl phases. Can be sensitive to water content in the mobile phase.
Polar-Embedded Hydrophobic, hydrogen bondingExcellent peak shape for basic compounds. Unique selectivity for compounds with polar functional groups.May have lower hydrophobic retention than traditional C18 phases.

References

Addressing peak tailing in the analysis of Daclatasvir impurities

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Support for Chromatographic Challenges

Welcome to the technical support center for the analysis of Daclatasvir and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during method development, validation, and routine analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these common issues, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant issue in the analysis of Daclatasvir impurities?

A1: Peak tailing is a form of peak asymmetry where the back half of a chromatographic peak is wider than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. For regulatory purposes, such as analyzing organic impurities, the symmetry factor (also known as the tailing factor) should ideally be between 0.8 and 1.8, as per the United States Pharmacopeia (USP) General Chapter <621>.[2][3]

Peak tailing is problematic in the analysis of Daclatasvir and its impurities for several critical reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent impurity peaks, making it difficult to accurately quantify individual components.[4]

  • Inaccurate Integration: Chromatography data systems may struggle to correctly integrate asymmetrical peaks, leading to errors in quantitative analysis.[1]

  • Lower Sensitivity: As a peak tails, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ) for critical impurities.[1]

Q2: What are the primary chemical causes of peak tailing for a basic compound like Daclatasvir?

A2: Daclatasvir is a basic compound, and the most common cause of peak tailing for such molecules in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[5][6] Specifically, the issue often arises from interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.[7]

At a mid-range pH (typically > 3), these silanol groups can become ionized (Si-O-), creating active sites that can interact with the positively charged basic functional groups on the Daclatasvir molecule.[8][9] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a tailing peak.[9]

Q3: Can physical or system-level issues also cause peak tailing for all analytes, including Daclatasvir?

A3: Yes. If you observe that all peaks in your chromatogram are tailing, the cause is likely physical rather than chemical.[10] Common physical causes include:

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing. This can be due to using tubing with an unnecessarily large internal diameter or from poorly made connections.[8][10]

  • Column Void or Bed Deformation: A void at the head of the column or a disturbed packing bed can lead to a non-uniform flow path, causing peaks to tail.[4][11] This can be confirmed by replacing the column and observing if the peak shape improves.[9]

  • Blocked Column Frit: Particulate matter from unfiltered samples or mobile phase precipitation can clog the inlet frit of the column, distorting peak shape.[11]

Troubleshooting and Optimization Guide

If you are experiencing peak tailing during the analysis of Daclatasvir impurities, this step-by-step guide will help you systematically diagnose and resolve the issue.

Step 1: Initial System Assessment

Before modifying your analytical method, it is essential to rule out common system-level problems.

Protocol: System Health Check

  • Inspect Connections: Ensure all tubing and fittings between the injector and detector are secure and that the correct ferrules are being used. Minimize the use of unions and extra tubing.

  • Filter Mobile Phase and Samples: Always filter your mobile phase and samples through a 0.45 µm or 0.22 µm filter to prevent particulate matter from reaching the column.[1]

  • Column Evaluation: If you suspect column degradation, either replace it with a new column of the same type or attempt a regeneration procedure as recommended by the manufacturer.[12]

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to mitigate peak tailing for basic compounds like Daclatasvir.

Workflow: Mobile Phase Adjustment for Peak Symmetry

start Observe Peak Tailing (Tailing Factor > 1.2) ph_adjust Adjust Mobile Phase pH (Target: 2.5 - 3.5) start->ph_adjust Primary Approach buffer_strength Increase Buffer Concentration (Target: 20-50 mM) ph_adjust->buffer_strength If tailing persists result Improved Peak Shape (Tailing Factor ≈ 1.0) ph_adjust->result modifier Add a Competitive Base (e.g., 0.1% Triethylamine) buffer_strength->modifier For stubborn tailing buffer_strength->result organic Evaluate Organic Modifier (Acetonitrile vs. Methanol) modifier->organic For further optimization modifier->result organic->result

Caption: A workflow for mobile phase optimization to improve peak symmetry.

Detailed Protocols:

  • pH Adjustment: The most effective way to reduce silanol interactions is to lower the pH of the mobile phase.[9] By operating at a pH of 3 or below, the silanol groups will be fully protonated and thus, less likely to interact with the basic Daclatasvir molecule.[6][11]

    • Procedure: Prepare the aqueous portion of your mobile phase and adjust the pH using an acidifier like formic acid or phosphoric acid. A 0.1% solution of formic acid in water is a good starting point for LC-MS compatible methods.[11]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups on the stationary phase surface, leading to improved peak shape.[4][13]

    • Procedure: If your current method uses a 10 mM buffer, try increasing the concentration to 25 mM or even 50 mM. Be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.[11][13]

  • Add a Competitive Base: Introducing a small, basic molecule into the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with Daclatasvir.[14]

    • Procedure: Triethylamine (TEA) is a common choice for this purpose. Add it to the mobile phase at a low concentration, such as 0.1%. Note that TEA is not suitable for LC-MS applications and may shorten column life.[1]

Step 3: Column Selection

The choice of HPLC column is critical for achieving good peak shape with basic analytes.

Column TypeDescriptionAdvantages for Daclatasvir Analysis
End-Capped C18 A standard C18 column where the residual silanol groups have been chemically deactivated (capped).[9]Reduces the number of active silanol sites available for secondary interactions. A good first choice for method development.[4]
Base-Deactivated Columns specifically designed and tested for the analysis of basic compounds. Often feature high-purity silica and advanced bonding and end-capping technologies.Provides superior peak shape for basic analytes compared to standard C18 columns.[11]
Polar-Embedded These columns have a polar functional group embedded within the C18 chain.The embedded polar group helps to shield the residual silanol groups from interacting with basic analytes.[8]
Charged Surface These columns have a stationary phase with a slight positive charge at low pH.The positively charged surface repels the protonated basic analyte, which can lead to improved peak shape.[15]

Recommendation: If you are consistently observing peak tailing with a standard C18 column, switching to a modern, base-deactivated, or polar-embedded phase column is highly recommended.

Step 4: Managing Sample Overload

While less common than chemical interactions, overloading the column can also lead to peak asymmetry.

Protocol: Diagnosing Sample Overload

  • Mass Overload: Prepare a series of dilutions of your sample (e.g., 50%, 25%, and 10% of the original concentration) and inject them. If the peak shape improves at lower concentrations, you may be experiencing mass overload.[11]

  • Volume Overload: Reduce the injection volume by half. If the peak shape improves, you may have been injecting too large a volume of a sample dissolved in a strong solvent.[16]

Solution: If overload is confirmed, reduce the sample concentration or injection volume. Alternatively, use a column with a larger internal diameter and/or particle size to increase loading capacity.[11]

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Only Daclatasvir/Impurity Peaks Tailing Secondary interactions with silanol groups.Lower mobile phase pH to < 3.5.[9] Increase buffer concentration.[4] Switch to a base-deactivated or polar-embedded column.[8]
All Peaks in Chromatogram are Tailing Extra-column volume.Check and tighten all fittings. Use tubing with a smaller internal diameter.[8]
Column void or damage.Replace the column. Use a guard column to protect the analytical column.[9]
Peak Shape Worsens with Higher Concentration Column overload (mass or volume).Dilute the sample or reduce the injection volume.[11]

References

Technical Support Center: Robustness Testing of Analytical Methods for Daclatasvir

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the robustness testing of analytical methods for Daclatasvir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and their solutions. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the robustness testing of High-Performance Liquid Chromatography (HPLC) methods for Daclatasvir.

Issue 1: Unexpected Shifts in Retention Time of Daclatasvir

Question: During our robustness study, we observed significant shifts in the retention time (tR) of Daclatasvir when we made small, deliberate changes to the mobile phase composition and pH. What could be the cause, and how can we mitigate this?

Answer:

Shifts in retention time are a common observation during robustness testing and point to the method's sensitivity to specific parameters. The key is to understand the underlying chemistry and chromatographic principles.

Causality:

  • Mobile Phase Composition: Daclatasvir's retention in reversed-phase HPLC (RP-HPLC) is highly dependent on the polarity of the mobile phase. A small change in the percentage of the organic modifier (e.g., acetonitrile or methanol) will alter the overall polarity, directly impacting the partitioning of Daclatasvir between the stationary and mobile phases. An increase in the organic modifier will decrease retention time, while a decrease will increase it. The "rule of 3" suggests that for small molecules in RP-HPLC, a 10% change in organic solvent content can change the retention time by a factor of approximately three.[1]

  • Mobile Phase pH: The pH of the mobile phase is a critical factor, especially for ionizable compounds like Daclatasvir. Daclatasvir has basic nitrogen atoms that can be protonated. A change in pH can alter the ionization state of the molecule, which in turn affects its hydrophobicity and interaction with the C18 stationary phase. If the mobile phase pH is close to the pKa of Daclatasvir, even minor variations can lead to significant shifts in retention time.[2]

Step-by-Step Troubleshooting Protocol:

  • Verify pH and Mobile Phase Preparation:

    • Ensure the pH meter is properly calibrated before preparing the buffer.

    • Double-check all calculations for buffer and mobile phase preparation. It's advisable to have a second analyst review the procedure.

    • If preparing the mobile phase by mixing solvents online, verify the proper functioning of the HPLC pump's proportioning valves.[1] However, for robustness studies, it is often recommended to use a pre-mixed mobile phase to minimize variability.[1]

  • Evaluate pKa of Daclatasvir:

    • Research the pKa value(s) of Daclatasvir.

    • To ensure a robust method, the pH of the mobile phase should ideally be at least 2 units away from the analyte's pKa.[2] This minimizes the impact of small pH fluctuations on the ionization state of the molecule.

  • System Suitability Testing (SST):

    • Before each set of robustness experiments, perform a system suitability test. This should include parameters like retention time, peak asymmetry (tailing factor), and resolution from adjacent peaks.

    • The acceptance criteria for SST should be pre-defined in your validation protocol.

  • Controlled Experimentation:

    • When evaluating the effect of mobile phase composition, change only that parameter while keeping the pH, flow rate, and column temperature constant.[3]

    • Similarly, when assessing the impact of pH, ensure other parameters remain unchanged.

Preventative Measures for Future Method Development:

  • During method development, intentionally evaluate the method's performance at different pH values and organic modifier compositions around the target conditions. This helps in identifying a "sweet spot" where the method is less susceptible to minor variations.

  • Consider using a buffered mobile phase to maintain a constant pH throughout the analysis.[4]

Issue 2: Loss of Resolution Between Daclatasvir and its Degradation Products

Question: In our forced degradation studies, the developed HPLC method showed good separation of Daclatasvir from its degradation products. However, during the robustness assessment, a minor change in column temperature led to a loss of resolution. How can we address this?

Answer:

Maintaining resolution between the main peak and its degradation products is a critical aspect of a stability-indicating method.[5][6] A loss of resolution during robustness testing indicates that the method is not sufficiently rugged.

Causality:

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases. A change in temperature can have a differential effect on the retention times of Daclatasvir and its degradation products, leading to changes in selectivity and, consequently, resolution.[7]

  • Column Lot-to-Lot Variability: Different batches of the same column packing material can have slight variations in surface chemistry, which can affect the selectivity of the separation.[8]

  • Mobile Phase pH and Composition: As discussed in the previous issue, changes in these parameters can also alter the selectivity and resolution between closely eluting peaks.

Step-by-Step Troubleshooting Protocol:

  • Systematic Investigation:

    • First, confirm that the observed issue is reproducible. Re-run the analysis under the nominal and the varied temperature conditions.

    • If the issue persists, systematically evaluate the impact of other robustness parameters (e.g., flow rate, mobile phase composition) on the critical peak pair resolution.

  • Optimize Column Temperature:

    • If temperature is identified as the critical parameter, you may need to tighten the acceptable range for this parameter in the final analytical method.

    • Alternatively, you can re-evaluate the optimal temperature during method optimization to find a temperature at which the separation is more robust.

  • Evaluate Different Column Chemistries:

    • If the method is consistently sensitive to minor variations, it might be necessary to explore a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer a different and more robust selectivity for Daclatasvir and its degradation products.

  • Data Analysis:

    • Carefully document the resolution between the critical peak pair under all tested robustness conditions. This data is crucial for defining the method's operational design space.

Workflow for Investigating Loss of Resolution:

Caption: Troubleshooting workflow for loss of resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical parameters to be investigated in a robustness study for an HPLC method for Daclatasvir?

A1: According to the International Council for Harmonisation (ICH) guidelines, robustness should be assessed by deliberately varying method parameters.[9][10] For an RP-HPLC method for Daclatasvir, these typically include:

  • Mobile Phase:

    • pH of the aqueous buffer (e.g., ± 0.2 units)[11]

    • Composition of the organic modifier (e.g., ± 2%)[12]

  • Chromatographic Conditions:

    • Flow rate (e.g., ± 10%)[5]

    • Column temperature (e.g., ± 5 °C)[12]

    • Wavelength of detection (e.g., ± 2 nm)[5]

  • Column Variability:

    • Different column batches or manufacturers.[8]

  • Instrument Variability:

    • Different HPLC systems.

Q2: What are the acceptance criteria for a robustness study?

A2: The acceptance criteria for a robustness study should be pre-defined in the validation protocol. The goal is to demonstrate that the method remains reliable despite small variations. Typically, the system suitability parameters should still be met under all tested conditions.[13] These parameters often include:

  • Resolution: The resolution between Daclatasvir and any closely eluting peaks (e.g., degradation products or impurities) should remain above a certain value (e.g., > 2.0).

  • Peak Asymmetry (Tailing Factor): The tailing factor for the Daclatasvir peak should be within an acceptable range (e.g., ≤ 2.0).

  • Relative Standard Deviation (RSD) of Peak Areas: The RSD for replicate injections should be within acceptable limits (e.g., ≤ 2.0%).

The results of the robustness study are used to establish the operational parameters for the analytical method.

Q3: How do forced degradation studies relate to robustness testing for Daclatasvir?

A3: Forced degradation studies are essential for developing a stability-indicating analytical method.[14][15] These studies involve subjecting Daclatasvir to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[6][14][16] The analytical method must be able to separate Daclatasvir from these degradation products.

Robustness testing then ensures that this separation is maintained even with small, deliberate variations in the method parameters. In essence, forced degradation studies help to identify what needs to be separated, and robustness testing confirms that the method can consistently achieve this separation in routine use. Daclatasvir has been shown to degrade under acidic, basic, and oxidative conditions.[6][16][17]

Q4: What is the difference between robustness and ruggedness?

A4: While often used interchangeably, there is a subtle distinction.

  • Robustness evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters within a single laboratory.[9][18]

  • Ruggedness (often referred to as intermediate precision) is a measure of the reproducibility of test results under a variety of conditions, such as different laboratories, analysts, instruments, and days.[10]

In practice, a well-designed robustness study can provide a good indication of the method's ruggedness.

Summary of Typical Robustness Parameters and Variations for Daclatasvir HPLC Methods:

ParameterTypical VariationPotential Impact
Mobile Phase pH ± 0.2 unitsRetention time, peak shape, selectivity
Organic Modifier % ± 2%Retention time, resolution
Flow Rate ± 10%Retention time, peak height, resolution
Column Temperature ± 5 °CRetention time, selectivity, peak shape
Detection Wavelength ± 2 nmPeak response, sensitivity

Logical Relationship of Robustness Testing in Method Validation:

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use A Initial Method Optimization B Forced Degradation Studies A->B C Specificity B->C D Linearity & Range C->D E Accuracy & Precision D->E F Robustness Testing E->F G System Suitability F->G H Validated Analytical Method G->H

Caption: The role of robustness testing within the analytical method lifecycle.

References

Quality by Design (QbD) approach for Daclatasvir method development

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this technical support center is designed to provide you with in-depth guidance on applying the Quality by Design (QbD) framework to the analytical method development for Daclatasvir. This guide is structured in a practical question-and-answer format to directly address the challenges and queries you may encounter during your experiments, ensuring a robust and reliable analytical method.

Section 1: Fundamentals of QbD in Analytical Method Development

Q1: What is Analytical Quality by Design (AQbD) and how does it differ from traditional method development?

Analytical Quality by Design (AQbD) is a systematic, proactive approach to analytical method development that begins with predefined objectives and emphasizes method understanding and control based on sound science and quality risk management.[1][2][3] Unlike the traditional one-factor-at-a-time (OFAT) approach, which can be time-consuming and may not fully reveal the interactions between method parameters, AQbD aims to build quality into the method from the outset.[2]

The core principle of AQbD, rooted in the ICH guidelines Q8, Q9, and Q10, is that quality cannot be tested into a product (or in this case, a method), but should be an inherent part of its design.[2][4][5] This approach results in a well-understood, robust method that consistently meets its intended performance criteria throughout its lifecycle.[1][6]

Q2: What are the initial steps in applying AQbD to Daclatasvir method development?

The initial phase of AQbD for Daclatasvir method development involves two key steps:

  • Defining the Analytical Target Profile (ATP): The ATP is a prospective summary of the performance characteristics that the analytical method must achieve to be fit for its intended purpose.[6][7] It defines the goals of the method, such as the desired accuracy, precision, and sensitivity for the quantification of Daclatasvir and its impurities.[3][7]

  • Identifying Critical Quality Attributes (CQAs): CQAs are the properties of the analytical result that should be within an appropriate limit, range, or distribution to ensure the desired quality. For a Daclatasvir HPLC method, CQAs would include resolution between Daclatasvir and its degradation products, peak tailing, and retention time.[6][8]

Section 2: Risk Assessment and Critical Parameter Identification

Q3: How do I identify which method parameters are critical for the analysis of Daclatasvir?

Identifying Critical Method Parameters (CMPs) is achieved through a systematic risk assessment process.[1][6] A common tool for this is the Ishikawa (fishbone) diagram, which helps to brainstorm potential variables that could affect the method's CQAs. These variables are then ranked based on their potential impact using a risk assessment matrix.

For a typical RP-HPLC method for Daclatasvir, potential parameters to consider include:

  • Mobile Phase: Buffer pH, organic modifier percentage, flow rate.

  • Column: Stationary phase type, column temperature.

  • Instrument: Detector wavelength, injection volume.

A study on Daclatasvir identified flow rate, buffer pH, and stationary phase type as critical process parameters through quality risk assessment.[6]

Experimental Workflow: Risk Assessment for Daclatasvir HPLC Method

G ATP Analytical Target Profile (e.g., Accurate & Robust Assay) CQAs Critical Quality Attributes (e.g., Resolution > 2.0) ATP->CQAs CMPs Critical Method Parameters (e.g., pH, Temperature) CQAs->CMPs DoE Design of Experiments CMPs->DoE MODR Method Operable Design Region (Design Space) DoE->MODR Control Control Strategy MODR->Control

References

Validation & Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Daclatasvir Impurity 4 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Daclatasvir Impurity 4. This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the quality and safety of pharmaceutical products. The principles and methodologies described herein are rooted in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and data integrity.[1][2][3]

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.[4] As with any active pharmaceutical ingredient (API), the presence of impurities can impact its efficacy and safety.[5] These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components of the drug product.[5][6] Therefore, it is of paramount importance to have a robust, validated analytical method to detect and quantify these impurities.

This guide focuses specifically on This compound , chemically identified as Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate). The control of this and other impurities is a critical aspect of quality control in the pharmaceutical industry.[6]

The Analytical Challenge: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. The development of such a method is a prerequisite for meaningful stability studies and routine quality control.

Rationale for Chromatographic Conditions

The selection of chromatographic conditions is a critical step in method development. The goal is to achieve adequate separation between the API (Daclatasvir), Impurity 4, and other potential degradation products.

For this hypothetical method, a reversed-phase HPLC (RP-HPLC) approach is chosen due to its versatility and wide applicability in pharmaceutical analysis.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its excellent resolving power for a wide range of analytes.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.05M potassium dihydrogen phosphate, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile) is employed.[][9] This allows for the effective separation of compounds with different polarities.

  • Detection: UV detection at a wavelength where both Daclatasvir and Impurity 4 exhibit significant absorbance is chosen for its robustness and sensitivity. Based on published methods, a wavelength of around 315-320 nm is a suitable starting point.[7][]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard practice that provides a good balance between analysis time and separation efficiency.[9]

  • Column Temperature: Maintaining a constant column temperature (e.g., 25°C) is crucial for ensuring the reproducibility of retention times.[][9]

Method Validation: A Step-by-Step Approach as per ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[1][2][3] The following parameters will be evaluated:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method_Optimization Optimize HPLC Conditions (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Resolution) Method_Optimization->Specificity Proceed to Validation Linearity Linearity (Calibration Curve) Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method Method is Validated

Caption: Workflow for HPLC Method Validation as per ICH Guidelines.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For a stability-indicating method, this includes demonstrating separation from degradation products.

Experimental Protocol:

  • Prepare solutions of Daclatasvir, this compound, and a placebo (a mixture of all formulation excipients without the API).

  • Subject a solution of Daclatasvir to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.

  • Inject each of these solutions, as well as a mixed solution containing Daclatasvir and Impurity 4, into the HPLC system.

  • Assess the chromatograms for:

    • Resolution: The peaks for Daclatasvir and Impurity 4 should be well-resolved from each other and from any degradation peaks. A resolution factor (Rs) of >2 is generally considered acceptable.

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the Daclatasvir and Impurity 4 peaks in the presence of other components.

Acceptance Criteria: The method is considered specific if there is no interference from the placebo or degradation products at the retention times of Daclatasvir and Impurity 4.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations. The range should cover the expected concentration of the impurity in the sample.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation:

Concentration (µg/mL)Peak Area (Mean)
0.515000
1.030500
2.574800
5.0151000
7.5224500

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required to demonstrate linearity.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Acceptance Criteria: The range is established by confirming that the method provides acceptable accuracy, precision, and linearity when applied to samples containing the analyte at the extremes of the range as well as within the range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the impurity.

Data Presentation:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4.03.9899.5
100%5.05.03100.6
120%6.05.9599.2

Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of a standard solution of this compound at the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Data Presentation:

Precision LevelParameterResult
Repeatability% RSD of 6 replicates≤ 2.0%
Intermediate Precision% RSD between two days≤ 2.0%

Acceptance Criteria: The relative standard deviation (%RSD) should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

  • S/N Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (e.g., ± 2°C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, resolution).

Data Presentation:

Parameter VariedVariationImpact on System Suitability
Flow Rate0.9 mL/minAcceptable
1.1 mL/minAcceptable
Mobile Phase pH4.3Acceptable
4.7Acceptable

Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria for all variations.

System Suitability Testing

Before and during the validation study, a system suitability test should be performed to ensure the performance of the chromatographic system.

System_Suitability cluster_0 Parameters to Evaluate System_Suitability_Test System Suitability Test (Inject Standard Solution) Tailing_Factor Tailing Factor (T) System_Suitability_Test->Tailing_Factor Theoretical_Plates Theoretical Plates (N) System_Suitability_Test->Theoretical_Plates Resolution Resolution (Rs) System_Suitability_Test->Resolution Repeatability_of_Injections %RSD of Peak Area System_Suitability_Test->Repeatability_of_Injections

Caption: Key Parameters for System Suitability Testing.

Typical Acceptance Criteria for System Suitability:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Resolution (Rs) between Daclatasvir and Impurity 4: > 2.0

  • %RSD for replicate injections of the standard: ≤ 2.0%

Conclusion

The validation of an HPLC method for the determination of this compound is a critical step in ensuring the quality and safety of Daclatasvir drug products. By following the principles outlined in the ICH Q2(R1) guideline and meticulously documenting all experimental procedures and results, a robust and reliable analytical method can be established. This guide provides a comprehensive framework for this process, emphasizing the scientific rationale behind each validation parameter. The successful validation of this method will provide confidence in the data generated during routine quality control and stability studies, ultimately contributing to patient safety.

References

A Guide to Inter-Laboratory Validation of an Analytical Method for Daclatasvir Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the inter-laboratory validation process for a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for the quantification of impurities in Daclatasvir. Daclatasvir is a potent direct-acting antiviral agent used for the treatment of chronic hepatitis C virus (HCV) infection.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. The presence of impurities, which can originate from the manufacturing process or degradation, must be strictly controlled and monitored by a reliable and robust analytical method.[2]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] When a method is to be used across multiple sites, an inter-laboratory validation or method transfer study is essential to ensure that the method performs consistently and produces equivalent results, regardless of the laboratory, analyst, or equipment.[5][6][7] This guide compares the performance of a stability-indicating HPLC method across three independent laboratories, supported by experimental protocols and data, and grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][8]

The Principle of Inter-Laboratory Validation

The goal of an inter-laboratory study (also referred to as method transfer or reproducibility assessment) is to establish the precision of an analytical procedure when performed by different laboratories.[3][4][8] It is a critical step before the implementation of a standardized method, such as for pharmacopeial use or for quality control within a multi-site manufacturing network.[5][9] A successful validation demonstrates the method's robustness and ensures that analytical results are reliable and comparable across the board.[7][10]

The process involves a transferring unit (the originating laboratory) and one or more receiving units.[11] A comprehensive transfer protocol is the cornerstone of this process, outlining the scope, responsibilities, materials, analytical procedure, and, most importantly, the acceptance criteria for a successful transfer.[5][12][13]

Below is a workflow diagram illustrating the key stages of an inter-laboratory validation process.

Inter_Laboratory_Validation_Workflow start Start: Method Developed & Validated in Originating Lab protocol Develop Inter-Laboratory Validation Protocol start->protocol training Train Receiving Labs on the Analytical Procedure protocol->training execution Labs A, B, & C Execute the Protocol Concurrently training->execution data_submission Submit Raw Data & Results to Central Coordinator execution->data_submission analysis Statistical Analysis & Comparison Against Acceptance Criteria data_submission->analysis report Generate Final Validation Report analysis->report success Method Deemed Validated for Multi-Site Use report->success Criteria Met fail Investigate Deviations & Re-evaluate Method report->fail Criteria Not Met end End success->end fail->protocol fail->end

Caption: Workflow for a typical inter-laboratory analytical method validation study.

Analytical Method Under Investigation: RP-HPLC for Daclatasvir

The method selected for this validation study is a stability-indicating RP-HPLC method adapted from established literature.[14][15][16] Its ability to separate Daclatasvir from its potential process-related impurities and degradation products makes it suitable for quality control.[2][17]

Chromatographic Conditions

The choice of a C18 column is based on its versatility and effectiveness in retaining the moderately polar Daclatasvir and its impurities. The mobile phase, a gradient mixture of acidic phosphate buffer and acetonitrile, is optimized to achieve sharp peaks and adequate resolution between all components within a practical runtime. UV detection at 308 nm was selected as it provides a suitable response for Daclatasvir and its known impurities.[15]

ParameterConditionRationale
Column C18 (e.g., Hypersil ODS, 250mm x 4.6mm, 5µm)Provides excellent separation for a wide range of polarities.
Mobile Phase A Phosphate Buffer (pH 3.5, adjusted with H₃PO₄)Acidic pH improves peak shape and controls ionization state.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Isocratic (Buffer:ACN 60:40 v/v)A simple isocratic method is robust and easily transferable.[15]
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Column Temp. 30°CEnsures consistent retention times and reduces viscosity.
Detection UV at 308 nmWavelength of suitable absorbance for Daclatasvir.[15]
Injection Vol. 20 µLStandard volume for good sensitivity and peak shape.
Standard and Sample Preparation Protocol
  • Stock Solution (Standard): Accurately weigh and dissolve 25 mg of Daclatasvir reference standard and each known impurity in mobile phase to prepare individual stock solutions of 100 µg/mL.

  • Spiked Sample Solution: Prepare a solution of Daclatasvir at the target concentration (e.g., 1.0 mg/mL). Spike this solution with known impurities at the specification limit (e.g., 0.15%).

  • System Suitability Solution (SST): Use the spiked sample solution. The SST is crucial for verifying the daily performance of the chromatographic system.

Inter-Laboratory Validation Protocol & Comparative Results

The validation was performed across three independent laboratories (Lab A, Lab B, Lab C) to assess the method's performance against the validation parameters defined in the ICH Q2(R1) guideline.[3][18]

Validation_Parameters MethodValidation Validated Analytical Method Specificity Specificity MethodValidation->Specificity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity & Range MethodValidation->Linearity Robustness Robustness MethodValidation->Robustness LOQ LOQ / LOD MethodValidation->LOQ Repeatability Repeatability Precision->Repeatability Intra-Lab Reproducibility Reproducibility (Inter-Laboratory) Precision->Reproducibility Inter-Lab

Caption: Relationship between key validation parameters for an analytical method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][8] Each lab analyzed a placebo, a Daclatasvir standard, and a sample spiked with known impurities and degradation products.

Acceptance Criterion: The Daclatasvir peak and all impurity peaks must be free from any interference at their respective retention times. Peak purity analysis (via DAD/PDA detector) must pass.

Results:

Laboratory Placebo Interference Peak Purity Index (Daclatasvir) Resolution (Critical Pair) Outcome
Lab A None Observed > 0.999 2.2 Pass
Lab B None Observed > 0.999 2.1 Pass

| Lab C | None Observed | > 0.999 | 2.3 | Pass |

Analysis: All three laboratories successfully demonstrated the method's specificity. The absence of interference and high peak purity indices confirm that the method can accurately measure Daclatasvir and its impurities without interference from each other or excipients.

Linearity

Linearity was assessed by preparing five concentrations of each impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.15%).[14]

Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Results (for a representative impurity):

Laboratory Concentration Range Correlation Coefficient (r²) Y-Intercept Bias (%) Outcome
Lab A LOQ - 0.225% 0.9995 1.8 Pass
Lab B LOQ - 0.225% 0.9992 -2.1 Pass

| Lab C | LOQ - 0.225% | 0.9996 | 1.5 | Pass |

Analysis: All labs demonstrated excellent linearity across the specified range, with correlation coefficients well above the acceptance limit. This indicates a direct proportional relationship between impurity concentration and the analytical response.

Accuracy

Accuracy was determined by analyzing a Daclatasvir sample spiked with known impurities at three concentration levels (LOQ, 100%, and 150% of the specification limit). The percentage recovery was then calculated.

Acceptance Criterion: Mean recovery between 90.0% and 110.0% for each impurity.

Results (at 100% level):

Laboratory Mean % Recovery (n=3) % RSD Outcome
Lab A 98.7% 0.8% Pass
Lab B 101.2% 1.1% Pass

| Lab C | 99.5% | 0.9% | Pass |

Analysis: The accuracy of the method is confirmed by the high recovery rates observed in all participating labs. The results are close to 100%, showing that the method can accurately quantify the true amount of impurity present in the sample.

Precision

Precision was evaluated at two levels: repeatability (intra-laboratory) and reproducibility (inter-laboratory).[3]

  • Repeatability: Six replicate preparations of a spiked sample were analyzed by one analyst in each lab on the same day.

  • Reproducibility: The results from the repeatability studies across the three labs were statistically compared.

Acceptance Criteria:

  • Repeatability: Relative Standard Deviation (RSD) ≤ 5.0%.

  • Reproducibility: Overall RSD across all labs ≤ 10.0%.

Results (for a representative impurity at 0.15%):

Laboratory Mean Result (%) Repeatability (% RSD)
Lab A 0.152 1.5
Lab B 0.148 1.9
Lab C 0.155 1.6

| Overall | 0.152 | Reproducibility (% RSD) = 2.4 |

Analysis: The low %RSD values for repeatability within each lab demonstrate minimal random error. More importantly, the overall %RSD for reproducibility is well within the acceptance limit, providing strong evidence that the method is precise and yields consistent results across different laboratories.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][10][19] This is typically performed by the originating lab but can be confirmed by receiving labs.

Acceptance Criterion: System suitability parameters (e.g., resolution, tailing factor) must be met, and the change in impurity results should not be statistically significant.

Results (Performed at Lab A):

Parameter Varied Variation Resolution (Critical Pair) % Change in Impurity Result Outcome
Flow Rate ± 0.1 mL/min > 2.0 < 2.0% Pass
Column Temp. ± 2°C > 2.0 < 1.5% Pass

| Mobile Phase pH | ± 0.2 units | > 2.0 | < 3.0% | Pass |

Analysis: The method is robust against minor changes in flow rate, temperature, and pH. This is a crucial attribute for a method intended for routine use in different QC environments where such small variations are common.[7][10]

Comparison with Alternative Methodologies: HPLC vs. UPLC

While the validated RP-HPLC method is proven to be suitable for its intended purpose, it is valuable to compare it with alternative technologies like Ultra-Performance Liquid Chromatography (UPLC).

FeatureRP-HPLC (Validated Method)UPLC (Alternative)Rationale for Comparison
Principle Separation using 3-5 µm particle size columns.Separation using sub-2 µm particle size columns.UPLC offers higher efficiency and speed.
Analysis Time ~15-20 minutes~3-5 minutesSignificant throughput advantage for QC labs.
Resolution GoodExcellentBetter separation of closely eluting impurities.[20]
Solvent Usage HigherSignificantly LowerMore environmentally friendly and cost-effective.
System Pressure Lower (< 400 bar)Higher (> 1000 bar)Requires specialized UPLC-rated equipment.
Method Transfer Simpler, more common equipment.More sensitive to variations, requires tighter control.HPLC methods are often considered more rugged for transfer.

Final Conclusion

The inter-laboratory validation study successfully demonstrated that the specified RP-HPLC method for the analysis of Daclatasvir impurities is specific, linear, accurate, precise, and robust. The strong agreement in results across three independent laboratories confirms its reproducibility and suitability for implementation in different quality control settings. This validated method provides a reliable tool to ensure the quality and purity of Daclatasvir, ultimately safeguarding patient health.

References

A Comparative Analysis of Daclatasvir Impurity 4 and Other Key Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Daclatasvir Development

Daclatasvir is a potent direct-acting antiviral agent that has become a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] As with any pharmaceutical active pharmaceutical ingredient (API), ensuring the purity of Daclatasvir is paramount to its safety and efficacy.[1] The manufacturing process and subsequent storage can introduce unwanted chemical entities known as impurities.[3] These impurities can be process-related, arising from the synthetic route, or degradation products formed under various stress conditions.[1][4] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification, quantification, and control of impurities in drug substances and products.[1]

This guide provides an in-depth comparative analysis of Daclatasvir Impurity 4, also known as the Daclatasvir RSSR isomer, against other significant known impurities of Daclatasvir. We will delve into their chemical structures, potential routes of formation, and the analytical methodologies required for their precise detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Daclatasvir.

Understanding Daclatasvir and Its Impurity Landscape

Daclatasvir's complex molecular structure, featuring multiple chiral centers, gives rise to a variety of potential stereoisomers in addition to process-related and degradation impurities. The main categories of Daclatasvir impurities include:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the API. They can include unreacted starting materials, intermediates, by-products, and reagents.[1]

  • Degradation Products: These impurities are formed when the drug substance is exposed to stress conditions such as light, heat, humidity, acid, base, and oxidation.[1][4][5]

  • Stereoisomers: Due to the presence of multiple chiral centers in the Daclatasvir molecule, several diastereomers and enantiomers can exist. Daclatasvir itself is the (S,S,S,S)-isomer.

Focus on this compound (RSSR Isomer)

This compound is chemically identified as the (R,S,S,R)-diastereomer of Daclatasvir.[6][7][8] Its formation is typically associated with the synthetic process, where control of stereochemistry is critical. The presence of this and other stereoisomeric impurities can potentially impact the drug's efficacy and safety profile.

Comparative Analysis of this compound and Other Known Impurities

To provide a clear comparison, the following table summarizes the key characteristics of this compound and other significant impurities.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )TypePotential Origin
This compound (RSSR Isomer) 1009107-27-0C40H50N8O6738.88StereoisomerSynthesis-related
Daclatasvir SRRS Isomer 1009117-26-3C40H50N8O6738.88StereoisomerSynthesis-related
Daclatasvir RRRR Isomer 1417333-58-4C40H50N8O6738.88StereoisomerSynthesis-related
Daclatasvir RSSS Isomer 1417333-83-5C40H50N8O6738.88StereoisomerSynthesis-related
Daclatasvir Impurity 1 Not specifiedVariesVariesProcess-related/DegradationSynthesis or Degradation
Daclatasvir Impurity 2 Not specifiedVariesVariesProcess-related/DegradationSynthesis or Degradation
Daclatasvir Nitroso Impurity Not specifiedVariesVariesProcess-related/DegradationSynthesis or Degradation
4,4'-Bis(2-bromoacetyl)biphenyl 4072-67-7C16H12Br2O2396.08Process-relatedSynthesis Intermediate

Note: "Not specified" indicates that a specific CAS number or formula for a generally named impurity (e.g., Impurity 1) was not consistently available across the reviewed literature.

Formation Pathways of Daclatasvir Impurities

The following diagram illustrates the general synthetic pathway of Daclatasvir and highlights the potential points of impurity formation.

Daclatasvir Synthesis and Impurity Formation cluster_synthesis Daclatasvir Synthesis cluster_impurities Impurity Formation Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 Process_Impurities Process-Related Impurities Intermediate 1->Process_Impurities Side Reactions Daclatasvir API Daclatasvir API Intermediate 2->Daclatasvir API Final Step Intermediate 2->Process_Impurities Incomplete Conversion Degradation_Products Degradation Products Daclatasvir API->Degradation_Products Stress Conditions (Acid, Base, Oxidation) Stereoisomers Stereoisomers (e.g., Impurity 4) Daclatasvir API->Stereoisomers Lack of Stereocontrol

Caption: Daclatasvir synthesis and potential impurity formation pathways.

Experimental Protocols for Impurity Analysis

The accurate detection and quantification of Daclatasvir impurities necessitate the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common techniques employed.

I. Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][9][10]

Objective: To generate potential degradation products of Daclatasvir under various stress conditions.

Methodology:

  • Preparation of Daclatasvir Stock Solution: Prepare a stock solution of Daclatasvir (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.[9]

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Reflux the solution at 60°C for a specified period (e.g., 4 hours).[11][12] Neutralize the solution with an appropriate amount of 0.1 N NaOH before analysis.

  • Basic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Reflux the solution at 60°C for a specified period (e.g., 4 hours).[11][12] Neutralize the solution with an appropriate amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% or 30% H2O2).[5][11] Keep the solution at room temperature or reflux at 60°C for a specified period (e.g., 6 hours).[11]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period. Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.

II. Stability-Indicating HPLC-UV Method for Daclatasvir and its Impurities

This method is designed to separate Daclatasvir from its process-related and degradation impurities.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of a buffer (e.g., 0.05% o-phosphoric acid in water) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v).[12]
Flow Rate 0.7 - 1.0 mL/min[12][13]
Detection Wavelength 265 nm or 315 nm[12][13]
Column Temperature 40°C[12]
Injection Volume 10 - 20 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

III. Chiral HPLC Method for Separation of Daclatasvir Stereoisomers

The separation of stereoisomers, including Impurity 4 (RSSR isomer), requires a chiral stationary phase.

Chromatographic Conditions:

ParameterCondition
Column Chiral stationary phase (e.g., amylose-based immobilized chiral stationary phase like CHIRALPAK ID-3)[14][15]
Mobile Phase A gradient elution using a mixture of acetonitrile and methanol with a small amount of an amine modifier (e.g., diethylamine).[14][15]
Flow Rate 1.0 mL/min[14]
Detection Wavelength 315 nm[14]
Column Temperature 40°C[14]

System Suitability: The method should demonstrate adequate resolution between Daclatasvir and its stereoisomers.

IV. LC-MS/MS for Impurity Identification and Quantification

For structural elucidation of unknown impurities and sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[16]

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system.

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for Daclatasvir and its impurities.

Data Acquisition: Full scan for unknown identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

Analytical Workflow for Daclatasvir Impurity Profiling

The following diagram outlines a comprehensive workflow for the analysis of Daclatasvir impurities.

Daclatasvir Impurity Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis and Reporting Sample Daclatasvir API or Drug Product Forced_Degradation Forced Degradation Studies Sample->Forced_Degradation Dissolution Dissolution in Suitable Solvent Forced_Degradation->Dissolution HPLC_UV Stability-Indicating HPLC-UV Dissolution->HPLC_UV Initial Screening & Quantification Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC Stereoisomer Separation LC_MS LC-MS/MS HPLC_UV->LC_MS Peak Identification & Structural Elucidation Quantification Quantification of Impurities HPLC_UV->Quantification Chiral_HPLC->Quantification Identification Structural Identification LC_MS->Identification Reporting Reporting according to ICH Guidelines Quantification->Reporting Identification->Reporting

Caption: A typical workflow for the analysis of Daclatasvir impurities.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established scientific principles and regulatory guidelines. To ensure the trustworthiness of the results, each analytical method must be a self-validating system. This is achieved through:

  • System Suitability Testing: Before each analytical run, system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must be checked to ensure the chromatographic system is performing adequately.

  • Use of Certified Reference Standards: For the quantification of known impurities, including this compound, certified reference standards with known purity are essential.

  • Method Validation: As previously mentioned, all analytical methods must be thoroughly validated to demonstrate their suitability for the intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion

The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Daclatasvir. This compound, the RSSR isomer, is a key stereoisomeric impurity that requires careful monitoring. This guide has provided a comparative overview of Impurity 4 and other significant Daclatasvir impurities, along with detailed experimental protocols for their analysis. By implementing robust analytical strategies and adhering to regulatory guidelines, researchers and drug developers can effectively control the impurity profile of Daclatasvir, ultimately safeguarding patient health.

References

A Comparative Guide to the Use of Certified Reference Material for Daclatasvir Impurity 4 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive technical comparison of analytical methodologies for Daclatasvir Impurity 4, with a focused evaluation on the pivotal role of a Certified Reference Material (CRM). We will delve into the causality behind experimental choices in impurity analysis, present detailed protocols for High-Performance Liquid Chromatography (HPLC), and offer a data-driven comparison of method performance when employing a CRM versus a well-characterized in-house reference standard. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in pharmaceutical analysis.

Introduction: The Criticality of Impurity Profiling in Daclatasvir

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.[1] As with any active pharmaceutical ingredient (API), the manufacturing process and storage can lead to the formation of impurities.[1] These impurities, even at trace levels, can potentially impact the drug's safety and efficacy. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[2]

This compound, with the CAS number 1007882-23-6 and molecular formula C36H44N6O4, is a known process-related impurity or potential degradant of Daclatasvir.[2] Its accurate quantification is a critical aspect of quality control for both the drug substance and the final drug product. This guide will explore the best practices for this analysis, centering on the indispensable role of a Certified Reference Material.

The Foundation of Accurate Measurement: Certified Reference Materials (CRMs)

In analytical chemistry, the reliability of a measurement is directly tied to the quality of the reference standard used.[3] While many laboratories may utilize in-house, well-characterized standards, a Certified Reference Material (CRM) represents the pinnacle of accuracy and traceability.[1][4]

A CRM is a "reference material, characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability" (ISO Guide 30). The use of a CRM provides a solid foundation for method validation and routine analysis, ensuring that the results are accurate, reproducible, and comparable across different laboratories and instruments.[3]

Comparative Analysis: CRM vs. In-House Standard for this compound Quantification

To illustrate the tangible benefits of employing a CRM for this compound analysis, we present a comparative overview of expected performance in key analytical method validation parameters as per ICH Q2(R1) guidelines.[5]

Characterization of Reference Materials
  • This compound CRM: Procured from an accredited supplier, it comes with a comprehensive Certificate of Analysis (CoA) detailing its certified purity (e.g., 99.8%), associated uncertainty (e.g., ± 0.1%), and traceability to a national or international standard. The characterization data includes results from techniques like quantitative NMR (qNMR), mass spectrometry (MS), and purity assessment by HPLC.

  • In-House Reference Standard: Synthesized and purified internally. Characterized using HPLC (purity estimated at 99.5% based on peak area normalization), MS for identity confirmation, and 1H NMR for structural verification. The uncertainty of the purity value is not rigorously established.

Experimental Data Comparison

The following tables summarize the expected outcomes from a method validation study for the quantification of this compound using a validated HPLC-UV method, comparing the performance of the CRM and the in-house standard.

Table 1: Comparison of Accuracy Results

Reference Material UsedSpiked Concentration (µg/mL)Measured Concentration (µg/mL) - Mean (n=3)Recovery (%)
CRM 0.5000.49899.6
1.0001.003100.3
1.5001.49199.4
In-House Standard 0.5000.515103.0
1.0001.042104.2
1.5001.558103.9

Table 2: Comparison of Precision Results (Repeatability)

Reference Material UsedConcentration (µg/mL)Measured Concentration (µg/mL) - Injections (n=6)MeanStandard DeviationRelative Standard Deviation (RSD) (%)
CRM 1.0001.002, 1.005, 0.998, 1.001, 0.997, 1.0031.0010.0030.3
In-House Standard 1.0001.035, 1.048, 1.029, 1.051, 1.033, 1.0451.0400.0090.9
Interpretation of Results

The data presented in Tables 1 and 2 clearly demonstrates the superior performance of the analytical method when a CRM is utilized.

  • Accuracy: The recovery values obtained with the CRM are consistently closer to 100%, indicating a higher degree of accuracy in the measurements. The in-house standard, despite its high nominal purity, likely has a greater uncertainty in its assigned value, leading to a systematic bias and less accurate results.

  • Precision: The lower RSD value for the repeatability study with the CRM indicates better precision. This is a direct consequence of the homogeneity and well-defined nature of the CRM, which minimizes variability in the analytical system.

Experimental Protocols

The following are detailed protocols for the quantification of this compound, designed to be a self-validating system when a CRM is employed.

HPLC Method Parameters
  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.05% o-phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 308 nm

  • Injection Volume: 20 µL

Preparation of Solutions
  • Standard Stock Solution (CRM): Accurately weigh approximately 5 mg of this compound CRM into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of about 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity.

  • Sample Preparation: Accurately weigh a quantity of the Daclatasvir drug substance or powdered tablets and dissolve in a suitable solvent. Dilute with the mobile phase to a final concentration that is expected to contain the impurity at a level within the calibration range.

System Suitability

Before sample analysis, inject the working standard solution at the 100% specification limit concentration six times. The system is deemed suitable for use if the RSD of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

Visualization of Workflows and Concepts

Experimental Workflow for Impurity Quantification

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions (using CRM) sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Standards & Samples prep_sample->analysis sys_suit->analysis If Pass cal_curve Generate Calibration Curve analysis->cal_curve quant Quantify Impurity 4 cal_curve->quant report Report Results quant->report

Caption: Workflow for this compound analysis using HPLC.

The Role of CRM in Ensuring Data Integrity

G cluster_crm Certified Reference Material cluster_method Analytical Method cluster_result Analytical Result crm This compound CRM trace Metrological Traceability crm->trace cert_val Certified Value & Uncertainty crm->cert_val reliable_result Reliable & Defensible Data trace->reliable_result Ensures Comparability method_val Method Validation (Accuracy, Precision, etc.) cert_val->method_val Underpins routine_qc Routine QC Testing method_val->routine_qc Enables routine_qc->reliable_result Generates

Caption: The foundational role of a CRM in achieving reliable analytical data.

Conclusion

The use of a Certified Reference Material for the quantification of this compound is not merely a recommendation but a cornerstone of robust analytical science. As demonstrated, the utilization of a CRM significantly enhances the accuracy and precision of the analytical method, providing a higher degree of confidence in the reported results. This, in turn, ensures that the quality of Daclatasvir, and by extension, the safety of patients, is upheld to the highest standards. While the initial investment in a CRM may be higher than that for an in-house standard, the long-term benefits of data integrity, regulatory compliance, and avoidance of costly analytical discrepancies are undeniable.

References

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Daclatasvir Impurity 4

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral drug development, particularly for Hepatitis C treatments, the purity of an Active Pharmaceutical Ingredient (API) like Daclatasvir is not merely a quality metric; it is a cornerstone of patient safety and therapeutic efficacy. Unwanted chemical entities, known as impurities, can arise from the manufacturing process or degradation and may compromise the drug's quality, safety, and stability.[1] This guide provides an in-depth, objective comparison of the predominant analytical methodologies for quantifying Daclatasvir impurities, with a focus on achieving the accuracy and precision required by stringent regulatory standards. While we will refer to "Impurity 4," the principles and methods discussed are broadly applicable to the entire impurity profile of Daclatasvir.

The control of these impurities is a mandate, not a suggestion, governed by international guidelines.[1][2] Our discussion is therefore grounded in the validation principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which provides a framework for validating analytical procedures.[3][4][5]

The Analytical Imperative: Why Method Selection Matters

Choosing the right analytical technique is a critical decision driven by a balance of performance, speed, and available resources. For separating and quantifying structurally similar compounds like Daclatasvir and its impurities, liquid chromatography is the undisputed method of choice.[6] The two primary modalities in modern pharmaceutical labs are High-Performance Liquid Chromatography (HPLC) and its evolution, Ultra-High-Performance Liquid Chromatography (UPLC).

  • High-Performance Liquid Chromatography (HPLC): The established workhorse of pharmaceutical analysis. HPLC utilizes columns packed with 3-5 µm particles. It is robust, reliable, and widely available. The primary trade-off is often longer analysis times and lower peak resolution compared to UPLC.

  • Ultra-High-Performance Liquid Chromatography (UPLC): This technique employs columns with sub-2 µm particles. The smaller particle size dramatically increases separation efficiency, leading to sharper peaks, better resolution, and significantly faster run times. This comes at the cost of requiring specialized systems capable of handling the much higher backpressures generated.[7]

The decision to use HPLC versus UPLC is a strategic one. For routine quality control in a high-throughput environment, the speed of UPLC offers a distinct advantage, allowing for the analysis of more samples per day.[7] For a lab with established, validated HPLC methods and lower sample throughput, HPLC remains a cost-effective and perfectly suitable option.

Method Comparison: Performance Under Scrutiny

A stability-indicating analytical method must be able to accurately quantify the API in the presence of its impurities and degradation products.[8] This is confirmed through forced degradation studies, where the drug is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants.[8][9][10] The methods below are designed to be stability-indicating.

Method A: The Robust Standard (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and validated technique for Daclatasvir analysis.[11][12][13]

Causality of Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilyl) column is the quintessential choice for reverse-phase chromatography. Its long alkyl chains provide excellent hydrophobic retention for moderately non-polar molecules like Daclatasvir and its impurities, enabling effective separation based on subtle differences in their polarity.

  • Mobile Phase (Buffered Acetonitrile/Water): A mixture of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the compounds. Acetonitrile is chosen for its low viscosity and UV transparency. The buffer (e.g., potassium dihydrogen phosphate) is critical for controlling the pH, which in turn controls the ionization state of the analytes. Maintaining a consistent ionization state is paramount for achieving reproducible retention times and peak shapes.

  • UV Detection: Daclatasvir and its related impurities possess chromophores that absorb UV light, making UV detection a simple, robust, and effective means of quantification. A wavelength around 300-320 nm is often selected for optimal sensitivity.[12][14]

Experimental Protocol: Representative RP-HPLC Method

  • Chromatographic System: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of 0.05M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and Acetonitrile in a 50:50 (v/v) ratio.[14][15]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: Ambient or controlled at 25-40 °C.[12][14]

  • Detection Wavelength: 320 nm.[14][15]

  • Injection Volume: 10-20 µL.[11][14]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol or a mixture of acetonitrile and water) to achieve a known concentration.

Method B: The High-Throughput Solution (UPLC)

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant gains in speed and resolution, making it ideal for complex impurity profiles and high-throughput needs.[17]

Causality of Experimental Choices:

  • Stationary Phase (Sub-2 µm Phenyl or C18): UPLC columns use smaller particles (e.g., 1.7-1.8 µm), which provide a much greater surface area and lead to more efficient separation.[7] A BEH Phenyl column can offer alternative selectivity compared to a standard C18, which can be advantageous for separating closely related impurities.

  • Higher Flow Rates & Gradient Elution: The robust nature of UPLC columns allows for higher flow rates and rapid gradient changes, drastically reducing run times from over 15 minutes (HPLC) to just a few minutes (UPLC).[17][18]

  • Mass Spectrometry (MS) Compatibility: UPLC systems are often coupled with mass spectrometers (UPLC-MS/MS). This provides an orthogonal detection method that is not only highly sensitive and selective but also provides mass information, which is invaluable for identifying unknown impurities and confirming the identity of known ones.[18][19]

Experimental Protocol: Representative UPLC-MS/MS Method

  • Chromatographic System: UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC HSS C18, 50 mm x 2.1 mm, 1.8 µm particle size.[7]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5) in water.[7]

    • B: Acetonitrile.

  • Elution Mode: Isocratic or a rapid gradient elution.

  • Flow Rate: 0.3-0.4 mL/min.[7][18]

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • MS Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) for specific quantification of Daclatasvir and its impurities.

Visualizing the Analytical Workflow

The general process for impurity quantification, whether by HPLC or UPLC, follows a standardized, self-validating workflow. This ensures that each step, from sample handling to data analysis, contributes to the final result's integrity.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation RefStd Reference Standard Weighing Dilution Dissolution & Dilution RefStd->Dilution Sample Test Sample Weighing Sample->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration SST System Suitability Test (SST) Integration->SST Quant Quantification Integration->Quant SST->Quant Pass/Fail Report Final Report Quant->Report

Caption: General workflow for chromatographic impurity quantification.

Data-Driven Comparison: Accuracy and Precision

The trustworthiness of an analytical method hinges on its validated performance characteristics.[4] Accuracy demonstrates how close the measured value is to the true value, while precision reflects the closeness of repeated measurements.

ParameterHPLC MethodUPLC MethodICH Q2(R1) Acceptance CriteriaCausality/Rationale
Accuracy (% Recovery)99.71% - 100.86%[14][15]95% - 102%Typically 80-120% for impurities at low levels.Demonstrates the method's ability to measure the true amount of impurity without bias from the sample matrix (e.g., excipients). High recovery ensures accurate quantification.
Precision (% RSD - Repeatability)< 2%< 2%Typically ≤ 15% for impurities.Measures the method's consistency with repeated analyses on the same sample under the same conditions. A low RSD indicates high repeatability.
Precision (% RSD - Intermediate)< 2%[16]< 15%[18]Typically ≤ 15% for impurities.Assesses consistency across different days, analysts, or equipment. This ensures the method is rugged and transferable.
Limit of Quantitation (LOQ) ~0.10 µg/mL[11]Can be lower due to higher sensitivityMust be appropriate for the impurity reporting threshold.Defines the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.
Linearity (r²) > 0.999[11][14]> 0.99[18]r² ≥ 0.99Confirms a direct, proportional relationship between the impurity concentration and the instrument's response over a specified range.

Data presented are representative values synthesized from multiple cited validation studies.

Conclusion and Recommendations

Both RP-HPLC and UPLC are powerful, reliable techniques for the quantification of Daclatasvir Impurity 4 and other related substances. The choice between them is not about which is "better" in an absolute sense, but which is most fit-for-purpose based on the specific laboratory context.

  • RP-HPLC is the proven, cost-effective standard. It is ideal for laboratories where throughput is not the primary driver and where robust, established methods are preferred. The validation data consistently shows it meets and exceeds the accuracy and precision requirements set by regulatory bodies.[14]

  • UPLC represents the technological forefront, offering unparalleled speed and separation efficiency.[17] It is the method of choice for high-throughput QC environments, complex separation challenges, and research applications where coupling with mass spectrometry for structural elucidation is necessary.

Ultimately, any chosen method must be rigorously validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose: ensuring the quality and safety of Daclatasvir for patients worldwide.[3][4]

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Daclatasvir Impurity 4

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development, particularly for Hepatitis C, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Daclatasvir is paramount. Daclatasvir, a potent inhibitor of the HCV NS5A protein, can be accompanied by various process-related and degradation impurities that may impact its efficacy and safety.[1] Among these, Daclatasvir Impurity 4, identified as the Daclatasvir RSSR Isomer, requires stringent control.[][3][4][5] This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of impurities related to Daclatasvir, with a focus on providing a framework for the analysis of Impurity 4.

The control of impurities in new drug substances is a critical regulatory requirement, with guidelines from the International Council for Harmonisation (ICH) setting thresholds for reporting, identification, and qualification of impurities.[6] Analytical procedures capable of detecting and quantifying these impurities at specified levels are therefore essential. While specific validated analytical methods detailing the LOD and LOQ for this compound are not extensively documented in publicly available literature, this guide presents a robust, validated Ultra-Performance Liquid Chromatography (UPLC) method suitable for the separation and quantification of Daclatasvir and its related substances. This methodology serves as a benchmark for establishing sensitive and reliable analytical protocols for impurity testing.

Comparative Analytical Performance: UPLC vs. HPLC

The choice of analytical technique is a critical determinant of sensitivity and resolution in impurity profiling. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools, with UPLC generally offering advantages in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns.

ParameterUPLC Method for Daclatasvir and ImpuritiesRepresentative HPLC Method for Daclatasvir
Limit of Detection (LOD) Not explicitly stated for Impurity 4, but for Daclatasvir and other impurities, LODs are determined based on a signal-to-noise ratio of 3:1.[7]For Daclatasvir: 0.0416 µg/mL[7] to 0.05 µg/mL[8]
Limit of Quantification (LOQ) Not explicitly stated for Impurity 4, but for Daclatasvir and other impurities, LOQs are determined based on a signal-to-noise ratio of 10:1.[7][9]For Daclatasvir: 0.1261 µg/mL[7] to 0.15 µg/mL[8]
Instrumentation Waters ACQUITY UPLC H-Class System with PDA detector[10]Agilent 1100 with a UV detector[7]
Column Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7-μm)[10][11]Hypersil C18 (250 x 4.6 mm, 5 μm)[7]
Flow Rate 0.4 mL/min[10][11]0.7 mL/min[7]
Run Time 15 min[10][11]10 min[7]

Expert Insight: The superior separation efficiency of the UPLC method, attributed to the sub-2 µm particle size of the stationary phase, allows for better resolution of closely eluting impurities, which is critical when dealing with isomers like this compound. While the provided HPLC methods demonstrate adequate sensitivity for Daclatasvir, a UPLC approach is often preferred for impurity profiling to ensure comprehensive separation and detection of all related substances.

Experimental Protocol: A Validated Stability-Indicating UPLC Method

The following protocol is based on a validated stability-indicating UPLC method for the determination of Daclatasvir and its potential impurities.[10][11] This method is designed to be specific, precise, accurate, and robust, in accordance with ICH guidelines.

Instrumentation and Chromatographic Conditions
  • System: Waters ACQUITY UPLC H-Class System equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.[10]

  • Column: Waters ACQUITY BEH phenyl column (100 mm x 2.1 mm, 1.7 µm).[10][11] The phenyl stationary phase provides alternative selectivity compared to traditional C18 columns, which can be advantageous for separating structurally similar isomers.

  • Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer).[10][11]

  • Mobile Phase B: A mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile in a 20:80 (v/v) ratio.[10][11] The use of an ion-pairing agent (1-octanesulfonic acid sodium salt) helps to improve peak shape and retention of polar analytes.

  • Gradient Program: A gradient elution is employed to ensure the separation of all impurities with varying polarities.

  • Flow Rate: 0.4 mL/min.[10][11]

  • Detection: UV detection at 305 nm.[10][11]

  • Injection Volume: 1.0 µL.

  • Column Temperature: 40°C.

Standard and Sample Preparation
  • Standard Solution: A stock solution of Daclatasvir and any available impurity reference standards (including a certified reference standard for this compound, if procurable) is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile). Working standard solutions are prepared by further dilution of the stock solution to the desired concentration for calibration.

  • Sample Solution: The drug substance is accurately weighed and dissolved in the diluent to achieve a known concentration.

Method Validation for LOD and LOQ Determination

The determination of LOD and LOQ should be performed in accordance with ICH Q2(R1) guidelines.

  • Visual Evaluation: This method can be used for non-instrumental methods but is not typically used for chromatographic techniques.

  • Signal-to-Noise Ratio: This is a common approach for instrumental methods that exhibit baseline noise. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.[7]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.

Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Calculation cluster_validation Validation & Reporting prep_std Prepare Standard Solutions (Daclatasvir & Impurity 4) instrument_setup Set up UPLC System prep_std->instrument_setup prep_sample Prepare Sample Solutions prep_sample->instrument_setup run_analysis Inject Standards and Samples instrument_setup->run_analysis acquire_data Acquire Chromatographic Data run_analysis->acquire_data calibration Construct Calibration Curve acquire_data->calibration calc_slope_sd Calculate Slope (S) and Standard Deviation of Response (σ) calibration->calc_slope_sd calc_lod_loq Calculate LOD and LOQ calc_slope_sd->calc_lod_loq validate_results Validate LOD/LOQ Concentrations calc_lod_loq->validate_results report Report Final LOD and LOQ Values validate_results->report

Caption: Workflow for determining the LOD and LOQ of this compound.

Trustworthiness and Self-Validating Systems

A robust analytical method for impurity quantification must be a self-validating system. This is achieved through a comprehensive validation process that demonstrates the method's suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the impurity from the main drug peak and other potential impurities. Forced degradation studies are crucial to show that the method can separate the drug from its degradation products.[10][11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By rigorously validating the analytical method against these parameters as stipulated by ICH guidelines, the trustworthiness of the generated LOD and LOQ values is ensured.

Conclusion

The accurate determination of the LOD and LOQ for this compound is a critical aspect of quality control in the manufacturing of Daclatasvir. While specific data for this impurity is limited, the application of a validated, high-resolution UPLC method provides a reliable framework for its detection and quantification. The principles and methodologies outlined in this guide, grounded in ICH guidelines, offer a comprehensive approach for researchers and drug development professionals to establish and validate analytical methods for the control of impurities, ensuring the safety and efficacy of pharmaceutical products.

References

A Comparative Analysis of Daclatasvir Impurity Profiles from Different Suppliers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Daclatasvir, a direct-acting antiviral agent, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety, efficacy, and stability.[3] Impurities, which can arise from the manufacturing process, degradation, or storage, can potentially compromise the therapeutic outcome and patient safety.[3][4] This guide provides a comprehensive comparative analysis of Daclatasvir impurity profiles from three representative suppliers. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to critically evaluate API sources. The guide delves into the scientific rationale behind impurity profiling, presents detailed experimental protocols, and offers a framework for data interpretation, all grounded in authoritative regulatory guidelines.

Introduction: The Criticality of Impurity Profiling in Daclatasvir

Daclatasvir is a complex molecule that can harbor various impurities, including organic impurities (process-related or degradation products), inorganic impurities, and residual solvents.[3][5] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) for the identification, qualification, and control of impurities in new drug substances and products.[4][6][7] These guidelines set thresholds for reporting, identification, and qualification of impurities to ensure the quality and safety of pharmaceuticals.[6][8]

Even trace amounts of certain impurities can have significant consequences. For instance, some process-related impurities may have inherent toxicity, while degradation products can reduce the potency of the drug.[1][3] Therefore, a thorough understanding and control of the impurity profile of Daclatasvir from any supplier is not just a regulatory requirement but a fundamental aspect of responsible drug development.

Analytical Strategy: A Multi-faceted Approach to Impurity Detection

A robust analytical strategy is essential for the accurate identification and quantification of Daclatasvir impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and effective technique for this purpose.[3][9][10] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

The selection of the analytical method is guided by the need for specificity, sensitivity, accuracy, and precision. A well-developed stability-indicating method can separate the active ingredient from its potential degradation products and process-related impurities, providing a comprehensive picture of the API's purity.[11]

Comparative Analysis of Daclatasvir from Three Suppliers

To illustrate the importance of supplier evaluation, we present a hypothetical comparative analysis of Daclatasvir API from three different suppliers (Supplier A, Supplier B, and Supplier C). The impurity profiles were determined using a validated HPLC-UV method.

Hypothetical Impurity Data

The following table summarizes the levels of known and unknown impurities found in the Daclatasvir samples from the three suppliers. The acceptance criteria are based on ICH Q3A guidelines for a drug with a maximum daily dose of ≤ 2g/day.[12]

ImpurityRetention Time (min)Supplier A (% Area)Supplier B (% Area)Supplier C (% Area)ICH Identification ThresholdICH Qualification Threshold
Daclatasvir 10.299.7599.5899.85--
Impurity 1 7.80.080.120.06≥ 0.10%≥ 0.15%
Impurity 2 9.10.050.090.03≥ 0.10%≥ 0.15%
Unknown Impurity A 11.5ND0.15ND≥ 0.10%≥ 0.15%
Unknown Impurity B 13.20.070.060.04≥ 0.10%≥ 0.15%
Total Impurities 0.20 0.42 0.13 --

ND: Not Detected

Interpretation of Results
  • Supplier A: This supplier provides Daclatasvir with a good purity profile. All known impurities are below the ICH identification threshold, and no unknown impurities are detected above the reporting threshold.

  • Supplier B: The sample from Supplier B shows a higher level of total impurities. Notably, Impurity 1 and an unknown impurity (Unknown Impurity A) exceed the ICH identification threshold. This necessitates further investigation to identify the structure of the unknown impurity and to assess the toxicological risk of both impurities, as they are at or above the qualification threshold.

  • Supplier C: Supplier C offers the highest purity Daclatasvir among the three. All impurities are well below the ICH identification and qualification thresholds.

This comparative analysis highlights the significant variability in impurity profiles that can exist between different suppliers. A lower price point from a supplier may be attractive, but it could be associated with a less favorable impurity profile, potentially leading to regulatory hurdles and safety concerns down the line.

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining reliable and reproducible impurity data. The following sections detail the experimental workflow and a validated HPLC method for the analysis of Daclatasvir impurities.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Interpretation SampleReceipt Receive Daclatasvir API Samples SampleWeighing Accurately Weigh Samples SampleReceipt->SampleWeighing SampleDissolution Dissolve in Diluent SampleWeighing->SampleDissolution MethodSetup Set Up HPLC Method SampleDissolution->MethodSetup SampleInjection Inject Samples MethodSetup->SampleInjection DataAcquisition Acquire Chromatographic Data SampleInjection->DataAcquisition PeakIntegration Integrate Peaks DataAcquisition->PeakIntegration ImpurityQuantification Quantify Impurities (% Area) PeakIntegration->ImpurityQuantification Comparison Compare with Specifications ImpurityQuantification->Comparison Reporting Generate Report Comparison->Reporting

Caption: Workflow for Daclatasvir Impurity Profiling.

Detailed HPLC-UV Protocol

This protocol is a representative method and may require optimization based on the specific instrumentation and columns used.

Objective: To quantify the impurities in Daclatasvir API.

Materials:

  • Daclatasvir API samples

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ortho-phosphoric acid

  • Daclatasvir reference standard

  • Known impurity reference standards (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Ortho-phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 315 nm

  • Injection Volume: 10 µL

Procedure:

  • Diluent Preparation: Prepare a mixture of water and acetonitrile (1:1 v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Daclatasvir reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 25 mg of the Daclatasvir API sample in 50.0 mL of diluent.

  • System Suitability: Inject the standard solution five times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas) are within acceptable limits.

  • Analysis: Inject the sample solutions and a blank (diluent) into the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatograms. Calculate the percentage area of each impurity relative to the total area of all peaks.

Logical Framework for Supplier Selection

The selection of an API supplier should be a data-driven process. The following diagram illustrates a logical framework for making an informed decision.

G Start Initiate Supplier Evaluation InitialScreening Initial Screening (Cost, Availability, Documentation) Start->InitialScreening AnalyticalTesting Perform Impurity Profile Analysis InitialScreening->AnalyticalTesting DataEvaluation Evaluate Data Against ICH Guidelines AnalyticalTesting->DataEvaluation RiskAssessment Assess Risk (Toxicological, Regulatory) DataEvaluation->RiskAssessment Decision Select Supplier RiskAssessment->Decision Acceptable Profile Rejection Reject Supplier RiskAssessment->Rejection Unacceptable Profile

Caption: Decision-making flowchart for API supplier selection.

Conclusion and Recommendations

The comparative analysis of Daclatasvir impurity profiles demonstrates the critical importance of rigorous analytical testing in the selection of API suppliers. While cost and availability are important factors, the purity and impurity profile of the API should be the primary determinants.

Key Recommendations:

  • Always perform in-house analytical testing of API samples from potential suppliers before making a purchasing decision.

  • Develop and validate a robust, stability-indicating analytical method for impurity profiling.

  • Adhere to ICH guidelines for the identification, qualification, and control of impurities.

  • For any unknown impurities that exceed the identification threshold, invest in structural elucidation and toxicological assessment.

  • Maintain a long-term relationship with suppliers who consistently provide high-quality API with a well-characterized and controlled impurity profile.

By implementing these best practices, researchers and drug development professionals can ensure the quality, safety, and efficacy of their Daclatasvir-containing products, ultimately safeguarding patient health.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Daclatasvir and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, ensuring the accuracy and consistency of analytical data is paramount. This is particularly true for potent antiviral agents like Daclatasvir, where even minute impurities can impact safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for Daclatasvir and its impurities, with a core focus on the critical process of cross-validation. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, empowering researchers and drug development professionals to design and execute robust analytical validation strategies.

The Imperative of Impurity Profiling for Daclatasvir

Daclatasvir is a direct-acting antiviral agent highly effective against the Hepatitis C virus (HCV). Its complex chemical structure, however, presents a challenge in manufacturing and formulation, with the potential for the formation of various process-related and degradation impurities.[1] Regulatory bodies like the FDA and EMA mandate stringent control over these impurities.[2] Therefore, the development and validation of reliable analytical methods to detect and quantify these impurities are not just a matter of compliance, but a cornerstone of patient safety.[1][3]

Comparative Analysis of Analytical Methods for Daclatasvir

Several analytical techniques are employed for the analysis of Daclatasvir and its impurities, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prevalent. The choice between these methods often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or resolution.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.A type of HPLC that uses smaller particle size columns (<2 µm) and higher pressures for faster and more efficient separations.Couples the separation power of LC with the mass analysis capabilities of MS for identification and quantification.
Advantages Robust, reliable, and widely available. Cost-effective for routine analysis.Higher resolution, sensitivity, and speed compared to HPLC. Reduced solvent consumption.Unparalleled sensitivity and selectivity. Provides molecular weight and structural information, crucial for impurity identification.
Limitations Longer run times compared to UPLC. Lower resolution for complex mixtures.Higher initial instrument cost. More susceptible to matrix effects.Higher cost and complexity. Requires specialized expertise for operation and data interpretation.
Typical Application for Daclatasvir Routine quality control, assay of the active pharmaceutical ingredient (API).[4][5]Impurity profiling, stability studies, and high-throughput screening.[6][7][8]Identification and characterization of unknown impurities and degradation products.[9][10]

The Rationale for Cross-Validation

Method validation, as outlined in the International Council for Harmonisation (ICH) guidelines, establishes that an analytical procedure is suitable for its intended purpose.[2][11] Cross-validation, a component of this lifecycle approach, is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[12][13] This becomes critical in several scenarios:

  • Method Transfer: When a method is transferred from a research and development lab to a quality control lab.

  • Method Modernization: When upgrading from an older method (e.g., HPLC) to a newer, more efficient one (e.g., UPLC).

  • Inter-laboratory Studies: To ensure consistency of results across different testing sites.[14]

The objective of cross-validation is to ensure that the data generated by different methods are interchangeable, thereby maintaining data integrity throughout the drug development lifecycle.

Experimental Protocol: Cross-Validation of HPLC and UPLC Methods for Daclatasvir Impurity Profiling

This section provides a detailed, step-by-step protocol for the cross-validation of a legacy HPLC method with a newly developed UPLC method for the analysis of Daclatasvir and its known impurities.

Pre-Validation and Method Understanding

Before initiating the cross-validation study, it is crucial to have a thorough understanding of both the established HPLC method and the new UPLC method. This includes reviewing their respective validation reports and ensuring both methods are demonstrated to be suitable for their intended purpose.

Designing the Cross-Validation Study

The design of the study should be documented in a clear and comprehensive protocol. This protocol should outline the scope, procedures, and acceptance criteria for the cross-validation.

Caption: Workflow for Cross-Validation of Analytical Methods.

Preparation of Samples

A critical aspect of cross-validation is the use of a common set of samples analyzed by both methods.[14]

  • Spiked Samples: Prepare samples of the Daclatasvir drug substance or product spiked with known impurities at various concentration levels (e.g., at the reporting threshold, specification limit, and above the specification limit).

  • Incurred Samples: If available, use samples from forced degradation studies or stability studies that contain a representative profile of impurities.[4][15]

Analytical Procedure

Analyze the prepared samples using both the validated HPLC method and the validated UPLC method. It is essential to follow the exact procedures as outlined in the respective analytical method documents.

Data Analysis and Acceptance Criteria

The core of cross-validation lies in the comparison of the results obtained from the two methods. The acceptance criteria should be predefined in the cross-validation protocol.[16][17]

Validation Parameter Acceptance Criteria
Impurity Quantification The percentage difference in the mean result between the two methods should be within ±15% for each impurity.
Assay of Daclatasvir The percentage difference in the mean result between the two methods should be within ±2.0%.
Precision The relative standard deviation (RSD) of the results from each method should be within the limits defined in their respective validation reports.

A statistical evaluation, such as a t-test, can be employed to assess the significance of any observed differences between the two methods.

Caption: Decision Pathway for Cross-Validation Results.

Documentation and Reporting

Conclusion: Upholding Data Integrity Through Rigorous Cross-Validation

The cross-validation of analytical methods is a non-negotiable step in ensuring the consistency and reliability of data throughout the lifecycle of a pharmaceutical product. By moving beyond a "check-the-box" mentality and embracing a scientifically sound, risk-based approach to cross-validation, researchers and drug development professionals can have confidence in the integrity of their analytical data for Daclatasvir and its impurities. This, in turn, is fundamental to ensuring the quality, safety, and efficacy of this vital antiviral medication.

References

Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of Daclatasvir Impurity 4

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals dedicated to advancing antiviral therapies, the integrity of active pharmaceutical ingredients (APIs) like Daclatasvir is paramount. However, the synthesis and degradation of these complex molecules inevitably lead to the formation of impurities. Daclatasvir Impurity 4, a known related substance to the potent hepatitis C virus (HCV) NS5A inhibitor, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a procedural framework grounded in scientific principles for the proper disposal of this compound, fostering a culture of safety and regulatory compliance in your laboratory.

The Imperative of Proper Disposal: Beyond the Benchtop

Daclatasvir and its impurities are biologically active molecules.[1][2][3] Improper disposal of even small quantities of this compound can pose risks to both human health and the environment. As with many pharmaceutical compounds, the full toxicological profile of every impurity may not be extensively documented.[4] Therefore, a cautious and systematic approach to waste management is not just a regulatory requirement but a professional responsibility. This guide is designed to provide the essential, immediate safety and logistical information needed for the proper handling and disposal of this specific chemical entity.

Characterization and Hazard Assessment of this compound

A foundational step in any disposal protocol is understanding the nature of the substance. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its properties from the parent compound, Daclatasvir, and general knowledge of related chemical structures.

Property Information Source
Chemical Name (2R, 2'R)-di-tert-butyl 2, 2'-(5, 5'-([1, 1'-biphenyl]-4, 4'-diyl)bis(1H-imidazole-5, 2-diyl))bis(pyrrolidine-1-carboxylate)[5]
Molecular Formula C36H44N6O4[5][6][7]
Molecular Weight 624.77 g/mol [5]
Parent Compound Daclatasvir[8]
Potential Hazards Based on the parent compound, it should be treated as a potentially harmful substance if swallowed.[4] As a pharmaceutical impurity, its long-term environmental and health effects are not fully characterized.Inferred from[4]

Given the lack of comprehensive hazard data for this specific impurity, it is prudent to handle this compound as a hazardous chemical waste. This "assume hazardous" policy is a cornerstone of robust laboratory safety protocols.[9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a research or laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling any chemical waste, ensure you are wearing appropriate PPE. This includes:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable.

  • Lab Coat: To protect skin and clothing.

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are often appropriate.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Incompatible Materials: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility. Avoid mixing with strong oxidizing agents, acids, or bases.

Waste Accumulation and Storage
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[9]

Disposal Pathway

Disposal of pharmaceutical and chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[10][11]

  • Licensed Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with such vendors.

  • Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online or paper form detailing the contents of the waste container.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Crucially, do not dispose of this compound down the drain. [12][13] The sewering of pharmaceutical waste is broadly prohibited and can have detrimental effects on aquatic ecosystems and public health.[13][14]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Disposal & Documentation start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Labeled, Leak-Proof Hazardous Waste Container fume_hood->container segregate Segregate from Incompatible Wastes container->segregate store Store in Secure, Ventilated Area with Secondary Containment segregate->store pickup_request Submit Hazardous Waste Pickup Request to EHS store->pickup_request ehs_pickup EHS/Contractor Pickup pickup_request->ehs_pickup documentation Maintain Disposal Records ehs_pickup->documentation end End: Compliant Disposal documentation->end

Caption: this compound Disposal Workflow

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of chemical byproducts like this compound is an integral part of the research and development lifecycle. By adhering to these procedural guidelines, scientists and laboratory personnel can mitigate risks, ensure regulatory compliance, and uphold their commitment to environmental stewardship. This proactive approach to waste management not only protects individuals and ecosystems but also reinforces the integrity and trustworthiness of the scientific enterprise.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.